Val-Tyr
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJKJORLPYVLO-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874591 | |
| Record name | L-Valyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-91-4 | |
| Record name | L-Valyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Val-Tyr dipeptide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Val-Tyr (Valyl-Tyrosine) dipeptide, a naturally occurring bioactive peptide, has garnered significant attention within the scientific community for its potential therapeutic applications. Composed of the amino acids L-valine and L-tyrosine, this small molecule exhibits notable antihypertensive and antioxidant properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of the this compound dipeptide. Detailed experimental protocols and data are presented to facilitate further research and development in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Identification
The this compound dipeptide is formed through a peptide bond between the carboxyl group of L-valine and the amino group of L-tyrosine.
Chemical Structure:
IUPAC Name: (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1]
Molecular Formula: C₁₄H₂₀N₂O₄[1]
Synonyms: Valyltyrosine, VY dipeptide, ANG-(3-4)[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3061-91-4[1] |
| PubChem CID | 7009555[1] |
| ChEBI ID | CHEBI:73703 |
| InChI | InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 |
| InChIKey | VEYJKJORLPYVLO-RYUDHWBXSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Physicochemical Properties
The physicochemical properties of the this compound dipeptide are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug products.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 280.32 g/mol | PubChem |
| Monoisotopic Mass | 280.14230712 Da | PubChem |
| XLogP3-AA (Computed) | -2.5 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Topological Polar Surface Area | 113 Ų | PubChem |
| Estimated pKa Values | ||
| α-Carboxyl group | ~2.3 | |
| α-Ammonium group | ~9.6 | |
| Tyrosine side chain (phenol) | ~10.1 | |
| Estimated Isoelectric Point (pI) | ~5.5 | Calculated |
| Solubility | Limited data available. Peptides containing tyrosine can have low aqueous solubility at neutral pH. |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of the this compound dipeptide.
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and sequence of peptides. In tandem mass spectrometry (MS/MS), peptides are fragmented in the gas phase, and the resulting fragment ions provide sequence information. The major fragmentation occurs at the peptide bonds, leading to the formation of b- and y-ions.
Expected Fragmentation Pattern:
-
b-ions: Fragments containing the N-terminus.
-
y-ions: Fragments containing the C-terminus.
For this compound (VY):
-
b₁ ion: Val (m/z ~100.07)
-
y₁ ion: Tyr (m/z ~182.08)
Additional fragmentation of the tyrosine side chain can also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis of this compound Dipeptide
The this compound dipeptide can be synthesized using standard peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides. It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
This protocol is a general guideline and may require optimization.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate Fmoc-Val-OH with DIC and HOBt (or Oxyma) and couple it to the deprotected tyrosine on the resin.
-
Washing: Wash the resin to remove excess reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine using 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from tyrosine.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and NMR.
Solution-Phase Peptide Synthesis (LPPS)
LPPS involves the coupling of protected amino acids in a suitable organic solvent. While it can be more labor-intensive than SPPS for longer peptides, it is a viable method for dipeptide synthesis and can be advantageous for large-scale production.
Biological Activities and Mechanisms of Action
The this compound dipeptide exhibits significant biological activities, primarily as an antihypertensive and antioxidant agent.
Antihypertensive Activity
This compound is recognized as an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a reduction in blood pressure.
Signaling Pathway Diagram:
Caption: Antihypertensive Mechanism of this compound via ACE Inhibition.
This assay measures the ability of this compound to inhibit the activity of ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-His-Leu (HHL)
-
This compound dipeptide
-
Borate buffer
-
NaOH
-
o-phthaldialdehyde (OPA)
-
Fluorometer
Procedure:
-
Prepare solutions of ACE, HHL, and this compound at various concentrations in borate buffer.
-
Pre-incubate the ACE solution with different concentrations of this compound (or buffer for control) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
After a specific incubation time, stop the reaction by adding NaOH.
-
Add OPA reagent, which reacts with the newly formed His-Leu to produce a fluorescent product.
-
Measure the fluorescence intensity.
-
Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC₅₀ value.
Antioxidant Activity
The this compound dipeptide has been shown to possess antioxidant properties, likely due to the phenolic hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to scavenge free radicals.
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound dipeptide solutions of varying concentrations
-
Methanol
-
Spectrophotometer
Workflow Diagram:
Caption: DPPH Radical Scavenging Assay Workflow.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the this compound dipeptide in methanol.
-
Add the this compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion
The this compound dipeptide is a promising bioactive molecule with well-documented antihypertensive and antioxidant activities. Its small size and defined chemical structure make it an attractive candidate for further investigation and development as a potential therapeutic agent or a functional food ingredient. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the key chemical and biological properties of this compound and offering detailed experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical applications.
References
An In-depth Technical Guide to the Biological Significance of L-valyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-valyl-L-tyrosine, a dipeptide composed of the amino acids L-valine and L-tyrosine, has emerged as a molecule of significant interest in the fields of biochemistry and pharmacology. Primarily recognized as an incomplete breakdown product of protein catabolism, recent research has unveiled its potent biological activities, most notably its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This technical guide provides a comprehensive overview of the biological significance of L-valyl-L-tyrosine, delving into its mechanism of action, synthesis, and potential therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising dipeptide.
Introduction
L-valyl-L-tyrosine is a dipeptide with the chemical formula C₁₄H₂₀N₂O₄.[1][2] While naturally occurring as an intermediate in protein digestion and metabolism, its primary biological significance stems from its ability to act as an antihypertensive agent.[3][4][5] This activity is primarily attributed to its inhibitory effect on the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.
Mechanism of Action: ACE Inhibition
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE, a central enzyme in this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, L-valyl-L-tyrosine reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.
Quantitative Data on Antihypertensive Effects
A randomized, double-blind, placebo-controlled study on human subjects with high-normal blood pressure and mild essential hypertension demonstrated the significant antihypertensive effects of L-valyl-L-tyrosine.
| Parameter | L-valyl-L-tyrosine Group | Placebo Group | p-value |
| Baseline Systolic Blood Pressure (mmHg) | 146.4 ± 2.3 | 145.5 ± 2.4 | NS |
| Baseline Diastolic Blood Pressure (mmHg) | 90.5 ± 1.8 | 92.3 ± 1.8 | NS |
| Systolic Blood Pressure Reduction at 4 weeks (mmHg) | 9.3 | No significant change | < 0.001 |
| Diastolic Blood Pressure Reduction at 4 weeks (mmHg) | 5.2 | No significant change | < 0.001 |
| Change in Plasma Angiotensin II | Significantly decreased | No significant change | - |
| Change in Plasma Aldosterone | Significantly decreased | No significant change | - |
| NS: Not Significant |
These findings highlight the potent and specific action of L-valyl-L-tyrosine in modulating the RAS.
ACE Inhibition Kinetics
While specific kinetic parameters (Km, Vmax, Ki) for the interaction of L-valyl-L-tyrosine with ACE are not extensively documented in the public domain, studies on similar ACE-inhibitory peptides suggest a competitive or mixed-type inhibition mechanism. The IC50 value, the concentration of an inhibitor required to inhibit 50% of an enzyme's activity, for L-valyl-L-tyrosine has been reported to be in the micromolar range, indicating a strong inhibitory potential. Further kinetic studies are warranted to fully elucidate the inhibitory mechanism.
Potential Additional Mechanisms of Action
Beyond ACE inhibition, the biological effects of L-valyl-L-tyrosine may involve other pathways, although direct evidence is still emerging.
Endothelial Function and Nitric Oxide Production
L-tyrosine, a constituent of L-valyl-L-tyrosine, is a precursor for the synthesis of catecholamines, which can influence vascular tone. Furthermore, tyrosine residues play a role in the regulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO). It is plausible that L-valyl-L-tyrosine, by delivering L-tyrosine to endothelial cells, could modulate eNOS activity and NO production, thereby contributing to its antihypertensive effect. However, direct studies on the effect of the dipeptide on eNOS are needed to confirm this hypothesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L-valyl-L-tyrosine.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is adapted from established methods for determining ACE inhibitory activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
L-valyl-L-tyrosine (or other test inhibitors)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare various concentrations of L-valyl-L-tyrosine in borate buffer.
-
In a microcentrifuge tube, mix the ACE solution with the L-valyl-L-tyrosine solution (or buffer for control) and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (HA) produced into ethyl acetate by vortexing and centrifugation.
-
Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried HA in a suitable buffer or water.
-
Measure the absorbance of the HA solution at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzymatic Synthesis of L-valyl-L-tyrosine
This protocol describes a general method for the enzymatic synthesis of dipeptides, which can be adapted for L-valyl-L-tyrosine.
Materials:
-
L-Valine methyl ester (as the acyl donor)
-
L-Tyrosine (as the acyl acceptor)
-
A suitable protease with esterase and amidase activity (e.g., papain, alcalase)
-
Phosphate buffer (pH 7-8)
-
Organic co-solvent (e.g., acetonitrile) if needed to improve solubility
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve L-tyrosine in the phosphate buffer. Adjust the pH if necessary to ensure solubility.
-
Add the L-Valine methyl ester to the solution. The molar ratio of donor to acceptor may need to be optimized.
-
Add the selected protease to the reaction mixture. The enzyme-to-substrate ratio is a critical parameter for optimization.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC.
-
Once the reaction has reached the desired conversion, inactivate the enzyme by heat treatment (e.g., 90°C for 10 minutes) or by adjusting the pH.
-
Purify the L-valyl-L-tyrosine from the reaction mixture using preparative RP-HPLC.
-
Lyophilize the collected fractions to obtain the pure dipeptide.
Pharmacokinetics and Bioavailability
The oral bioavailability of L-valyl-L-tyrosine is a crucial factor for its potential as a therapeutic agent. Dipeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter. The L-valine residue in L-valyl-L-tyrosine may enhance its recognition and transport by PEPT1.
Following absorption, the dipeptide is likely hydrolyzed by peptidases in the intestinal cells or in the bloodstream, releasing L-valine and L-tyrosine. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of L-valyl-L-tyrosine needs to be thoroughly characterized in preclinical and clinical studies.
Future Directions and Drug Development
L-valyl-L-tyrosine holds significant promise as a natural and effective antihypertensive agent. Future research should focus on:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To establish a clear dose-response relationship and to understand its metabolic fate.
-
Elucidation of Additional Mechanisms of Action: Investigating its effects on endothelial function, nitric oxide production, and other relevant signaling pathways.
-
Long-term Safety and Efficacy Studies: To evaluate its potential for chronic use in the management of hypertension.
-
Optimization of Formulation and Delivery: To enhance its bioavailability and therapeutic efficacy.
Conclusion
L-valyl-L-tyrosine is a biologically active dipeptide with demonstrated antihypertensive effects, primarily through the inhibition of the Angiotensin-Converting Enzyme. Its natural origin and potent activity make it an attractive candidate for the development of novel nutraceuticals or pharmaceuticals for the management of hypertension. Further in-depth research into its mechanisms of action, pharmacokinetics, and long-term effects will be crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and application of this promising molecule.
References
- 1. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of valyl-tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of Valyl-Tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
In Vivo Synthesis of Val-Tyr: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
The dipeptide Val-Tyr (Valyl-Tyrosine) has garnered significant interest for its potential therapeutic properties, notably its antihypertensive effects. While its physiological activities and absorption are increasingly studied, the precise mechanisms of its in vivo synthesis remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound synthesis, detailing plausible enzymatic pathways, relevant quantitative data from analogous systems, and detailed experimental protocols to facilitate further research. This document also illustrates key pathways and workflows using Graphviz diagrams to provide clear visual representations of the underlying biological and experimental processes.
Introduction
This compound is a dipeptide composed of the amino acids L-valine and L-tyrosine. It is recognized for its role as a metabolite and its ability to be absorbed intact into the human circulatory system. The primary focus of research on this compound has been its antihypertensive properties, which are attributed to its ability to act as a natural inhibitor of the angiotensin-converting enzyme (ACE). Despite its physiological importance, a dedicated in vivo synthesis pathway has not been definitively elucidated in mammals. This guide consolidates the current knowledge and proposes likely mechanisms for its formation, drawing from the broader understanding of peptide metabolism.
Proposed In Vivo Synthesis Pathways for this compound
The in vivo formation of this compound is likely not a result of a dedicated, direct enzymatic synthesis pathway akin to non-ribosomal peptide synthesis commonly observed in microorganisms. Instead, it is hypothesized to be formed through two primary mechanisms:
-
Proteolytic Degradation of Endogenous Proteins: The most probable source of this compound in vivo is the breakdown of larger proteins that contain the this compound sequence. During normal protein turnover, proteases and peptidases cleave proteins into smaller peptides and individual amino acids.
-
Reverse Proteolysis/Peptidase Activity: Under specific physiological conditions, peptidases, such as dipeptidyl peptidases or carboxypeptidases, can catalyze the formation of peptide bonds in a reaction that is the reverse of their typical hydrolytic function.
Precursor Amino Acid Synthesis
The availability of the constituent amino acids, L-valine and L-tyrosine, is a prerequisite for this compound synthesis.
-
L-Valine: As an essential amino acid, L-valine cannot be synthesized de novo by humans and must be obtained from the diet.
-
L-Tyrosine: L-tyrosine is a non-essential amino acid that is synthesized from the essential amino acid L-phenylalanine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase . In plants and microorganisms, tyrosine is synthesized via the shikimate and arogenate pathways.
Caption: Synthesis of precursor amino acids for this compound formation.
Quantitative Data
Direct quantitative data on the in vivo synthesis rate of this compound is not currently available in the literature. However, we can present analogous data for relevant enzymes and dipeptides to provide a frame of reference for researchers.
Table 1: Analogous Enzyme Kinetic Data
| Enzyme Class | Enzyme Example | Substrate (Analogous) | Km (mM) | kcat (s-1) | Source |
| Dipeptidyl Peptidase | Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 0.45 | 154 | Fictional Example |
| Carboxypeptidase | Carboxypeptidase A | Hippuryl-L-Phe | 0.53 | 113 | Fictional Example |
| Protease (for synthesis) | Thermolysin | Z-Phe + Leu-NH2 | Z-Phe: 1.5, Leu-NH2: 25 | 0.8 | Fictional Example |
Note: The data in this table is illustrative and based on typical values for these enzyme classes with model substrates. Actual values for this compound would need to be determined experimentally.
Table 2: Dipeptide Concentrations in Biological Samples (Analogous Data)
| Dipeptide | Tissue/Fluid | Concentration (µM) | Analytical Method | Source |
| Carnosine | Human Skeletal Muscle | 2000 - 5000 | LC-MS/MS | Fictional Example |
| Anserine | Chicken Pectoral Muscle | 1000 - 3000 | HPLC-UV | Fictional Example |
| Gly-His | Rat Brain | 50 - 150 | GC-MS | Fictional Example |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound synthesis. These are generalized protocols that can be adapted for specific research questions.
Protocol for In Vitro Protease-Catalyzed Synthesis of this compound
This protocol describes a method for synthesizing this compound in vitro using a protease, which can be used to study the feasibility of the reverse proteolysis mechanism.
Materials:
-
L-Valine methyl ester hydrochloride
-
L-Tyrosine
-
Thermolysin (or other suitable protease)
-
Acetonitrile (ACN)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of L-Tyrosine (e.g., 100 mM) in 50 mM Tris-HCl buffer (pH 8.0).
-
Prepare a solution of L-Valine methyl ester hydrochloride (e.g., 200 mM) in the same buffer.
-
In a reaction vessel, combine the L-Tyrosine and L-Valine methyl ester solutions.
-
Add acetonitrile to the reaction mixture to a final concentration of 50% (v/v). The organic solvent helps to shift the equilibrium towards synthesis.
-
Initiate the reaction by adding thermolysin to a final concentration of 1 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Analyze the samples by reverse-phase HPLC to quantify the formation of this compound. Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the absorbance at 280 nm to detect the tyrosine-containing dipeptide.
-
Calculate the yield of this compound based on a standard curve.
Caption: Workflow for protease-catalyzed this compound synthesis.
Protocol for Quantification of this compound in Biological Tissues by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in biological samples.
Materials:
-
Tissue sample (e.g., muscle, liver)
-
Internal standard (e.g., 13C9,15N1-Val-Tyr)
-
Homogenization buffer (e.g., 80% methanol)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Weigh a frozen tissue sample (e.g., 50 mg).
-
Add a known amount of the internal standard.
-
Add ice-cold homogenization buffer (e.g., 1 mL of 80% methanol).
-
Homogenize the tissue using a bead beater or sonicator.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the dipeptides with a suitable solvent (e.g., 50% acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample onto a reverse-phase UPLC column coupled to a triple quadrupole mass spectrometer.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways Influencing Precursor Availability
The synthesis of this compound is indirectly regulated by signaling pathways that control the intracellular pools of its precursor amino acids, L-valine and L-tyrosine. Two key pathways are the mTOR (mechanistic Target of Rapamycin) and GCN2 (General Control Nonderepressible 2) pathways.
-
mTORC1 Pathway: When amino acid levels are high, mTORC1 is activated, promoting protein synthesis and cell growth, which would consume free amino acids.
-
GCN2 Pathway: In response to amino acid starvation, GCN2 is activated, leading to a general inhibition of protein synthesis to conserve amino acids.
The interplay between these pathways helps maintain amino acid homeostasis, thereby influencing the availability of L-valine and L-tyrosine for potential dipeptide synthesis.
Caption: Regulation of amino acid pools by mTOR and GCN2 signaling.
Conclusion and Future Directions
The in vivo synthesis of this compound is a complex process that is not yet fully understood. The most plausible mechanisms involve the degradation of larger proteins and the reverse action of peptidases. Direct synthesis via a dedicated enzyme has not been identified in mammals. Future research should focus on identifying the specific proteases and peptidases involved in this compound metabolism, as well as quantifying the contribution of different pathways to its overall bioavailability. The development of specific inhibitors and tracers for these pathways will be crucial in elucidating the precise mechanisms of this compound formation and its regulation in both physiological and pathological states. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate this important bioactive dipeptide.
Val-Tyr CAS number and molecular weight
An In-depth Technical Guide to Valyl-Tyrosine (Val-Tyr)
This technical guide provides a comprehensive overview of the dipeptide Valyl-Tyrosine (this compound), focusing on its physicochemical properties, its role as a potential inhibitor of the NF-κB signaling pathway, and relevant experimental protocols for researchers and drug development professionals.
Core Physicochemical Data
This compound is a dipeptide composed of the amino acids valine and tyrosine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3061-91-4 | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |
Biological Activity and Mechanism of Action
This compound has been identified as a potential inhibitor of IκB kinase α (IKKα), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its overactivation is implicated in various inflammatory diseases and cancers.[1]
The canonical NF-κB signaling cascade is initiated by stimuli such as lipopolysaccharide (LPS). This leads to the activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO. The activated IKK complex, primarily through IKKβ, phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound, as a potential IKKα inhibitor, is suggested to interfere with this pathway. While IKKβ is the primary kinase for IκBα in the canonical pathway, IKKα also plays a role. By inhibiting IKKα, this compound may contribute to the suppression of NF-κB activation, thereby reducing the expression of inflammatory mediators.
A computational study involving molecular docking and dynamics simulations has suggested that Valyl-Tyrosine exhibits a strong and stable binding affinity to the active site of IKKα (PDB ID: 5EBZ), supporting its potential as an inhibitor.
Key Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of intervention for this compound.
Experimental Protocols
The following are standard experimental protocols that can be employed to investigate the inhibitory effect of this compound on the NF-κB pathway, particularly in a cellular model of inflammation such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a commonly used model for studying inflammation.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed the RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for the desired duration.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to determine the levels of key phosphorylated proteins in the NF-κB pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 NF-κB, phospho-IκBα, total p65, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a pro-inflammatory mediator whose synthesis is regulated by NF-κB.
-
Sample Collection: After treating the cells in a 96-well plate as described in 4.1, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Conclusion
This compound is a dipeptide with the potential to modulate inflammatory responses through the inhibition of the NF-κB signaling pathway, likely via interaction with IKKα. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the anti-inflammatory properties of this compound in relevant cellular models. Such studies are crucial for the potential development of this compound as a therapeutic agent in inflammatory diseases.
References
Val-Tyr Dipeptide: A Technical Guide to its Cellular Mechanisms of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Valyl-Tyrosine (Val-Tyr), derived from various protein hydrolysates, has garnered significant attention for its potent biological activities, most notably its antihypertensive effects. While its primary mechanism is widely attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE), emerging research has unveiled additional, independent cellular actions. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects. It consolidates current knowledge on its role in modulating the Renin-Angiotensin System, its direct influence on vascular smooth muscle cell proliferation via ion channel interaction, and its bioavailability. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Primary Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)
The most extensively documented mechanism of action for this compound is its role as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a critical zinc metalloproteinase in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[3][4]
The Renin-Angiotensin System (RAS) Pathway
The RAS pathway begins with the cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I (Ang I). ACE then converts Ang I into the octapeptide Angiotensin II (Ang II), a potent vasoconstrictor.[3] Ang II binds to AT1 receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Furthermore, Ang II stimulates the release of aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.
This compound's Role as an ACE Inhibitor
This compound directly interferes with this pathway by binding to the active site of ACE, preventing the conversion of Ang I to Ang II. This inhibition leads to reduced levels of circulating Ang II, resulting in vasodilation and a decrease in blood pressure. Studies using rat aortic rings have demonstrated that preincubation with this compound significantly shifts the concentration-response curve evoked by Ang I, confirming its specific inhibitory effect on ACE within the vascular wall. This antihypertensive action has been observed in both spontaneously hypertensive rats (SHR) and mild hypertensive human subjects.
Caption: this compound inhibits ACE, blocking Angiotensin II production.
Quantitative Data: Antihypertensive Efficacy
The following table summarizes key quantitative findings from in vivo studies on the antihypertensive effects of this compound.
| Parameter | Species/Model | Dosage | Result | Reference |
| Systolic Blood Pressure (SBP) Reduction | 18-week-old Spontaneously Hypertensive Rats (SHR) | 10 mg/kg (single oral dose) | SBP reduced from 198.0 ± 3.6 mmHg to 154.6 ± 3.5 mmHg after 9 hours. | |
| Plasma Angiotensin II Concentration | Mild Hypertensive Humans | Not specified | Significantly decreased after this compound administration. | |
| Plasma Aldosterone Concentration | Mild Hypertensive Humans | Not specified | Significantly decreased after this compound administration. |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol describes a common method for measuring the ACE inhibitory activity of peptides like this compound using the substrate Hippuryl-His-Leu (HHL).
-
Reagent Preparation:
-
Prepare a borate buffer solution (e.g., 100 mM, pH 8.3) containing 300 mM NaCl.
-
Dissolve the substrate HHL in the borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in deionized water and create a series of dilutions.
-
Prepare a stock solution of rabbit lung ACE in the borate buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 50 µL of a this compound dilution with 150 µL of the HHL substrate solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution (final concentration typically 2 mU/mL).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Quantification of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the reaction tube, vortex vigorously for 30 seconds to extract the hippuric acid (HA) product.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or nitrogen stream.
-
Re-dissolve the dried HA in 1.0 mL of deionized water or mobile phase.
-
-
Analysis:
-
Analyze the concentration of HA using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 228 nm.
-
Calculate the percentage of ACE inhibition for each this compound concentration compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of this compound required to inhibit 50% of ACE activity) by plotting percent inhibition against inhibitor concentration.
-
Caption: Workflow for an in vitro ACE inhibition assay.
Secondary Mechanism: Antiproliferative Action in Vascular Smooth Muscle Cells (VSMCs)
Beyond ACE inhibition, this compound exerts direct effects on vascular cells. Research has identified a potent antiproliferative action on human VSMCs, which is independent of its ACE inhibitory activity. This mechanism is particularly relevant to vascular remodeling associated with chronic hypertension.
Inhibition of L-type Ca2+ Channels
The proliferation of VSMCs is a key event in the development of atherosclerosis and hypertension. This process can be stimulated by mitogens like Ang II. Studies have shown that this compound significantly inhibits VSMC proliferation stimulated by both serum and Ang II.
Crucially, this effect is not blocked by Ang II receptor antagonists, indicating the mechanism is not receptor-mediated. Instead, this compound was found to inhibit the proliferation induced by Bay K 8644, a specific agonist for voltage-gated L-type Ca2+ channels. This suggests that this compound acts as a natural L-type Ca2+ channel blocker, reducing the influx of Ca2+ that is necessary for cell cycle progression and proliferation. This mode of action is distinct from its effects on the RAS.
Caption: this compound inhibits L-type Ca²⁺ channels in VSMCs.
Quantitative Data: Antiproliferative Effects
The table below presents data on the inhibitory effect of this compound on VSMC proliferation, measured by WST-8 incorporation, which reflects cell viability and metabolic activity.
| Stimulant | Peptide | Effect | Reference |
| Serum | This compound (VY) | Potent antiproliferative action, stronger than other tested peptides (IW, IVY). | |
| Angiotensin II | This compound (VY) | Greater inhibition of WST-8 incorporation compared to other peptides. | |
| Bay K 8644 | This compound (VY) | Significant inhibitory effect on WST-8 incorporation. |
Experimental Protocol: VSMC Proliferation Assay (WST-8)
This protocol outlines the steps to assess the effect of this compound on the proliferation of cultured VSMCs.
-
Cell Culture and Seeding:
-
Culture human vascular smooth muscle cells (VSMCs) in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum) at 37°C in a 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Serum Starvation and Treatment:
-
Synchronize the cells in the G0/G1 phase of the cell cycle by replacing the growth medium with serum-free medium for 24 hours.
-
Prepare treatment solutions: this compound at various concentrations, a mitogen (e.g., 10% FBS or 100 nM Angiotensin II), and a negative control (serum-free medium).
-
Remove the starvation medium and add 100 µL of the respective treatment solutions to the wells.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent (e.g., Cell Counting Kit-8) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cells.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the mitogen-stimulated control (100% proliferation) and the serum-free control (basal proliferation).
-
Plot the percentage of proliferation against the concentration of this compound to determine its inhibitory effect.
-
Cellular Transport and Bioavailability
For an orally administered peptide to be effective, it must be absorbed intact from the gastrointestinal tract into the bloodstream. This compound has been shown to be absorbed and distributed to various tissues.
Intestinal Permeability
The transport efficiency of peptides across the intestinal barrier is a key determinant of their oral bioavailability. In vitro models using Caco-2 cells, which differentiate to form a monolayer mimicking the intestinal epithelium, are commonly used to assess this.
Quantitative Data: Permeability and Pharmacokinetics
| Parameter | Model/Species | Value / Observation | Reference |
| Apparent Permeability Coefficient (Papp) | Caco-2 cell monolayer | 6.8 × 10⁻⁶ ± 0.7 cm/s | |
| Plasma Concentration | Spontaneously Hypertensive Rats (10 mg/kg oral dose) | ~10-fold increase at 1 hour post-administration, followed by a rapid decline. | |
| Tissue Distribution | Spontaneously Hypertensive Rats (10 mg/kg oral dose) | Accumulated in the kidney, lung, heart, mesenteric artery, and abdominal aorta. |
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes a method to measure the transepithelial transport of this compound.
-
Cell Culture:
-
Seed Caco-2 cells onto microporous membrane inserts (e.g., Transwell®) in a multi-well plate.
-
Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Confirm the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound solution at a known concentration to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux rate of this compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
-
Other Investigated Cellular Effects
Research has also explored other potential mechanisms for this compound, with some being ruled out in specific experimental contexts.
-
Angiotensin II and Adrenergic Receptors: In rat aortic ring experiments, this compound had no direct effect on the angiotensin II receptor or the alpha-adrenergic receptor, reinforcing that its primary vascular action is not receptor antagonism.
-
Nitric Oxide (NO) Production: The same studies found that this compound did not interact with nitric oxide production or availability, suggesting it does not cause vasodilation through the NO pathway.
-
Antioxidant Activity: this compound has been shown to be highly susceptible to photooxidation mediated by singlet molecular oxygen (O₂(¹Δg)). While this demonstrates a chemical reactivity towards a reactive oxygen species, further research is needed to establish a significant physiological antioxidant role in cells.
Quantitative Data: Singlet Oxygen Quenching
| Parameter | Peptide | Value (kₜ/kᵣ) | Description | Reference |
| Quenching Efficiency | Tyrosine (Tyr) | 1.3 | Ratio of overall to reactive rate constants for O₂(¹Δg) quenching. | |
| Quenching Efficiency | This compound | 2.8 | A lower value indicates more efficient reactive quenching (photooxidation). |
Conclusion and Future Directions
The dipeptide this compound operates through at least two distinct and physiologically relevant mechanisms. Its primary role as an ACE inhibitor is well-established and directly accounts for its antihypertensive properties by modulating the Renin-Angiotensin System. Additionally, its ability to act as an L-type Ca2+ channel blocker in vascular smooth muscle cells presents a secondary, independent mechanism that contributes to its beneficial vascular effects by inhibiting the cellular proliferation involved in vascular remodeling.
While its bioavailability has been confirmed, further investigation into its specific cellular transporters (e.g., PepT1) in target tissues would provide a more complete picture of its pharmacokinetics. The potential for direct antioxidant or anti-inflammatory effects in vivo also remains an area for future exploration. The multifaceted actions of this compound make it a compelling subject for continued research in the development of functional foods and novel therapeutic agents for cardiovascular health.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive mechanism of the dipeptide this compound in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
The Emerging Role of Valyl-Tyrosine (Val-Tyr) in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Valyl-Tyrosine (Val-Tyr), a constituent of various food proteins, has garnered significant attention for its well-documented antihypertensive properties. Emerging research, however, suggests a broader physiological role for this compound, extending to the intricate network of metabolic pathways that govern glucose homeostasis and energy balance. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on key metabolic signaling cascades, including its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, its role in modulating incretin hormone secretion, and its impact on the AMP-activated protein kinase (AMPK) pathway. This document synthesizes available preclinical data, details relevant experimental methodologies, and employs visualizations to elucidate the complex molecular interactions, offering a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in metabolic diseases such as type 2 diabetes and obesity.
Introduction
Bioactive peptides derived from food proteins are increasingly recognized for their potential to modulate physiological processes and mitigate disease risk. Valyl-Tyrosine (this compound) is one such dipeptide, primarily known for its ability to inhibit the angiotensin-converting enzyme (ACE), thereby exerting antihypertensive effects.[1] However, the structural characteristics of this compound, particularly the presence of a proline-like valine at the N-terminus and an aromatic tyrosine at the C-terminus, suggest potential interactions with other key enzymes and receptors involved in metabolic regulation.
This guide delves into the nascent yet promising area of this compound's role in metabolic pathways. We will explore the evidence suggesting its involvement in the incretin system, a cornerstone of glucose-dependent insulin secretion, and its potential to activate AMPK, a central regulator of cellular energy homeostasis.
This compound and the Incretin System
The incretin system, primarily mediated by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), plays a crucial role in postprandial glucose control.[2] Strategies to enhance incretin signaling, such as DPP-IV inhibition, are established therapeutic approaches for type 2 diabetes.
Potential as a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor
DPP-IV is a serine protease that rapidly inactivates GLP-1 and GIP.[3] Inhibition of DPP-IV prolongs the action of these incretin hormones, leading to enhanced glucose-stimulated insulin secretion and suppressed glucagon release. Many food-derived peptides have been identified as DPP-IV inhibitors.[4][5] While direct studies providing a specific IC50 value for this compound are limited in the currently available literature, the structural features of this compound are consistent with those of known DPP-IV inhibitory peptides, which often contain hydrophobic or aromatic amino acids. For instance, tryptophan-containing dipeptides have demonstrated potent DPP-IV inhibitory activity.
Table 1: DPP-IV Inhibitory Activity of Selected Bioactive Peptides
| Peptide | Source | IC50 (µM) | Reference |
| Trp-Arg | Synthetic | 37.8 | |
| Trp-Lys | Synthetic | 40.6 | |
| Ile-Pro-Ile | Milk Protein | 3.5 | |
| LPIIDI | Silver Carp Protein | 105.44 | |
| APGPAGP | Silver Carp Protein | 229.14 |
No direct IC50 value for this compound has been reported in the reviewed literature.
Stimulation of GLP-1 Secretion
Beyond inhibiting its degradation, bioactive peptides can also stimulate the secretion of GLP-1 from intestinal L-cells. Cell lines such as NCI-H716 are commonly used to investigate the secretagogue potential of various compounds. While direct evidence for this compound's effect on GLP-1 secretion is not yet established, studies on other dipeptides provide a strong rationale for investigation.
Experimental Protocol: In Vitro GLP-1 Secretion Assay
A typical protocol to assess the effect of this compound on GLP-1 secretion would involve the following steps:
-
Cell Culture: Human NCI-H716 L-cells are cultured in a suitable medium (e.g., RPMI-1640) until they form a confluent monolayer.
-
Peptide Treatment: The cells are washed and incubated with varying concentrations of this compound in a buffered salt solution for a defined period (e.g., 2 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: GLP-1 secretion in response to this compound is compared to a vehicle control.
Experimental workflow for in vitro GLP-1 secretion assay.
This compound and AMPK Signaling
AMPK is a crucial energy sensor that, when activated, stimulates catabolic pathways to produce ATP while inhibiting anabolic processes. Activation of AMPK in peripheral tissues like skeletal muscle, liver, and adipose tissue is a key mechanism for improving insulin sensitivity and glucose uptake.
Evidence from a this compound-Containing Hexapeptide
A study on the synthetic hexapeptide Gly-Ala-Gly-Val-Gly-Tyr (GAGVGY), which contains the this compound motif, provides compelling evidence for a role in metabolic regulation. This hexapeptide was shown to increase both basal and insulin-stimulated glucose uptake in 3T3-L1 adipocytes.
Table 2: Metabolic Effects of Gly-Ala-Gly-Val-Gly-Tyr (GAGVGY) in 3T3-L1 Adipocytes
| Parameter | Effect of GAGVGY | Putative Mechanism | Reference |
| Basal Glucose Uptake | Increased | Enhancement of GLUT1 expression | |
| Insulin-Stimulated Glucose Uptake | Increased | PI3K-dependent GLUT4 translocation | |
| AMPK Phosphorylation | Increased | Activation of AMPK | |
| Adiponectin Secretion | Increased | - | |
| Lipogenic Gene Expression (SREBP1c, PPARγ, FAS) | Decreased | - | |
| Lipid Accumulation | Decreased | - |
The activation of AMPK by GAGVGY is a significant finding, as it suggests a direct link between this peptide sequence and a central metabolic regulatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Food-Derived Dipeptidyl Peptidase IV Inhibitory Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Val-Tyr as an Angiotensin-Converting Enzyme Inhibitor: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the dipeptide Valyl-Tyrosine (Val-Tyr) as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This compound is a naturally occurring bioactive peptide with demonstrated antihypertensive properties, primarily attributed to its ability to inhibit ACE, a key enzyme in the Renin-Angiotensin System (RAS).[1] This document summarizes the quantitative inhibitory data, details the experimental protocols for its assessment, and visualizes the relevant biological and experimental pathways.
Quantitative Inhibitory Data
The inhibitory potency of a compound is most commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the IC50 value is highly dependent on the substrate used in the in vitro assay. This substrate-dependency is a critical factor in comparing results across different studies.
A comparative study measuring ACE inhibition with various substrates found that this compound was a potent inhibitor, with IC50 values in the micromolar range.[2] The performance of this compound relative to the well-established synthetic ACE inhibitor, Captopril, is presented below.
Table 1: IC50 Values for ACE Inhibition by this compound and Captopril Using Different Substrates
| Inhibitor | Substrate | IC50 Value (µM) | Source |
| This compound (VY) | N-Hippuryl-His-Leu (HHL) | 6.53 | [2] |
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | 8.20 | [2] | |
| Angiotensin-I | 13.51 | [2] | |
| Captopril | N-Hippuryl-His-Leu (HHL) | 0.0058 | |
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | 0.00179 | ||
| Angiotensin-I | 16.71 |
Data sourced from Pripp, A. H. (2013).
The data clearly indicates that while this compound is a potent inhibitor, its activity is several orders of magnitude lower than the synthetic drug Captopril when assayed with synthetic substrates like HHL and FAPGG. Interestingly, with the natural substrate Angiotensin-I, the IC50 values of this compound and Captopril are in a similar micromolar range.
Signaling Pathway: The Renin-Angiotensin System (RAS)
ACE is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE's primary function is to convert the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction, and by stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention. Both actions result in an elevation of blood pressure.
This compound acts by competitively inhibiting ACE, thereby reducing the production of Angiotensin II and mitigating its downstream hypertensive effects.
Experimental Protocols
The most common in vitro method for determining ACE inhibitory activity is a spectrophotometric assay based on the hydrolysis of the substrate N-Hippuryl-L-Histidyl-L-Leucine (HHL) by ACE.
Principle
ACE catalyzes the cleavage of HHL into Hippuric Acid (HA) and the dipeptide His-Leu. The amount of HA produced is directly proportional to ACE activity. By introducing an inhibitor like this compound, the rate of HA formation is reduced. The concentration of the inhibitor that reduces HA formation by 50% is determined as the IC50 value.
Materials
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
This compound (or other peptide inhibitor)
-
Sodium borate buffer (pH 8.3) containing NaCl
-
Hydrochloric acid (HCl) to stop the reaction
-
Ethyl acetate for extraction
-
Spectrophotometer
Methodology
-
Reagent Preparation:
-
Prepare a stock solution of ACE in a suitable buffer (e.g., 100 mU/mL).
-
Prepare the substrate solution by dissolving HHL in sodium borate buffer (e.g., 5 mM HHL in 50 mM sodium borate buffer with 300 mM NaCl, pH 8.3).
-
Prepare a series of dilutions of the this compound inhibitor at various concentrations.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate a small volume of the ACE solution (e.g., 20 µL) with an equal volume of the this compound inhibitor solution (or buffer for the control) for 5-10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution (e.g., 100 µL) to the mixture.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an excess of strong acid, such as 1M HCl (e.g., 150 µL).
-
Add ethyl acetate (e.g., 1 mL) to the tube to extract the Hippuric Acid (HA) product.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
-
Quantification:
-
Carefully transfer a known volume of the upper organic layer (ethyl acetate containing HA) to a new tube.
-
Evaporate the ethyl acetate using a vacuum concentrator or by heating.
-
Re-dissolve the dried HA residue in deionized water or buffer.
-
Measure the absorbance of the re-dissolved HA solution using a spectrophotometer at 228 nm.
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of this compound.
-
The IC50 value is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The dipeptide this compound is a well-documented inhibitor of the Angiotensin-Converting Enzyme. Its inhibitory potency, while lower than that of synthetic drugs like Captopril, is significant and demonstrates substrate-dependent kinetics. The established in vitro protocols, particularly the HHL-based spectrophotometric assay, provide a reliable framework for quantifying its activity. For drug development professionals, this compound serves as an important lead compound from natural sources, warranting further investigation into its bioavailability, in vivo efficacy, and potential for structural optimization to enhance its inhibitory power.
References
Val-Tyr (Valyl-Tyrosine): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Discovery
The dipeptide Val-Tyr (Valyl-Tyrosine) is a naturally occurring bioactive peptide first discovered in sardine muscle hydrolysate.[1][2] Its initial identification stemmed from research into functional food ingredients with potential health benefits. Subsequent studies have primarily focused on its antihypertensive properties, which are mainly attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[3][4] this compound represents a class of food-derived peptides that are gaining interest in the pharmaceutical and nutraceutical industries for their potential role in managing cardiovascular health. This guide provides an in-depth overview of the discovery, research history, mechanisms of action, and experimental protocols related to this compound.
Quantitative Bioactivity Data
The biological effects of this compound have been quantified in various studies. The following tables summarize key quantitative data regarding its ACE inhibitory activity and its effects on blood pressure in human clinical trials.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 6.5 µM | In vitro | [5] |
| IC₅₀ | 5.86 µM | In vitro |
Table 2: Effects of this compound on Blood Pressure in Mild Hypertensive Subjects
| Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Study Population | Reference |
| 3 mg, twice daily | 1 week | -9.7 | -5.3 | 29 volunteers | |
| 3 mg, twice daily | 4 weeks | -9.3 | -5.2 | 29 volunteers |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound's antihypertensive effect is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Additionally, research suggests that this compound may exert its effects through other pathways, including the inhibition of L-type Ca2+ channels in vascular smooth muscle cells. This action is independent of its ACE inhibitory activity and contributes to its overall antihypertensive effect. However, studies have shown that this compound does not appear to affect nitric oxide production.
Figure 1. this compound inhibits ACE in the RAS pathway.
Figure 2. this compound inhibits L-type calcium channels.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
Solid-Phase Peptide Synthesis of this compound
This protocol is based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Valine):
-
Dissolve Fmoc-Val-OH (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (5x).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal valine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude this compound peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
ACE Inhibition Assay
This protocol is adapted from the method using hippuryl-histidyl-leucine (HHL) as a substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
This compound (or other inhibitor) solution
-
1 M HCl
-
Ethyl acetate
-
UV-Visible spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Pre-incubate 25 µL of ACE solution (80 mU/mL) with 25 µL of this compound solution (at various concentrations) for 3 minutes at 37°C.
-
-
Substrate Addition: Add 25 µL of 9 mM HHL solution to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction: Extract the hippuric acid (HA) formed with 1.5 mL of ethyl acetate.
-
Quantification:
-
Centrifuge the mixture and evaporate the ethyl acetate from the supernatant.
-
Re-dissolve the HA in deionized water and measure the absorbance at 228 nm.
-
-
Calculation: The percentage of ACE inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100. The IC₅₀ value is determined from a dose-response curve.
Renin Inhibition Assay (Fluorometric)
This protocol is based on a fluorometric assay using a FRET peptide substrate.
Materials:
-
Human recombinant renin
-
Renin-specific FRET substrate
-
Renin assay buffer
-
This compound (or other inhibitor) solution
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of renin and the FRET substrate in the assay buffer.
-
Reaction Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Control (100% activity): Renin and assay buffer.
-
Inhibitor: Renin, assay buffer, and this compound solution (at various concentrations).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the FRET substrate solution to all wells.
-
Measurement:
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 540/590 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Alternatively, for an endpoint reading, incubate for 60 minutes at 37°C before measuring fluorescence.
-
-
Calculation: Determine the rate of reaction and calculate the percentage of renin inhibition. The IC₅₀ value is determined from a dose-response curve.
DPPH Radical Scavenging Activity Assay
This is a common method to assess antioxidant activity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound solution in methanol (at various concentrations)
-
Methanol
-
UV-Visible spectrophotometer
Procedure:
-
Reaction Mixture: Add 1 mL of this compound solution to 4 mL of DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100. The IC₅₀ value is determined from a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and purification of bioactive peptides like this compound from a natural source.
Figure 3. Workflow for this compound isolation.
Conclusion
This compound is a promising bioactive dipeptide with well-documented antihypertensive effects, primarily through ACE inhibition. Its natural origin and efficacy make it a subject of considerable interest for applications in functional foods, nutraceuticals, and as a potential lead compound in drug development for cardiovascular diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the characterization and application of this compound and similar bioactive peptides. Further research is warranted to fully elucidate its secondary mechanisms of action and to explore its full therapeutic potential.
References
- 1. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative action of an angiotensin I-converting enzyme inhibitory peptide, this compound, via an L-type Ca2+ channel inhibition in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of valyl-tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Functional Groups and Reactivity of Valyl-Tyrosine (Val-Tyr)
This technical guide provides a comprehensive overview of the dipeptide Valyl-Tyrosine (this compound), focusing on its core functional groups, chemical reactivity, and biological significance. The information is tailored for professionals in chemical and biomedical research and drug development, with detailed data, experimental protocols, and pathway visualizations.
Core Structure and Functional Groups
Valyl-Tyrosine (this compound) is a dipeptide formed from the amino acids L-valine and L-tyrosine through a peptide bond[1]. Its molecular formula is C14H20N2O4[1]. The structure of this compound incorporates several key functional groups that dictate its chemical properties and reactivity.
The primary functional groups are:
-
N-Terminal Amino Group (-NH3+): Located on the valine residue, this primary amine is basic and acts as a hydrogen bond donor. At physiological pH (~7.4), it is protonated[2].
-
C-Terminal Carboxyl Group (-COO-): Located on the tyrosine residue, this carboxylic acid group is acidic. It is deprotonated at physiological pH, existing as a carboxylate ion[2].
-
Peptide (Amide) Bond (-CONH-): This bond links the valine and tyrosine residues. It is planar and rigid due to resonance, which limits conformational freedom. While generally stable, it can be cleaved by hydrolysis under harsh acidic/basic conditions or enzymatically[3].
-
Valine Side Chain (Isopropyl Group): This aliphatic side chain is nonpolar and hydrophobic, contributing to the molecule's overall hydrophobic character. It is generally considered chemically inert under physiological conditions.
-
Tyrosine Side Chain (Phenolic Group): The p-hydroxyphenyl side chain is the most reactive moiety in the dipeptide. The hydroxyl group is weakly acidic and the aromatic ring can undergo various reactions. This group is crucial for many biological functions.
Reactivity of Functional Groups
The reactivity of this compound is a composite of the individual reactivities of its constituent functional groups.
N-Terminal Amino and C-Terminal Carboxyl Groups
These groups behave as typical amino and carboxyl groups in amino acids. They are responsible for the zwitterionic nature of the dipeptide at physiological pH.
-
Acidity and Basicity: The amino group can accept a proton, and the carboxyl group can donate one, allowing this compound to act as a buffer.
-
Peptide Bond Formation: The C-terminal carboxyl group of one peptide can react with the N-terminal amino group of another to extend the peptide chain. This reaction typically requires activation of the carboxyl group.
Peptide Bond
The peptide bond is kinetically stable, with hydrolysis being thermodynamically favorable but slow without a catalyst. Proteolytic enzymes can specifically cleave this bond.
Valine Side Chain
The isopropyl side chain of valine is hydrophobic and non-reactive. Its primary role is in steric and hydrophobic interactions, which can influence the folding of larger peptides and proteins and their interaction with other molecules.
Tyrosine Side Chain
The phenolic side chain of tyrosine is highly versatile and participates in numerous chemical and biochemical reactions.
-
Acid-Base Reactivity: The hydroxyl group is weakly acidic (pKa ~10) and can be deprotonated to form a phenolate ion, which is a better nucleophile.
-
Oxidation Reactions: Tyrosine can undergo one-electron oxidation to form a relatively stable tyrosyl radical. This radical is a key intermediate in various enzymatic reactions and can lead to the formation of dityrosine cross-links, a post-translational modification that can alter protein structure and function.
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution reactions at the ortho positions (positions 3 and 5).
-
Nitration: Reaction with nitrating species like peroxynitrite can form 3-nitrotyrosine, a marker of nitroxidative stress.
-
Halogenation: Tyrosine residues can be halogenated in biological systems.
-
Hydroxylation: Tyrosine can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA), a precursor to neurotransmitters and a reactive molecule itself.
-
-
Phosphorylation: The hydroxyl group is a key target for protein tyrosine kinases, which catalyze the transfer of a phosphate group from ATP. Tyrosine phosphorylation is a critical event in cellular signal transduction, regulating processes like cell growth, differentiation, and metabolism.
Quantitative Physicochemical Data
The physicochemical properties of this compound are determined by its functional groups. The following table summarizes key quantitative data.
| Property | Valine Residue | Tyrosine Residue | This compound Dipeptide |
| pKa (α-amino) | ~9.52 | - | ~7.5 - 8.5 (N-terminus) |
| pKa (α-carboxyl) | ~2.27 | - | ~3.0 - 3.5 (C-terminus) |
| pKa (Side Chain) | N/A (non-ionizable) | ~10.1 - 10.5 (phenolic -OH) | ~10.1 - 10.5 |
| Molecular Weight | - | - | 280.32 g/mol |
| Isoelectric Point (pI) | 6.0 | 5.7 | Estimated ~5.6 |
| Hydrophobicity | High (Hydrophobic) | Moderate (Amphiphilic) | Moderately hydrophobic |
Note: pKa and pI values for the dipeptide are estimates and can vary with experimental conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)
Methodology:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Val-OH, DIC, and HOBt in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor completion with a Kaiser test. Wash the resin with DMF and DCM.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the valine residue using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from tyrosine.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of this compound using mass spectrometry and analytical HPLC.
Assay for Tyrosine Nitration
This protocol uses a spectrophotometer to monitor the formation of 3-nitrotyrosine.
Materials:
-
This compound solution (in phosphate buffer, pH 7.4)
-
Peroxynitrite (ONOO-) solution
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Place a known concentration of the this compound solution in a quartz cuvette.
-
Initiate the reaction by adding a small aliquot of peroxynitrite solution.
-
Immediately begin scanning the absorbance spectrum from 300 to 500 nm.
-
Monitor the increase in absorbance at approximately 420-430 nm (for the phenolate form of 3-nitrotyrosine under basic conditions) or ~360 nm (at neutral pH).
-
The rate of formation can be calculated using the Beer-Lambert law and the known extinction coefficient of 3-nitrotyrosine.
Biological Significance and Signaling Pathways
The reactivity of the tyrosine side chain is central to its role in cell signaling. Tyrosine phosphorylation is a reversible post-translational modification that acts as a molecular switch in numerous signaling cascades.
Tyrosine Kinase Signaling: Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are activated upon ligand binding. This activation leads to dimerization and autophosphorylation of specific tyrosine residues within the receptor's intracellular domain. These newly formed phosphotyrosine (pTyr) sites serve as docking platforms for downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. This recruitment initiates signaling cascades, such as the MAPK/ERK pathway, that regulate cell proliferation, survival, and migration. The reactivity of the tyrosine hydroxyl group is fundamental to this entire process.
References
Three-Dimensional Molecular Modeling of Val-Tyr: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Valyl-Tyrosine (Val-Tyr) has garnered significant interest in biomedical research, primarily for its role as an antihypertensive agent through the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] Understanding the three-dimensional structure and conformational dynamics of this compound is paramount for elucidating its mechanism of action and for the rational design of more potent and specific therapeutic analogues. This technical guide provides a comprehensive overview of the core methodologies for the three-dimensional molecular modeling of this compound, encompassing both experimental and computational approaches. Detailed protocols for key experiments, structured quantitative data from computational analyses, and visualizations of workflows and biological pathways are presented to serve as a practical resource for researchers in the fields of biochemistry, medicinal chemistry, and drug development.
Introduction
This compound is a dipeptide composed of the amino acids L-valine and L-tyrosine.[3] Its primary recognized biological function is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the renin-angiotensin system (RAS).[1][2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a reduction in blood pressure. The therapeutic potential of this compound and other ACE-inhibitory peptides has driven research into their structural characteristics to understand the structure-activity relationships that govern their biological function.
This guide details the multifaceted approach required for the comprehensive three-dimensional molecular modeling of this compound, from initial structure determination to the simulation of its dynamic behavior and biological interactions.
Experimental Determination of this compound 3D Structure
The precise three-dimensional arrangement of atoms in this compound can be determined experimentally using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their conformational dynamics.
-
Sample Preparation:
-
Synthesize or procure high-purity (>95%) this compound dipeptide.
-
Dissolve the peptide in a suitable solvent, typically a buffered aqueous solution (e.g., phosphate-buffered saline) containing 5-10% Deuterium Oxide (D₂O) for the lock signal. The pH should be maintained below 7.5 to minimize the exchange of amide protons.
-
The optimal concentration for dipeptide samples is typically between 2-5 mM.
-
-
Data Acquisition:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Key experiments include:
-
1D ¹H NMR: To assess sample purity and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly adjacent protons in the amino acid side chains and backbone.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific atoms in the this compound molecule using the TOCSY and COSY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
Measure scalar coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation:
-
Utilize molecular modeling software (e.g., CYANA, XPLOR-NIH, AMBER) to calculate an ensemble of 3D structures that are consistent with the experimental distance and dihedral angle restraints.
-
The final ensemble of structures is typically refined using energy minimization and molecular dynamics simulations.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution 3D structure of a molecule in its crystalline state.
-
Crystallization:
-
Obtain highly pure (>98%) this compound.
-
Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves varying parameters like precipitant type and concentration (e.g., salts, polyethylene glycols), pH, and temperature.
-
The goal is to produce well-ordered, single crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and flash-cool it in a cryostream (typically liquid nitrogen) to prevent radiation damage.
-
Expose the crystal to a monochromatic X-ray beam, usually at a synchrotron source for high intensity.
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.
-
-
Data Processing:
-
Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. Software such as HKL2000 or XDS is commonly used for this purpose.
-
-
Structure Solution and Refinement:
-
Determine the initial phases of the structure factors. For a small molecule like a dipeptide, direct methods are typically successful.
-
Calculate an initial electron density map and build an atomic model of this compound into the map using software like Coot.
-
Refine the atomic model against the experimental diffraction data using refinement software (e.g., REFMAC5, PHENIX). This process minimizes the difference between the observed diffraction data and the data calculated from the model.
-
Computational Modeling of this compound
Computational methods complement experimental techniques by providing insights into the conformational landscape and dynamic behavior of this compound.
Molecular Dynamics (MD) Simulations
MD simulations provide a detailed picture of the conformational dynamics of this compound in a simulated environment, such as in explicit solvent.
-
System Setup:
-
Start with an initial 3D structure of this compound, which can be obtained from experimental data or generated using molecular building software.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.
-
Solvate the dipeptide in a box of explicit water molecules (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the correct density of the system.
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the dipeptide.
-
Save the atomic coordinates at regular intervals for subsequent analysis.
-
-
Analysis:
-
Analyze the trajectory to study various properties, including:
-
Root-mean-square deviation (RMSD) to assess structural stability.
-
Ramachandran plots to analyze backbone dihedral angle distributions.
-
Hydrogen bonding patterns.
-
Solvent accessible surface area (SASA).
-
-
Quantum Chemistry Calculations
Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic structure and energetics of different conformations of this compound.
Quantitative Data
Computational studies on protected this compound dipeptides (Ac-Val-Tyr(Me)-NHMe) have provided valuable quantitative data on their preferred conformations. The following table summarizes key structural and energetic parameters for different conformations.
| Conformation | Relative Energy (kJ/mol) | Backbone Dihedral Angles (φ, ψ) | Key H-bond Distance (H···O in Å) |
| β-turn type I (a, g+) | 0.0 | (-85, -25) | 2.1 |
| β-turn type I (g-, g+) | 5.4 | (-75, 75) | 2.2 |
| β-turn type I (g+, g+) | 10.9 | (60, 45) | - |
| β-strand-like | 15.0 | (-155, 155) | - |
Data adapted from computational studies on a protected this compound derivative.
Visualizations
Experimental Workflow for 3D Structure Determination
Caption: Workflow for experimental 3D structure determination of this compound.
Computational Modeling Workflow
Caption: Workflow for computational molecular dynamics simulation of this compound.
Signaling Pathway of this compound in Blood Pressure Regulation
Caption: Mechanism of this compound antihypertensive action via ACE inhibition.
Conclusion
The three-dimensional molecular modeling of this compound is a critical component in understanding its therapeutic potential. This guide has outlined the key experimental and computational methodologies for determining and analyzing the structure of this dipeptide. By integrating data from NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, researchers can gain a comprehensive understanding of the structural features that govern the ACE-inhibitory activity of this compound. This knowledge is invaluable for the design of novel peptide-based therapeutics with improved efficacy and specificity for the treatment of hypertension and related cardiovascular diseases.
References
- 1. Antihypertensive mechanism of the dipeptide this compound in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimating kinetic rates from accelerated molecular dynamics simulations: alanine dipeptide in explicit solvent as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Valine-Tyrosine (Val-Tyr) Peptide Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Valyl-Tyrosine (Val-Tyr), formed from the amino acids L-valine and L-tyrosine, serves as a fundamental model for understanding peptide structure and interactions. The characteristics of the peptide bond linking these two residues are of significant interest in the fields of biochemistry, pharmacology, and materials science. This compound is not only a building block of larger proteins but also exhibits intrinsic biological activities, including potential antihypertensive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical and structural characteristics of the this compound peptide bond, detailed experimental protocols for its analysis, and insights into its conformational preferences.
Physicochemical Properties of this compound
The this compound dipeptide is a solid compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol .[1] Its properties are influenced by the bulky, hydrophobic isobutyl side chain of valine and the aromatic, polar phenol group of tyrosine.
| Property | Value | Source |
| Molecular Formula | C14H20N2O4 | PubChem[1] |
| Molecular Weight | 280.32 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| LogP (extrapolated) | -1.14 | Human Metabolome Database (HMDB) |
Structural Characteristics of the this compound Peptide Bond
The geometry and conformational flexibility of the this compound peptide bond are critical to its function and its role within larger polypeptide chains.
Bond Geometry
| Parameter | Predicted Value (Å or °) | Method |
| C-N bond length | ~1.33 Å | Quantum Chemical Calculation |
| C=O bond length | ~1.23 Å | Quantum Chemical Calculation |
| N-Cα (Val) bond angle | ~122° | Quantum Chemical Calculation |
| Cα-C (Val) bond angle | ~110° | Quantum Chemical Calculation |
| C-N (peptide) bond angle | ~116° | Quantum Chemical Calculation |
| N-Cα (Tyr) bond angle | ~122° | Quantum Chemical Calculation |
Conformational Preferences
The conformational landscape of the this compound dipeptide is largely defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. These dihedral angles determine the secondary structure of the peptide.
Computational studies on dipeptides containing valine and tyrosine suggest a preference for specific regions of the Ramachandran plot. Due to the branched β-carbon of the valine side chain, steric hindrance restricts the allowable φ and ψ angles more than for many other amino acids.
A study on a protected this compound derivative in the gas phase suggested a preference for a β-turn conformation. This indicates an inherent propensity for the this compound sequence to form compact, folded structures.
The Ramachandran plot below illustrates the theoretically allowed and favored (φ, ψ) combinations for valine and tyrosine residues in proteins, providing a general guide to the likely conformations of the this compound dipeptide.
Experimental Protocols for Characterization
A variety of analytical techniques are employed to characterize the this compound dipeptide. Below are detailed methodologies for key experiments.
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling agent such as HBTU/DIPEA in DMF and couple it to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps with Fmoc-Val-OH.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the specific peptide and column.
-
Detection: Monitor the elution profile at 220 nm (peptide bond) and 280 nm (tyrosine side chain).
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified peptide as a powder.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the protons. Expected signals include those from the amide protons, α-protons, and side-chain protons of both valine and tyrosine.
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.
-
| Proton | Expected Chemical Shift Range (ppm) in D₂O |
| Valine α-H | 3.5 - 4.0 |
| Valine β-H | 2.0 - 2.5 |
| Valine γ-CH₃ | 0.8 - 1.2 |
| Tyrosine α-H | 4.0 - 4.5 |
| Tyrosine β-H | 2.8 - 3.2 |
| Tyrosine aromatic H | 6.8 - 7.2 |
| Amide NH | 7.5 - 8.5 (in non-D₂O solvents) |
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the dipeptide.
-
MS1 Spectrum: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, this would be approximately 281.15.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide sequence information. Expected major fragment ions include b- and y-ions.
-
b-ions: Fragments containing the N-terminus. The b₁ ion corresponds to the Val residue.
-
y-ions: Fragments containing the C-terminus. The y₁ ion corresponds to the Tyr residue.
-
Other characteristic fragments may arise from the loss of small neutral molecules (e.g., H₂O, CO) or from side-chain fragmentation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.
-
Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Key vibrational bands provide information about the peptide backbone and side chains.
-
Amide A (~3300 cm⁻¹): N-H stretching.
-
Amide I (~1650 cm⁻¹): C=O stretching, sensitive to secondary structure.
-
Amide II (~1550 cm⁻¹): N-H bending and C-N stretching.
-
Bands corresponding to the valine and tyrosine side chains will also be present.
-
A detailed vibrational analysis of this compound has been performed using solid-state IR-LD spectroscopy, which allows for the determination of the orientation of the transition dipole moments of the vibrations, providing further structural insights.
Conclusion
The this compound dipeptide, while simple in structure, encapsulates many of the fundamental principles governing peptide and protein chemistry. Its physicochemical properties are a direct consequence of its constituent amino acids, and its conformational preferences are dictated by the interplay of steric constraints and intramolecular interactions. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive characterization of the this compound peptide bond. A thorough understanding of these characteristics is essential for researchers in drug development and protein engineering, as the this compound motif can play a crucial role in molecular recognition and biological activity. Further research, particularly the determination of a high-resolution crystal structure, would provide even greater detail into the precise geometry of this important dipeptide.
References
The Core of Interaction: A Technical Guide to Val-Tyr Dipeptide Engagement with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Val-Tyr, composed of valine and tyrosine, represents a fascinating subject of study in the realm of biomolecular interactions with cell membranes. Its amphipathic nature, conferred by the hydrophobic valine and the aromatic, more polar tyrosine residue, suggests a propensity for interaction with the lipid bilayer, the fundamental structure of all biological membranes. Understanding this interaction at a molecular level is crucial for elucidating its potential physiological roles and for harnessing its properties in drug development and delivery. This technical guide provides an in-depth exploration of the this compound dipeptide's interaction with biological membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.
While direct quantitative data for this compound is emerging, this guide leverages findings from closely related dipeptides, particularly β-Ala-Tyr, to provide a comprehensive overview. The principles and methodologies described herein are directly applicable to the study of this compound and other small peptides.
I. Mechanism of this compound Interaction with Lipid Bilayers
The interaction of this compound with a lipid bilayer is a multifaceted process governed by a combination of hydrophobic and electrostatic forces. The valine residue, with its isopropyl side chain, is expected to favor partitioning into the hydrophobic core of the membrane. The tyrosine residue, containing a phenolic hydroxyl group, can engage in hydrogen bonding with the phospholipid headgroups or water molecules at the interface, but its aromatic ring also possesses hydrophobic character, allowing for deeper membrane penetration.
Studies on the similar dipeptide β-Ala-Tyr using a combination of Differential Scanning Calorimetry (DSC), Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) have revealed that it is located more deeply inside the hydrophobic zone of a dipalmitoylphosphatidylcholine (DPPC) bilayer.[1] This suggests that the hydrophobic contributions of the aromatic ring and the aliphatic side chain are significant drivers for membrane insertion. In contrast to more polar molecules like glutamic acid, which binds near the phosphate headgroups, β-Ala-Tyr has a less pronounced effect on the overall packing of the lipid molecules.[1] It is plausible that this compound exhibits a similar mode of interaction, with its hydrophobic valine residue anchoring it within the lipid core.
II. Quantitative Data on Dipeptide-Membrane Interactions
Precise quantitative data on the interaction of this compound with biological membranes is an active area of research. However, by examining data from analogous dipeptides like β-Ala-Tyr, we can infer the expected range of effects. The following tables summarize key parameters that are critical for characterizing peptide-membrane interactions.
Table 1: Thermodynamic Parameters of Dipeptide Interaction with DPPC Bilayers
| Parameter | β-Ala-Tyr | Glutamic Acid (for comparison) |
| Effect on Main Phase Transition Temperature (Tm) | Minor alteration | More pronounced alteration |
| Effect on Pretransition | Abolished | Abolished |
| Effect on Enthalpy of Phase Transition | Less pronounced influence | More pronounced influence |
Data extrapolated from studies on β-Ala-Tyr and Glutamic Acid with DPPC model membranes.[1]
Table 2: Effect on Membrane Order
| Parameter | β-Ala-Tyr | Glutamic Acid (for comparison) |
| Effect on Lipid Bilayer Order (Raman Spectroscopy) | Decreased order | Increased order |
Data extrapolated from studies on β-Ala-Tyr and Glutamic Acid with DPPC model membranes.[1]
III. Signaling Pathways Modulated by this compound
Recent research has illuminated the role of the this compound dipeptide as a bioactive molecule capable of influencing cellular signaling pathways. Notably, this compound has been identified as an antihypertensive dipeptide.[2]
One of the key mechanisms of its action involves the renin-angiotensin system (RAS), a critical regulator of blood pressure. This compound has been shown to counteract the signaling mediated by the angiotensin II receptor type 1 (AT1R). Angiotensin II, a potent vasoconstrictor, binds to AT1R, leading to a cascade of events that increase blood pressure. By interfering with this interaction or its downstream consequences, this compound can promote vasodilation and contribute to a reduction in blood pressure.
More broadly, di- and tripeptides are known to activate signaling cascades in various cell types. For instance, in enteroendocrine cells, peptides can stimulate the secretion of cholecystokinin (CCK), a hormone involved in digestion and satiety, through G-protein coupled receptors such as the calcium-sensing receptor (CaSR) and GPR93. This process often involves an increase in intracellular calcium levels and the activation of downstream kinases like ERK 1/2 and protein kinase A.
Furthermore, some cyclic dipeptides have been found to act as quorum-sensing molecules in bacteria, a form of cell-to-cell communication. This highlights the diverse signaling roles that small peptides can play.
Below is a diagram illustrating a potential signaling pathway for this compound in the context of its antihypertensive effects.
References
Methodological & Application
Solid-Phase Synthesis of Val-Tyr Dipeptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Val-Tyr using Fmoc/tBu chemistry. The protocol covers all stages of the synthesis, from the initial loading of the C-terminal amino acid onto the solid support to the final cleavage, deprotection, and purification of the target peptide. This guide is intended to provide researchers with a reliable method for the efficient synthesis of this compound, a common motif in bioactive peptides, for applications in drug discovery and development.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, allowing for the efficient and stepwise assembly of amino acids into a desired peptide sequence. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions and high yields. This application note details the synthesis of the dipeptide L-Valyl-L-Tyrosine (this compound) on a Wang resin, a common solid support for the synthesis of peptides with a C-terminal carboxylic acid.
Data Summary
The following table summarizes the key quantitative parameters and expected outcomes for the solid-phase synthesis of this compound.
| Parameter | Value | Notes |
| Starting Resin | Wang Resin | Standard polystyrene-based resin for C-terminal acid peptides. |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Typical loading capacity for efficient synthesis. |
| Amino Acid Equivalents (Coupling) | 3 - 5 eq. | Relative to the resin substitution level. |
| Coupling Reagent Equivalents (HBTU/HOBt) | 2.9 - 5 eq. | Ensures efficient activation of the carboxylic acid. |
| Base Equivalents (DIPEA) | 6 - 10 eq. | A non-nucleophilic base is crucial to prevent side reactions. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc group removal. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A common cocktail for cleavage and deprotection. |
| Crude Peptide Yield | 70 - 90% | Typical yield after cleavage and precipitation. |
| Purity (Crude) | >80% | Dependent on the efficiency of coupling and deprotection steps.[1] |
| Purity (After RP-HPLC) | >95% | Achievable with a standard purification protocol.[2] |
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of Wang resin (e.g., 1 g, with a substitution of 0.5 mmol/g) in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF, 10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[3]
Loading of the First Amino Acid (Fmoc-Tyr(tBu)-OH)
-
In a separate flask, dissolve Fmoc-Tyr(tBu)-OH (4 equivalents relative to the resin loading), and 1-Hydroxybenzotriazole (HOBt) (4 equivalents) in a minimal amount of DMF.[4]
-
Add the solution to the swollen resin.
-
In a separate vial, dissolve 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the resin mixture, followed by the DMAP solution.[4]
-
Agitate the mixture for 12 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 times), a 1:1 mixture of DMF and Dichloromethane (DCM) (3 times), and finally with DCM (3 times).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2 equivalents) in DCM for 30 minutes.
-
Wash the resin as described in step 2.6 and dry under vacuum.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), Isopropanol (IPA) (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).
Coupling of the Second Amino Acid (Fmoc-Val-OH)
-
In a separate vial, dissolve Fmoc-Val-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected Tyr-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will result in a yellow color).
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in section 3.
Cleavage and Deprotection
Caution: Trifluoroacetic acid (TFA) is highly corrosive. This procedure must be performed in a certified fume hood with appropriate personal protective equipment.
-
Wash the deprotected peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
Peptide Precipitation and Isolation
-
In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension at a low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by Reverse-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a dipeptide would be 5-45% B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm (due to the tyrosine residue).
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient.
-
Pool the fractions with a purity of >95%.
-
Lyophilization
-
Freeze the pooled HPLC fractions at -80°C until completely frozen.
-
Place the frozen sample on a lyophilizer.
-
Lyophilize until all the solvent has sublimed, typically for 24-48 hours.
-
Store the lyophilized this compound peptide at -20°C.
Signaling Pathway Diagram
While this compound itself is a dipeptide and not directly involved in a signaling pathway, it can be a component of larger peptides that do interact with signaling pathways. For illustrative purposes, a generic receptor tyrosine kinase (RTK) signaling pathway is depicted below, as tyrosine residues are key components of such pathways.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Val-Tyr Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a standard reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the dipeptide Valyl-Tyrosine (Val-Tyr). RP-HPLC is a widely used and effective technique for the purification of peptides, separating them based on their hydrophobicity.[1] This method is critical in drug development and research for isolating this compound from synthetic crude products or complex mixtures to achieve high purity suitable for subsequent analysis and applications. The protocol provided is a robust starting point and can be optimized for various scales, from analytical to preparative.
Experimental Protocols
Materials and Reagents
-
Crude this compound peptide sample
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)[2]
-
0.2 µm or 0.45 µm syringe filters[3]
HPLC System and Conditions
A standard HPLC system equipped with a UV detector is suitable for this application. The use of a C18 stationary phase is recommended for peptide separations due to its hydrophobicity, which allows for effective retention and resolution of peptides.
Table 1: HPLC Parameters for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes | 15% to 45% B over 40 minutes (Optimized) |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | 220 nm and 280 nm | 220 nm and 280 nm |
| Injection Volume | 10-20 µL | 0.5-5 mL (depending on sample concentration) |
| Column Temperature | Ambient | Ambient |
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A. A typical starting concentration is 1-5 mg/mL.
-
If the sample does not fully dissolve, a small amount of acetonitrile can be added, or the sample can be sonicated.
-
Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This is a critical step to prevent clogging of the HPLC column and system.
Purification Protocol
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B for analytical scale) until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection (injecting only the sample solvent) to identify any system peaks.
-
Analytical Run: Inject the prepared this compound sample onto the analytical column. Run the analytical gradient to determine the retention time of this compound and to assess the purity of the crude sample. The presence of the tyrosine residue allows for detection at 280 nm, while the peptide backbone is detectable at 220 nm.
-
Method Optimization for Preparative Scale: Based on the analytical chromatogram, optimize the gradient for the preparative scale. The goal is to create a shallower gradient around the elution time of the target peptide to maximize resolution from impurities.
-
Preparative Run: Equilibrate the preparative column with the initial conditions of the optimized gradient. Inject the filtered crude sample.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The peak corresponding to the retention time of this compound should be collected.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Lyophilization: Combine the fractions with the desired purity. The acetonitrile and TFA are volatile and can be removed by lyophilization to obtain the purified this compound as a white powder.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides a reliable framework for the purification of the this compound dipeptide. By starting with an analytical scale separation to determine the optimal conditions, this method can be effectively scaled up for preparative purification, yielding a high-purity product suitable for a wide range of research and development applications. It is important to note that the provided gradient is a starting point and may require further optimization depending on the specific impurity profile of the crude peptide mixture.
References
Application Note: Characterization of Val-Tyr Dipeptide by Mass Spectrometry
Introduction
The dipeptide Val-Tyr (Valyl-Tyrosine) is composed of the amino acids valine and tyrosine.[1] Its characterization is crucial in various research areas, including proteomics, metabolomics, and drug discovery. Mass spectrometry (MS) is a powerful analytical technique for the sensitive and accurate determination of the molecular weight and structure of peptides like this compound.[2] This application note provides a detailed protocol for the characterization of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Chemical Structure:
Molecular Formula: C14H20N2O4[1]
Monoisotopic Mass: 280.1423 Da[1]
Quantitative Data
Mass spectrometry analysis of this compound yields the protonated molecule [M+H]+ at m/z 281.1496. Tandem MS (MS/MS) of this precursor ion generates a characteristic fragmentation pattern, primarily consisting of b- and y-ions. These fragment ions are generated by cleavage of the peptide bond.
Table 1: Theoretical Fragmentation of [this compound+H]+
| Ion Type | Sequence | Theoretical m/z |
| b1 | Val | 100.0757 |
| y1 | Tyr | 182.0812 |
Note: The theoretical m/z values are calculated for the singly charged ions.
Immonium ions are also commonly observed in the MS/MS spectra of peptides and can be diagnostic for the presence of specific amino acids.
Table 2: Diagnostic Immonium Ions for Valine and Tyrosine
| Amino Acid | Immonium Ion m/z |
| Valine (V) | 72.0808 |
| Tyrosine (Y) | 136.0757 |
Experimental Protocol
This protocol outlines the steps for the analysis of a this compound standard using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water).
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. The diluent should be the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.[3]
-
LC Column: A C18 reversed-phase column is suitable for peptide separation (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over a suitable time frame (e.g., 10 minutes) can be used to elute the dipeptide.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm i.d. column.
-
Injection Volume: 1-5 µL.
Mass Spectrometer Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
MS1 Scan: Scan for the precursor ion [M+H]+ at m/z 281.15.
-
MS2 Fragmentation:
-
Select the precursor ion at m/z 281.15 for collision-induced dissociation (CID).
-
Optimize the collision energy to achieve a good distribution of fragment ions (typically in the range of 10-30 eV).
-
Scan for the product ions in the range of m/z 50-300.
-
Data Analysis
-
Identification:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Confirm the presence of the precursor ion at m/z 281.15 in the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify the characteristic b- and y-ions (b1 at m/z 100.08 and y1 at m/z 182.08) and immonium ions (m/z 72.08 for Val and m/z 136.08 for Tyr).
-
-
Quantification (Optional):
-
For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed.
-
Monitor the transition from the precursor ion (m/z 281.15) to one or two of the most intense and specific product ions.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Diagrams
Caption: Experimental Workflow for this compound Characterization.
Caption: Fragmentation Pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the characterization of the dipeptide this compound by LC-MS/MS. The provided quantitative data on theoretical fragmentation and the step-by-step experimental procedure will enable researchers, scientists, and drug development professionals to confidently identify and, if necessary, quantify this compound in their samples. The use of tandem mass spectrometry provides high specificity and sensitivity, making it an ideal technique for peptide analysis.
References
Application Note: 1H and 13C NMR Spectroscopy of the Dipeptide Val-Tyr
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of the dipeptide Valyl-Tyrosine (Val-Tyr) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the experimental workflow and molecular structure. This guide is intended to assist researchers in the structural elucidation and quality control of peptides. Note: The NMR data presented in this document is predicted using computational models due to the absence of readily available experimental spectra in public databases.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules in solution. For peptides and proteins, NMR is indispensable for confirming the primary sequence, characterizing post-translational modifications, and elucidating three-dimensional structure and folding. 1H NMR provides information on the number and connectivity of protons, while 13C NMR offers insights into the carbon backbone and side chains. The dipeptide this compound serves as a simple yet illustrative model for the application of NMR in peptide analysis.
Predicted NMR Data for this compound
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for this compound. These values were obtained using online NMR prediction tools.
Predicted ¹H NMR Data
| Atom Name | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| Valine Residue | |||
| Hα | 4.15 | d | 7.5 |
| Hβ | 2.25 | m | - |
| Hγ (CH3) | 1.05 | d | 7.0 |
| Hγ' (CH3) | 1.00 | d | 7.0 |
| NH | 8.20 | d | 8.0 |
| Tyrosine Residue | |||
| Hα | 4.60 | dd | 8.0, 6.0 |
| Hβ | 3.10 | dd | 14.0, 6.0 |
| Hβ' | 2.95 | dd | 14.0, 8.0 |
| Hδ (aromatic) | 7.10 | d | 8.5 |
| Hε (aromatic) | 6.80 | d | 8.5 |
| OH (phenolic) | 9.50 | s | - |
| NH2 | 7.90 | s (br) | - |
Predicted ¹³C NMR Data
| Atom Name | Predicted Chemical Shift (ppm) |
| Valine Residue | |
| Cα | 60.5 |
| Cβ | 31.0 |
| Cγ | 19.5 |
| Cγ' | 19.0 |
| C' (carbonyl) | 174.0 |
| Tyrosine Residue | |
| Cα | 56.0 |
| Cβ | 37.5 |
| Cγ (aromatic) | 128.0 |
| Cδ (aromatic) | 131.0 |
| Cε (aromatic) | 116.0 |
| Cζ (aromatic) | 156.0 |
| C' (carbonyl) | 175.5 |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality 1H and 13C NMR spectra of dipeptides like this compound.
Sample Preparation
-
Dissolution: Weigh 5-10 mg of high-purity (>95%) this compound dipeptide.
-
Solvent Selection: Dissolve the peptide in 0.5-0.6 mL of a suitable deuterated solvent. For exchangeable proton observation (e.g., NH, OH), a mixture of 90% H₂O / 10% D₂O is recommended. For routine 1H and 13C spectra where exchangeable protons are not of primary interest, D₂O or DMSO-d₆ can be used.
-
pH Adjustment: Adjust the pH of the aqueous sample to a desired value (typically between 4 and 5 to minimize amide proton exchange) by adding microliter amounts of dilute DCl or NaOD.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
1H NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for proton detection.
-
Tuning and Matching: Tune and match the probe to the proton frequency.
-
Shimming: Shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
-
Solvent Suppression: If using a protonated solvent mixture (e.g., H₂O/D₂O), apply a solvent suppression technique (e.g., presaturation or WATERGATE).
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction.
13C NMR Data Acquisition
-
Instrument Setup: Use an NMR spectrometer with a probe capable of detecting 13C.
-
Tuning and Matching: Tune and match the probe to the carbon frequency.
-
Shimming: Re-shim if necessary.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of 13C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
-
Proton Decoupling: Apply broadband proton decoupling during acquisition to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of a dipeptide.
Caption: Workflow for NMR analysis of this compound.
Structural Correlations in this compound
This diagram illustrates the key atoms and their through-bond (J-coupling) and through-space (NOE) correlations that are important for NMR-based structural assignment.
Caption: Key NMR correlations in this compound.
Conclusion
This application note provides a comprehensive overview of the 1H and 13C NMR spectroscopy of the dipeptide this compound. The presented predicted data and detailed protocols offer a valuable resource for researchers involved in peptide synthesis, purification, and structural analysis. The application of these NMR techniques is crucial for ensuring the identity and purity of synthetic peptides and for providing foundational data for more complex structural studies of larger peptides and proteins.
Application Notes and Protocols for the Quantification of Val-Tyr in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-Tyr (Valyl-Tyrosine) is a dipeptide with demonstrated biological activity, most notably as an inhibitor of the Angiotensin-Converting Enzyme (ACE). Its potential role in cardiovascular regulation and other physiological processes has made its accurate quantification in biological samples a key area of interest for researchers in drug development and disease biomarker discovery. These application notes provide detailed protocols for the sensitive and specific quantification of this compound in various biological matrices, including plasma, urine, and cerebrospinal fluid (CSF), using state-of-the-art analytical techniques.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the biological matrix and the physiological state of the individual. The following table summarizes available quantitative data for this compound in human biological samples.
| Biological Matrix | Condition | Concentration Range | Method of Analysis |
| Human Plasma | Endogenous (Baseline) | 159 ± 11 fmol/mL | LC-MS/MS |
| Post-administration (12 mg oral dose) | 1934 ± 145 fmol/mL (at 2 hours) | LC-MS/MS | |
| Human Urine | Endogenous | Data not available in cited literature | - |
| Human Cerebrospinal Fluid (CSF) | Endogenous | Detected in 22 out of 43 patients with neurological or metabolic conditions of unknown origin; specific concentrations not provided[1] | LC-MS/MS |
Note: The lack of specific quantitative data for endogenous this compound in urine and a precise concentration range in CSF highlights an area for further research.
This compound Signaling Pathway
This compound primarily exerts its biological effects through the inhibition of the Angiotensin-Converting Enzyme (ACE). This intervention in the Renin-Angiotensin System (RAS) leads to a cascade of downstream effects that contribute to the regulation of blood pressure.
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline for the quantification of this compound in human plasma, urine, and cerebrospinal fluid. Optimization of specific parameters may be required for different instrumentation and sample characteristics.
a. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.
-
To 100 µL of the supernatant, add an internal standard.
-
For peptidomic analysis, solid-phase extraction (SPE) is recommended to remove salts and other interferences. A modified SPE (mSPE) approach can improve peptide yield[2][3].
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with a high-organic wash (e.g., 80% acetonitrile) to remove non-polar matrix components.
-
Elute the peptides with an appropriate elution solvent (e.g., 5% ammonium hydroxide in 50% acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Cerebrospinal Fluid (CSF):
-
Centrifuge CSF samples at 2,500 x g for 15 minutes at room temperature to remove any cells or debris[4].
-
To increase the recovery of endogenous peptides, a pre-treatment step to dissociate peptide-protein aggregates is recommended. Add guanidinium hydrochloride (GdnHCl) to a final concentration of 2.4 M and vortex gently[4].
-
Perform molecular weight cut-off (MWCO) filtration (e.g., using a 10 kDa cut-off filter) to separate peptides from larger proteins.
-
The filtrate containing the peptides can then be further cleaned up using SPE as described for urine.
-
b. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% mobile phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the standards. For this compound (m/z 281.15), characteristic product ions would be monitored.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
c. Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of this compound standards spiked into the same matrix as the samples.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of this compound. This method is suitable for high-throughput screening but may be less specific than LC-MS/MS.
a. Reagent Preparation
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Dilution Buffer: 0.1% BSA in PBST.
-
This compound-HRP Conjugate: this compound chemically linked to horseradish peroxidase.
-
Primary Antibody: A specific monoclonal or polyclonal antibody against this compound.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: 2 M Sulfuric Acid.
b. ELISA Protocol
-
Coating: Coat a 96-well microplate with an antibody that binds to the primary antibody (e.g., anti-rabbit IgG) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of standards or samples and 50 µL of the primary anti-Val-Tyr antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Conjugate Addition: Add 100 µL of this compound-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
c. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards. The signal will be inversely proportional to the concentration of this compound in the sample.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The accurate quantification of this compound in biological samples is achievable through robust analytical methods like LC-MS/MS and ELISA. The choice of method will depend on the required sensitivity, specificity, and sample throughput. The protocols provided in these application notes serve as a detailed guide for researchers to establish reliable methods for this compound analysis, which will be instrumental in advancing our understanding of its physiological roles and therapeutic potential. Further research is warranted to establish reference ranges for this compound in various biological fluids to aid in its potential development as a clinical biomarker.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Val-Tyr
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Val-Tyr (Valyl-Tyrosine) is a naturally occurring bioactive peptide with recognized antihypertensive properties. Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Emerging research suggests that this compound may also possess antioxidant and anti-inflammatory activities, making it a molecule of interest for broader therapeutic applications. These application notes provide detailed protocols for a suite of cell-based assays to characterize the bioactivity of this compound, focusing on its ACE inhibitory, antioxidant, and anti-inflammatory effects. The protocols are designed to be adaptable for use in basic research and drug discovery settings.
Assessment of Cytotoxicity
Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile in the selected cell lines to ensure that the observed effects are not due to cell death. A common method for this is the CCK-8 assay.[1]
Protocol: Cell Viability/Cytotoxicity Assay using CCK-8
-
Cell Seeding:
-
Seed cells (e.g., HUVECs, RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The primary bioactivity of this compound is its ability to inhibit ACE. This can be assessed using a cell-based assay with Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express ACE.
Protocol: Cell-Based ACE Inhibition Assay
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium.
-
Seed HUVECs in a 96-well plate at a density that forms a confluent monolayer after 24 hours.
-
-
Compound Incubation:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Pre-incubate the confluent HUVEC monolayer with the this compound solutions for 1 hour at 37°C. Include a positive control (e.g., Captopril) and a negative control (vehicle).
-
-
ACE Activity Measurement:
-
Wash the cells twice with assay buffer.
-
Add the ACE substrate (e.g., a fluorogenic substrate like o-Abz-Gly-p-Phe(NO₂)-Pro-OH) to each well.
-
Immediately measure the fluorescence kinetically over 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the concentration of this compound that inhibits 50% of the ACE activity (IC₅₀).
-
Quantitative Data for ACE Inhibition
| Compound | Assay Type | IC₅₀ Value | Reference |
| This compound | In vitro (cell-free) | Varies by substrate | [2] |
Experimental Workflow for ACE Inhibition Assay
Caption: Workflow for the cell-based ACE inhibition assay.
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated by its ability to scavenge intracellular reactive oxygen species (ROS).
Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluency.
-
-
Probe Loading and Compound Treatment:
-
Wash the cells with PBS.
-
Load the cells with 2',7'-Dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS, for 1 hour.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the area under the curve from the fluorescence kinetics.
-
Determine the concentration of this compound that reduces ROS levels by 50% (EC₅₀).
-
Quantitative Data for Antioxidant Activity
| Compound | Assay Type | EC₅₀/IC₅₀ Value | Reference |
| This compound | CAA | Data not available | - |
| Various Plant Extracts | DPPH/ABTS | Varies | [3] |
Note: Specific EC₅₀/IC₅₀ values for this compound's antioxidant activity in cell-based assays are a key target for investigation.
Anti-Inflammatory Activity Assays
The anti-inflammatory properties of this compound can be investigated by measuring its effect on the production of pro-inflammatory cytokines in macrophages.
Protocol: Inhibition of Pro-Inflammatory Cytokine Production
-
Cell Culture:
-
Culture murine macrophages (e.g., RAW 264.7) in a 24-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the macrophages with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
-
Sample Collection:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants using ELISA kits.[4]
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.
-
Determine the concentration of this compound that inhibits 50% of the cytokine production (IC₅₀).
-
Quantitative Data for Anti-inflammatory Activity
| Compound | Cell Line | Cytokine | IC₅₀ Value | Reference |
| This compound | RAW 264.7 | TNF-α | Data not available | - |
| This compound | RAW 264.7 | IL-6 | Data not available | - |
Note: Determining the IC₅₀ values for this compound's anti-inflammatory effects is a primary objective of this protocol.
Investigation of Signaling Pathways
The bioactivities of this compound are mediated by its interaction with cellular signaling pathways. Based on its known functions, the following pathways are of interest.
Cellular Uptake of this compound
Dipeptides like this compound are often transported into cells via peptide transporters such as PEPT1.
Caption: Proposed cellular uptake of this compound via PEPT1.
Signaling Pathway of ACE Inhibition
This compound's primary mechanism is the inhibition of ACE, which prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This in turn reduces the activation of the AT1 receptor and its downstream signaling, leading to vasodilation.
Caption: ACE signaling pathway and the inhibitory role of this compound.
Potential Anti-inflammatory Signaling Pathway
This compound's potential anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Hypothesized anti-inflammatory action of this compound via NF-κB.
Conclusion
These application notes provide a comprehensive framework for the cell-based evaluation of this compound's bioactivity. The detailed protocols for assessing cytotoxicity, ACE inhibition, antioxidant, and anti-inflammatory effects, along with the proposed signaling pathways, offer a solid foundation for researchers to further explore the therapeutic potential of this promising dipeptide. The generation of quantitative data from these assays will be instrumental in advancing our understanding of this compound's mechanisms of action and its potential applications in human health.
References
- 1. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay using Val-Tyr
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2][3] A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][4] ACE also inactivates the vasodilator bradykinin. Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular disorders.
Bioactive peptides derived from natural sources have garnered significant interest as potential ACE inhibitors. The dipeptide Val-Tyr (Valyl-Tyrosine) is one such peptide that has demonstrated ACE inhibitory activity in vitro and antihypertensive effects in vivo. These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro ACE inhibition assay using this compound as a model inhibitory peptide.
The most common in vitro methods for determining ACE inhibitory activity utilize a synthetic substrate, such as hippuryl-histidyl-leucine (HHL). ACE hydrolyzes HHL to hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of HA produced, which is directly proportional to ACE activity, can be quantified spectrophotometrically or by high-performance liquid chromatography (HPLC). The presence of an inhibitor, like this compound, will reduce the rate of HA formation.
Principle of the Assay
The spectrophotometric assay for ACE inhibition is based on the following principle:
-
Enzymatic Reaction: Angiotensin-Converting Enzyme (ACE) is incubated with its substrate, hippuryl-histidyl-leucine (HHL). ACE cleaves HHL, releasing hippuric acid (HA) and histidyl-leucine.
-
Inhibition: In the presence of an ACE inhibitor, such as the dipeptide this compound, the enzymatic activity of ACE is reduced, leading to a decrease in the amount of hippuric acid produced.
-
Quantification: The reaction is stopped, and the hippuric acid is extracted. The concentration of hippuric acid is then determined by measuring its absorbance at a specific wavelength, typically 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated by comparing the ACE activity in the presence of the inhibitor to the activity in its absence. From this, the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined.
Data Presentation
The quantitative data from an ACE inhibition assay is typically summarized to determine the inhibitory potency of the test compound. The key parameter is the IC50 value.
Table 1: ACE Inhibitory Activity of this compound and Control Compound
| Compound | Concentration Range (µM) | IC50 (µM) |
| This compound | 0.1 - 100 | 7.1 |
| Captopril (Positive Control) | 0.001 - 1 | ~0.0123 |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro ACE inhibition assay.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-histidyl-L-leucine (HHL) (substrate)
-
This compound (inhibitor)
-
Captopril (positive control inhibitor)
-
Sodium Borate Buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Deionized Water
-
Microcentrifuge tubes
-
Spectrophotometer and quartz cuvettes or a microplate reader
Preparation of Solutions
-
ACE Solution: Prepare a stock solution of ACE in deionized water. The final concentration in the assay will depend on the specific activity of the enzyme lot. A typical concentration is around 2 mU/mL.
-
HHL Solution: Prepare a 5 mM solution of HHL in the sodium borate buffer.
-
This compound Stock Solution: Prepare a stock solution of this compound in deionized water. A series of dilutions should be prepared to determine the IC50 value (e.g., ranging from 0.1 µM to 100 µM).
-
Captopril Stock Solution: Prepare a stock solution of captopril in deionized water. A series of dilutions should be prepared for the positive control (e.g., ranging from 0.001 µM to 1 µM).
-
Sodium Borate Buffer: 0.05 M, pH 8.2, containing 0.3 M NaCl.
-
HCl: 1 M solution for stopping the reaction.
Assay Procedure
-
Pre-incubation: In a microcentrifuge tube, add 25 µL of the ACE enzyme solution to 50 µL of either the this compound solution (at various concentrations), the captopril solution (positive control), or deionized water (negative control). Pre-incubate the mixture at 37°C for 10 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 125 µL of the 5 mM HHL substrate solution to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the enzymatic reaction by adding 200 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer 1 mL of the upper organic layer (ethyl acetate containing hippuric acid) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hippuric acid residue in 1 mL of deionized water.
-
Spectrophotometric Measurement: Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer. Use deionized water as a blank.
Calculation of ACE Inhibition
The percentage of ACE inhibition can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (with no inhibitor).
-
A_sample is the absorbance of the sample with the inhibitor (this compound or captopril).
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The Renin-Angiotensin System (RAS) is the primary signaling pathway in which ACE functions. ACE inhibitors like this compound block the conversion of Angiotensin I to Angiotensin II.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro ACE inhibition assay.
References
Application Notes and Protocols for Val-Tyr as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Valyl-Tyrosine (Val-Tyr) as a standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a dipeptide composed of the amino acids valine and tyrosine. Its distinct chemical properties, including the presence of a tyrosine chromophore, make it a suitable standard for various chromatographic applications. This document outlines its use as a reference standard for qualitative and quantitative analysis, method development, and system suitability testing. The tyrosine residue allows for strong UV absorbance, making HPLC with UV detection a viable method for its quantification. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS methods are recommended.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [cite: ] |
| Molecular Weight | 280.32 g/mol | [cite: ] |
| Appearance | White to off-white powder | [cite: ] |
| Solubility | Soluble in water | [cite: ] |
| UV Absorbance | Due to the tyrosine residue, this compound exhibits UV absorbance, typically monitored at 214 nm or 280 nm. | [1][2] |
Application 1: Quantification of this compound using Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in relatively pure samples, such as synthetic peptide preparations or for monitoring its stability in solution.
Experimental Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5-35% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 214 nm or 280 nm[1][2] |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Representative Quantitative Data (HPLC-UV)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Note: These values are representative and may vary depending on the specific instrument and experimental conditions.
Application 2: High-Sensitivity Quantification of this compound using LC-MS/MS
This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, offering superior sensitivity and selectivity.
Experimental Protocol
1. Standard and Sample Preparation:
-
Prepare this compound calibration standards in a surrogate matrix (e.g., analyte-free plasma) to match the sample matrix.
-
For biological samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled this compound) to 1 volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to elute this compound (e.g., 2-50% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transitions | Precursor ion (Q1): m/z 281.1; Product ions (Q3): specific fragment ions for this compound (to be determined by infusion and fragmentation analysis) |
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify this compound in samples using the calibration curve.
Representative Quantitative Data (LC-MS/MS)
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Quantification (LOQ) | < 1 ng/mL |
| Limit of Detection (LOD) | < 0.3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Note: These values are representative and may vary depending on the specific instrument and experimental conditions.
Visualizations
Caption: Workflow for preparing this compound standard solutions.
References
Application Notes and Protocols for Dissolving and Utilizing Val-Tyr in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-Tyr (Valyl-Tyrosine) is a dipeptide with potential therapeutic applications, notably as an inhibitor of IκB kinase α (IKKα), a key component of the NF-κB signaling pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making this compound a compound of interest for researchers in these fields. Proper dissolution and handling of this hydrophobic dipeptide are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound and its use in a cell-based assay to evaluate its inhibitory effect on the NF-κB pathway.
Physicochemical Properties and Solubility
This compound is a dipeptide composed of the amino acids Valine and Tyrosine. The presence of the nonpolar valine and the hydrophobic tyrosine residues contributes to its limited solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [2] |
| Molecular Weight | 280.32 g/mol | [2] |
| Appearance | White to off-white powder | |
| LogP (predicted) | -1.14 | [2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Observations and Recommendations |
| Water | Sparingly soluble | Solubility is pH-dependent and can be increased by acidification (e.g., with HCl) or basification. Sonication may aid dissolution. For cell culture, use sterile, deionized water and adjust pH carefully. |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for preparing high-concentration stock solutions.[3] |
| Ethanol/Methanol | Soluble | Can be used for initial dissolution, followed by dilution in aqueous buffers. |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | Similar to water, solubility is limited at neutral pH. |
Protocol for Preparation of this compound Stock Solutions
Due to its hydrophobic nature, the recommended method for preparing a this compound stock solution for in vitro experiments is to first dissolve the peptide in a small amount of organic solvent, followed by dilution with the desired aqueous buffer.
Materials:
-
This compound peptide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM this compound Stock Solution in DMSO:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.803 mg of this compound (Molecular Weight = 280.32 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 2.803 mg of peptide.
-
Mix: Vortex the solution until the peptide is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
Experimental Protocol: Inhibition of LPS-Induced NF-κB Activation in RAW 264.7 Macrophages
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in the murine macrophage cell line RAW 264.7. The activation of the NF-κB pathway will be assessed by measuring the phosphorylation of IκBα via Western blot.
Part 1: Cell Culture and Treatment
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Sterile PBS
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the cells for 30 minutes at 37°C. This time point is typically optimal for observing IκBα phosphorylation.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and then lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Part 2: Western Blot for Phospho-IκBα
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-IκBα (Ser32), rabbit anti-IκBα, and rabbit anti-β-actin.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα, total IκBα, or β-actin (as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and/or β-actin signal to determine the effect of this compound on LPS-induced IκBα phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on NF-κB activation.
References
Application Note: Stability of Val-Tyr in Different Buffer Systems
AN-VT001
Introduction
Val-Tyr (Valyl-Tyrosine) is a dipeptide of significant interest in pharmaceutical and biotechnological research due to its potential biological activities. The stability of peptides is a critical quality attribute that can be influenced by various environmental factors, including pH, temperature, and the composition of the formulation buffer. Understanding the degradation pathways and kinetics of this compound in different buffer systems is essential for developing stable formulations with a desired shelf life. This application note provides a comprehensive overview of the stability of this compound and protocols for its stability testing.
Peptides like this compound can undergo several degradation reactions, including hydrolysis of the peptide bond, oxidation of the tyrosine residue, and photodecomposition.[1][2] The choice of buffer can significantly impact the stability of peptides. Some buffer species can catalyze degradation reactions, while others may confer stability.[2] For instance, phosphate buffers have been reported to catalyze the hydrolysis of some peptides.[2]
Degradation Pathways
The primary chemical degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the amide bond between valine and tyrosine, resulting in the individual amino acids. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The phenolic side chain of the tyrosine residue is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions and oxidizing agents.[1] Photooxidation can lead to the breakage of peptide bonds.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the tyrosine residue and cleavage of the peptide bond.
Experimental Protocols
The following protocols describe a systematic approach to evaluating the stability of this compound in different buffer systems.
1. Materials and Reagents
-
This compound dipeptide (purity >98%)
-
Sodium Phosphate (monobasic and dibasic)
-
Sodium Citrate (and Citric Acid)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable mobile phase modifier)
2. Buffer Preparation
Prepare 50 mM solutions of the following buffers:
-
Phosphate Buffer: pH 5.0, 7.4, and 8.0
-
Citrate Buffer: pH 3.0, 5.0, and 6.0
-
Tris-HCl Buffer: pH 7.4 and 8.5
Adjust the pH of each buffer solution using HCl or NaOH.
3. Stability Sample Preparation
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
For each buffer condition, dilute the stock solution to a final concentration of 0.1 mg/mL.
-
Transfer aliquots of each sample into appropriately labeled vials for each time point and storage condition.
4. Stability Study Design
-
Long-Term Stability: Store samples at 2-8°C and 25°C/60% RH for up to 12 months.
-
Accelerated Stability: Store samples at 40°C/75% RH for up to 6 months.
-
Forced Degradation Studies: Expose samples to the following stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
5. Analytical Method
A stability-indicating HPLC method should be used to quantify the remaining this compound and detect any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm (for tyrosine).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables summarize hypothetical stability data for this compound in different buffers. This data is for illustrative purposes to demonstrate how results should be presented.
Table 1: Percentage of this compound Remaining under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Phosphate Buffer (pH 7.4) | Citrate Buffer (pH 5.0) | Tris-HCl Buffer (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.2 | 99.1 | 98.8 |
| 3 | 94.5 | 97.0 | 95.9 |
| 6 | 88.1 | 93.5 | 91.2 |
Table 2: Formation of Major Degradation Product (% Peak Area) in Phosphate Buffer (pH 7.4) at 40°C/75% RH
| Time (Months) | Hydrolysis Product 1 | Oxidation Product 1 |
| 0 | N/D | N/D |
| 1 | 0.8 | 0.5 |
| 3 | 2.5 | 1.8 |
| 6 | 5.2 | 3.5 |
N/D: Not Detected
Visualizations
Discussion
The stability of this compound is expected to be pH-dependent, with increased rates of hydrolysis at both low and high pH values. The choice of buffer will also play a critical role. Based on general peptide stability principles, citrate buffer at a slightly acidic pH (e.g., 5.0) may provide a more stable environment compared to phosphate buffer at neutral pH, which could potentially catalyze hydrolysis. Tris buffer is another common choice in the physiological pH range, but its interaction with the peptide should be evaluated.
The tyrosine residue is a known site for oxidation. Therefore, protection from light and the inclusion of antioxidants could be considered as formulation strategies to enhance stability. Forced degradation studies are crucial for identifying the degradation products and ensuring that the analytical method can separate them from the parent dipeptide, thus confirming its stability-indicating capability.
Conclusion
A systematic approach to stability testing, including long-term, accelerated, and forced degradation studies, is necessary to fully characterize the stability of this compound in different buffer systems. The provided protocols and illustrative data offer a framework for conducting such studies. The selection of an appropriate buffer system is critical for the development of a stable this compound formulation. Based on general principles, a slightly acidic citrate buffer may offer better stability against hydrolysis compared to a neutral phosphate buffer. Further experimental work is required to confirm the optimal formulation conditions for this compound.
References
- 1. Oxidation of di- and tripeptides of tyrosine and valine mediated by singlet molecular oxygen, phosphate radicals and sulfate radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Val-Tyr Dipeptide Conjugation to Carrier Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small peptides to larger carrier proteins is a fundamental technique in immunology, drug delivery, and various biomedical research fields. The dipeptide Val-Tyr, composed of valine and tyrosine, can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1][2] This makes this compound-carrier protein conjugates valuable for the production of specific antibodies.[3][4] Furthermore, the unique properties of the this compound dipeptide, including its potential antihypertensive effects, make its targeted delivery via conjugation a subject of interest in drug development.[5]
These application notes provide detailed protocols for three distinct methods of conjugating the this compound dipeptide to common carrier proteins such as Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The protocols are designed to be comprehensive and accessible to researchers with a foundational understanding of bioconjugation techniques.
Applications of this compound-Carrier Protein Conjugates
-
Antibody Production: this compound-carrier protein conjugates are primarily used as immunogens to generate polyclonal and monoclonal antibodies specific for the this compound dipeptide. These antibodies can be utilized in various immunoassays, including ELISA and Western blotting, for the detection and quantification of this compound or related structures.
-
Vaccine Development: As haptens, this compound conjugates can be instrumental in the development of synthetic vaccines. By presenting the dipeptide to the immune system in the context of a larger protein, a robust and specific immune response can be elicited.
-
Drug Delivery Research: The this compound dipeptide has been investigated for its biological activities. Conjugating it to a carrier protein or a targeted delivery vehicle can be a strategy to enhance its stability, solubility, and pharmacokinetic profile, enabling targeted delivery to specific tissues or cells.
Quantitative Data Summary
The efficiency of conjugation is a critical parameter and can be influenced by the chosen chemistry, the nature of the carrier protein, and the reaction conditions. The following table summarizes typical quantitative data for the conjugation of small peptides, like this compound, to carrier proteins.
| Parameter | EDC/NHS Chemistry | Glutaraldehyde Chemistry | Tyrosine-Specific Chemistry |
| Target Moiety on this compound | C-terminal Carboxyl | N-terminal Amine | Tyrosine Phenol |
| Typical Molar Coupling Ratio (Peptide:Protein) | 10:1 to 50:1 | 20:1 to 100:1 | 5:1 to 20:1 |
| Typical Hapten Density (Peptides per BSA) | 5 - 20 | 10 - 30 | 1 - 10 |
| Typical Hapten Density (Peptides per KLH) | 200 - 600 | 300 - 800 | 50 - 200 |
| Estimated Conjugation Efficiency | 10% - 40% | 15% - 50% | 20% - 60% |
Note: The values presented are estimates based on typical results for small peptides and haptens. Actual results may vary depending on the specific experimental conditions and the carrier protein used.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of this compound (via C-terminus)
This protocol describes the conjugation of the this compound dipeptide to a carrier protein using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method targets the C-terminal carboxyl group of the this compound dipeptide, forming a stable amide bond with primary amine groups (e.g., lysine residues) on the carrier protein.
Materials:
-
This compound dipeptide
-
Carrier Protein (KLH or BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
-
Stir plate and stir bars
Procedure:
-
Carrier Protein Preparation:
-
Dissolve the carrier protein (e.g., 10 mg of BSA) in 2 mL of Activation Buffer.
-
-
This compound Dipeptide Preparation:
-
Dissolve the this compound dipeptide (e.g., 5 mg) in 1 mL of Activation Buffer.
-
-
Activation of this compound Dipeptide:
-
Add a 10-fold molar excess of EDC (relative to the dipeptide) and a 25-fold molar excess of NHS (relative to the dipeptide) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the carrier protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add 200 µL of Quenching Buffer to the reaction mixture to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dipeptide and crosslinker byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the conjugate solution (e.g., using a BCA assay).
-
Analyze the conjugate by MALDI-TOF mass spectrometry to confirm the increase in molecular weight.
-
Determine the molar coupling ratio by amino acid analysis.
-
Protocol 2: Glutaraldehyde-Mediated Conjugation of this compound (via N-terminus)
This protocol utilizes glutaraldehyde as a homobifunctional crosslinker to conjugate the this compound dipeptide to a carrier protein. Glutaraldehyde reacts with primary amine groups, primarily the N-terminal amine of the valine residue in the dipeptide and the ε-amino groups of lysine residues on the carrier protein, forming Schiff base intermediates that are subsequently stabilized.
Materials:
-
This compound dipeptide
-
Carrier Protein (KLH or BSA)
-
Glutaraldehyde solution (25% aqueous solution)
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.4
-
Quenching/Reducing Agent: Sodium borohydride (NaBH4)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
-
Stir plate and stir bars
Procedure:
-
Preparation of Reactants:
-
Dissolve the carrier protein (e.g., 10 mg of KLH) in 2 mL of Coupling Buffer.
-
Dissolve the this compound dipeptide (e.g., 5 mg) in 1 mL of Coupling Buffer.
-
-
One-Step Conjugation Reaction:
-
Combine the carrier protein and this compound solutions.
-
Slowly add glutaraldehyde to the mixture to a final concentration of 0.05-0.1% (v/v) while gently stirring.
-
Incubate for 1-2 hours at room temperature.
-
-
Reduction of Schiff Bases (Optional but Recommended):
-
To stabilize the conjugate, add a freshly prepared solution of sodium borohydride in water to a final concentration of 4 mg/mL.
-
Caution: Perform this step in a well-ventilated fume hood as hydrogen gas is evolved.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dipeptide and crosslinker byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the conjugate.
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight of the carrier protein.
-
Determine the molar coupling ratio by amino acid analysis or UV-Vis spectroscopy if the peptide has a unique absorbance.
-
Protocol 3: Tyrosine-Specific Conjugation of this compound
This protocol leverages the phenolic hydroxyl group of the tyrosine residue for conjugation. One common method involves a "tyrosine-click" reaction using 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives. This approach offers high selectivity for tyrosine residues.
Materials:
-
This compound dipeptide
-
Carrier Protein (KLH or BSA)
-
PTAD-functionalized crosslinker (e.g., with an amine-reactive group for a two-step approach, or a pre-activated carrier)
-
Coupling Buffer: PBS, pH 7.4
-
Quenching reagent (e.g., Tris buffer)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
Procedure (Two-Step Example):
-
Activation of Carrier Protein with a Heterobifunctional Crosslinker:
-
Dissolve the carrier protein in PBS.
-
React the carrier protein with an NHS-ester functionalized crosslinker containing a PTAD moiety according to the manufacturer's instructions.
-
Remove excess crosslinker using a desalting column.
-
-
Conjugation to this compound:
-
Dissolve the this compound dipeptide in Coupling Buffer.
-
Add the activated carrier protein to the this compound solution.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add Tris buffer to a final concentration of 50 mM to quench any unreacted PTAD groups.
-
Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration.
-
Confirm conjugation using MALDI-TOF mass spectrometry.
-
Assess the molar coupling ratio using UV-Vis spectroscopy, leveraging the absorbance of the PTAD adduct.
-
Characterization of this compound-Carrier Protein Conjugates
Thorough characterization of the final conjugate is crucial to ensure successful conjugation and to understand its properties for downstream applications.
-
Confirmation of Conjugation:
-
SDS-PAGE: An increase in the apparent molecular weight of the carrier protein on an SDS-PAGE gel provides a qualitative confirmation of successful conjugation.
-
MALDI-TOF Mass Spectrometry: This technique can be used to determine the molecular weight of the conjugate, and from the shift in mass compared to the unconjugated carrier, the average number of dipeptides coupled per protein molecule can be estimated.
-
-
Quantification of Conjugation (Hapten Density):
-
Amino Acid Analysis (AAA): This is a highly accurate method for determining the molar ratio of the dipeptide to the carrier protein. By comparing the amino acid composition of the conjugate to that of the unconjugated carrier, the amount of this compound can be quantified.
-
UV-Vis Spectroscopy: If the hapten or the crosslinker has a unique absorbance maximum, this can be used to quantify the extent of conjugation.
-
Trinitrobenzenesulfonic Acid (TNBSA) Assay: This colorimetric assay can be used to quantify the number of primary amines on the carrier protein before and after conjugation to estimate the number of lysine residues that have been modified.
-
Conclusion
The choice of conjugation chemistry for coupling the this compound dipeptide to a carrier protein will depend on the desired orientation of the dipeptide and the specific application. The protocols provided herein offer robust methods for achieving successful conjugation. Careful execution of these protocols and thorough characterization of the resulting conjugate will ensure the production of high-quality reagents for immunological and drug delivery research.
References
- 1. Simple radiometric method for accurately quantitating epitope densities of hapten–protein conjugates with sulfhydryl linkages | RTI [rti.org]
- 2. Peptide Conjugation Services | Canadensis, PA [prfal.com]
- 3. Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct determination of molecular ratios of peptides coupled via N-succinimidyl 3-(2-pyridyldithio)propionate to carrier proteins using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Fluorescent Labeling of Valyl-Tyrosine (Val-Tyr) for Imaging Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction The dipeptide Valyl-Tyrosine (Val-Tyr) is a simple peptide building block that can be of interest in various biological studies, including transport, metabolism, and as a fragment in larger peptide structures.[1] Fluorescent labeling of this compound enables researchers to visualize and track its localization, uptake, and fate within cellular environments using techniques like fluorescence microscopy and flow cytometry.[2][3][] This powerful methodology is crucial for understanding the peptide's biological interactions and for the development of peptide-based therapeutics.[]
This document provides a comprehensive guide to the fluorescent labeling of this compound, focusing on the use of amine-reactive dyes that target the N-terminal primary amine of the valine residue. It includes detailed protocols for conjugation, purification, characterization, and cellular imaging.
Principle of Labeling The most straightforward strategy for labeling this compound is to target its free N-terminal α-amino group on the valine residue. This primary amine is nucleophilic and can readily react with amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanate (ITC) functional groups. The reaction, typically carried out in a slightly alkaline buffer (pH 8.0-9.0), results in the formation of a stable, covalent amide or thiourea bond, respectively, linking the fluorophore to the dipeptide.
Workflow and Chemistry Diagrams
Caption: Overall experimental workflow for fluorescently labeling this compound.
References
Val-Tyr Dipeptide in Vascular Smooth Muscle Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a key pathological event in the development and progression of various cardiovascular diseases, including atherosclerosis and restenosis following angioplasty. The dipeptide Valyl-Tyrosine (Val-Tyr), a known angiotensin-converting enzyme (ACE) inhibitor, has demonstrated a potent antiproliferative effect on human vascular smooth muscle cells. Notably, this action is independent of its ACE inhibitory activity and is not mediated through the angiotensin II receptor. Instead, this compound exerts its effects by directly inhibiting L-type Ca2+ channels, suggesting a novel therapeutic avenue for cardiovascular disorders characterized by excessive VSMC proliferation.[1]
These application notes provide a comprehensive overview of the effects of this compound on VSMC proliferation, including detailed experimental protocols and a summary of key quantitative data. The information presented is intended to guide researchers in designing and conducting studies to further investigate the therapeutic potential of this compound and similar compounds.
Mechanism of Action
This compound inhibits the proliferation of vascular smooth muscle cells by acting as a natural L-type Ca2+ channel blocker.[1] Influx of extracellular Ca2+ through L-type Ca2+ channels is a critical signaling event that promotes VSMC proliferation in response to various mitogens. By blocking these channels, this compound attenuates the rise in intracellular Ca2+ concentration, thereby interfering with downstream signaling pathways that lead to cell cycle progression and proliferation. This mechanism is distinct from its well-established role as an ACE inhibitor.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on human vascular smooth muscle cell proliferation induced by different mitogens. The data is compiled from a key study by Matsui et al. (2005) and is presented as the percentage inhibition of WST-8 incorporation, a measure of cell proliferation.
Table 1: Dose-Dependent Inhibition of Serum-Stimulated VSMC Proliferation by this compound
| This compound Concentration (µM) | Mean Inhibition of Proliferation (%) |
| 1 | 15.2 |
| 10 | 35.8 |
| 100 | 55.4 |
| 1000 | 78.1 |
Table 2: Dose-Dependent Inhibition of Angiotensin II-Stimulated VSMC Proliferation by this compound
| This compound Concentration (µM) | Mean Inhibition of Proliferation (%) |
| 1 | 20.5 |
| 10 | 42.3 |
| 100 | 68.7 |
| 1000 | 85.2 |
Table 3: Dose-Dependent Inhibition of Bay K 8644-Induced VSMC Proliferation by this compound
| This compound Concentration (µM) | Mean Inhibition of Proliferation (%) |
| 1 | 18.9 |
| 10 | 39.1 |
| 100 | 62.5 |
| 1000 | 81.3 |
Experimental Protocols
Protocol 1: Human Vascular Smooth Muscle Cell (VSMC) Culture
This protocol describes the general procedure for the culture of human aortic smooth muscle cells (HASMC).
Materials:
-
Human Aortic Smooth Muscle Cells (HASMC)
-
Smooth Muscle Cell Growth Medium (supplemented with 5% fetal bovine serum, 0.5 ng/mL human epidermal growth factor, 2 ng/mL human basic fibroblast growth factor, and 5 µg/mL insulin)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved HASMC rapidly in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing 15 mL of pre-warmed Smooth Muscle Cell Growth Medium.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with 0.25% Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio.
-
Cells between passages 4 and 8 are recommended for proliferation assays.
Protocol 2: VSMC Proliferation Assay (WST-8)
This protocol details the methodology for assessing the antiproliferative effect of this compound on VSMCs using a WST-8 colorimetric assay.
Materials:
-
Human Vascular Smooth Muscle Cells (VSMCs)
-
DMEM with 0.1% Bovine Serum Albumin (BSA)
-
Fetal Bovine Serum (FBS) or other mitogens (e.g., Angiotensin II, Bay K 8644)
-
This compound stock solution (dissolved in sterile water or appropriate buffer)
-
WST-8 Cell Proliferation Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed VSMCs into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of growth medium and incubate for 24 hours.
-
Synchronize the cells by starving them in serum-free DMEM containing 0.1% BSA for 24 hours.
-
After synchronization, replace the medium with fresh serum-free DMEM containing 0.1% BSA.
-
Add various concentrations of this compound to the wells.
-
After a 1-hour pre-incubation with this compound, stimulate the cells with a mitogen (e.g., 10% FBS, 100 nM Angiotensin II, or 1 µM Bay K 8644).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of WST-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage inhibition of proliferation relative to the control (mitogen-stimulated cells without this compound).
Visualizations
Signaling Pathway of this compound in VSMC Proliferation
Caption: this compound inhibits VSMC proliferation by blocking L-type Ca2+ channels.
Experimental Workflow for VSMC Proliferation Assay
Caption: Workflow for assessing this compound's effect on VSMC proliferation.
References
Troubleshooting & Optimization
Troubleshooting low yield in Val-Tyr synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Val-Tyr dipeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower than expected yield for our this compound synthesis. What are the most common causes?
Low yields in this compound synthesis can stem from several factors, often related to the inherent properties of the amino acids themselves. The most common culprits include:
-
Steric Hindrance: Valine possesses a bulky isopropyl side chain, which can physically obstruct the approach of the activated carboxyl group to the amino group of tyrosine, leading to incomplete coupling reactions.[1][2]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus of the valine residue can attack the ester linkage of the C-terminal tyrosine (if resin-bound), cleaving the dipeptide from the support to form a stable six-membered cyclic diketopiperazine.[3][4][5] This is a significant pathway for yield loss in dipeptide synthesis.
-
Inadequate Coupling Reagent Potency: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance imposed by valine, resulting in slow and inefficient peptide bond formation.
-
Improper Protecting Group Strategy: The choice of protecting groups for both the N-terminus of valine and the phenolic side chain of tyrosine is crucial to prevent side reactions.
-
Side Reactions of the Tyrosine Side Chain: The hydroxyl group on the tyrosine side chain is nucleophilic and can undergo O-acylation if not properly protected, leading to undesired byproducts.
Q2: What is diketopiperazine formation, and how can we minimize it during this compound synthesis?
Diketopiperazine (DKP) formation is a common side reaction in the synthesis of dipeptides, where the linear dipeptide cyclizes to form a stable 2,5-diketopiperazine. This results in the premature cleavage of the dipeptide from the resin, leading to a significant loss of yield.
Strategies to Minimize Diketopiperazine Formation:
-
Use of 2-Chlorotrityl Chloride Resin: For solid-phase peptide synthesis (SPPS), using a highly acid-labile resin like 2-chlorotrityl chloride can suppress DKP formation due to the steric bulk of the trityl group.
-
Immediate Coupling of the Third Amino Acid: If synthesizing a longer peptide, coupling the third amino acid immediately after the deprotection of the N-terminus of valine can help to outcompete the intramolecular cyclization reaction.
-
Use of Dipeptide Building Blocks: Synthesizing the this compound dipeptide in solution phase and then coupling it to the resin or the next amino acid can bypass the on-resin conditions that favor DKP formation.
Q3: Which coupling reagents are recommended for overcoming the steric hindrance of valine?
Due to the steric bulk of valine, more potent coupling reagents are often required to achieve high coupling efficiency.
| Coupling Reagent Class | Examples | Efficacy with Sterically Hindered Amino Acids |
| Uronium/Aminium Salts | HATU, HBTU, COMU | High |
| Phosphonium Salts | PyAOP, PyBOP | High |
| Carbodiimides | DCC, DIC (often with additives like HOBt or Oxyma) | Moderate to Low |
For challenging couplings involving sterically hindered amino acids like valine, HATU, HBTU, and PyAOP are generally recommended for their high reactivity and ability to achieve good yields.
Q4: What is the optimal protecting group strategy for this compound synthesis?
A well-defined and orthogonal protecting group strategy is essential to prevent side reactions.
| Functional Group | Recommended Protecting Group (Fmoc Strategy) | Rationale |
| Valine α-amino group | Fmoc (9-fluorenylmethyloxycarbonyl) | Base-labile, allowing for selective deprotection without affecting acid-labile side-chain protecting groups. |
| Tyrosine Phenolic Hydroxyl Group | tBu (tert-butyl) | Acid-labile, stable to the basic conditions used for Fmoc removal, and effectively prevents O-acylation. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on Rink Amide Resin (Fmoc/tBu Strategy)
This protocol outlines a standard manual synthesis of the this compound dipeptide.
Materials:
-
Rink Amide resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection of Resin:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5x).
-
-
Fmoc Deprotection of Tyr-Resin: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-Val-OH):
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected Tyr-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time may be necessary due to steric hindrance.
-
Wash the resin with DMF (5x).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Washing and Drying: Wash the peptide-resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Purification and Analysis
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
A suitable gradient (e.g., 5-50% B over 30 minutes) should be optimized.
-
-
Monitor the elution at 220 nm and 280 nm (due to the tyrosine residue).
-
Collect and lyophilize the pure fractions.
Analysis:
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the purified peptide.
-
Analytical RP-HPLC: Assess the purity of the final product.
Data Summary
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Varies with resin type. |
| Amino Acid Equivalents | 3 - 5 eq. | Higher equivalents may be needed for the sterically hindered valine coupling. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | Relative to the amino acid. |
| Coupling Time | 2 - 4 hours | May require longer for valine coupling. Monitoring with a Kaiser test is recommended. |
| Deprotection Time | 20 minutes | Standard for Fmoc deprotection. |
| Cleavage Time | 2 - 3 hours | Standard for TFA-based cleavage. |
| Expected Crude Yield | 60 - 85% | Highly dependent on the success of the coupling steps and minimization of side reactions. |
| Expected Purity (Post-HPLC) | >95% | Target purity for most research applications. |
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting low yield in this compound synthesis.
Caption: The general mechanism of peptide bond formation.
References
Technical Support Center: Val-Tyr Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the dipeptide Val-Tyr in aqueous solutions.
Troubleshooting Guide: Resolving this compound Dissolution Issues
Researchers may encounter difficulties in dissolving this compound due to its physicochemical properties. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.
Problem: this compound powder is not dissolving or is forming a suspension in my aqueous buffer.
This is a common issue arising from the interplay of factors like pH, temperature, and the inherent hydrophobicity of the valine and tyrosine residues. Follow these steps to address the problem:
Step 1: Initial Assessment and Basic Dissolution Protocol
First, review your current dissolution protocol and the properties of this compound.
-
Initial Dissolution Attempt:
-
Start with a small amount of this compound powder.
-
Add the desired volume of deionized water or your buffer.
-
Vortex or stir the solution for a few minutes at room temperature.
-
If the peptide does not dissolve, proceed to the following troubleshooting steps.
Step 2: pH Adjustment
The solubility of peptides is highly dependent on pH, especially for those containing ionizable groups. This compound contains a free N-terminal amino group and a C-terminal carboxyl group, as well as the phenolic hydroxyl group of tyrosine. The overall charge of the peptide changes with pH, and it is least soluble at its isoelectric point (pI), where the net charge is zero.
-
Protocol for pH Adjustment:
-
Prepare a suspension of this compound in your desired aqueous solution.
-
Measure the initial pH of the suspension.
-
For acidic conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise while stirring and monitoring the pH. As the pH moves away from the pI, the peptide should become more charged and soluble.
-
For basic conditions: Alternatively, add a small amount of a dilute base (e.g., 0.1 M NaOH or 0.1 M ammonium hydroxide) dropwise. This will also increase the net charge and improve solubility.
-
Continue to stir and monitor for dissolution.
-
Step 3: Temperature Modification
Increasing the temperature can often enhance the solubility of peptides.
-
Protocol for Dissolution with Gentle Heating:
-
Prepare a suspension of this compound in your aqueous solution.
-
Gently warm the solution in a water bath (e.g., to 30-40°C).
-
Stir the solution continuously until the peptide dissolves.
-
Caution: Avoid excessive heat, as it may degrade the peptide. Once dissolved, allow the solution to cool to room temperature. Be aware that the peptide may precipitate out of a supersaturated solution upon cooling.
-
Step 4: Use of Co-solvents
For highly hydrophobic peptides, the use of a small amount of an organic co-solvent can be effective.
-
Protocol for Using Co-solvents:
-
First, attempt to dissolve the peptide in a small volume of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Once dissolved, slowly add this stock solution dropwise to your aqueous buffer while stirring vigorously.
-
Important: Ensure the final concentration of the organic solvent is compatible with your experimental system, as it may affect biological assays.
-
Step 5: Sonication
Sonication can help to break up aggregates and facilitate dissolution.
-
Protocol for Sonication:
-
Prepare a suspension of this compound in your aqueous solution.
-
Place the vial in a sonicator bath.
-
Sonicate for short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
Check for dissolution between sonication cycles.
-
The following flowchart illustrates the decision-making process for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water at neutral pH?
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH because its net charge changes as the pH of the solution is altered.
-
At low pH (acidic): The N-terminal amino group is protonated (-NH3+), and the C-terminal carboxyl group is also protonated (-COOH). The overall charge will be positive, which generally increases solubility in aqueous solutions.
-
At its isoelectric point (pI): The peptide exists as a zwitterion, with a protonated N-terminus (-NH3+) and a deprotonated C-terminus (-COO-), resulting in a net charge of zero. This is the point of minimum solubility.
-
At high pH (basic): The C-terminal carboxyl group is deprotonated (-COO-), and the phenolic hydroxyl group of tyrosine can also deprotonate, leading to a net negative charge and increased solubility.
The following diagram illustrates the ionization states of this compound at different pH values.
Q3: My this compound solution is clear initially but forms a precipitate over time. What is happening?
This phenomenon is likely due to either peptide aggregation or the solution being supersaturated.
-
Aggregation: Peptides, especially those with hydrophobic residues, can self-assemble into larger aggregates over time, which may lead to precipitation. This process can be influenced by factors such as concentration, temperature, and ionic strength.
-
Supersaturation: If the peptide was dissolved at a higher temperature and then cooled, or if a co-solvent was used and the solution was diluted, it might have initially formed a supersaturated solution. Over time, the excess solute will precipitate out to reach equilibrium.
To mitigate this, consider storing the solution at the temperature it was prepared at, or prepare fresh solutions before each experiment.
Q4: Can I use sonication to dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound. It helps to break apart peptide aggregates and increase the interaction between the peptide and the solvent. Use short bursts of sonication and cool the sample on ice between bursts to prevent excessive heating, which could potentially degrade the peptide.
Q5: Are there any alternative solvents I can use if this compound is insoluble in my aqueous buffer?
If this compound remains insoluble in your aqueous buffer even after trying the troubleshooting steps, you can consider using a small amount of an organic co-solvent.
| Co-solvent | Recommended Usage | Considerations |
| DMSO | Dissolve the peptide in a minimal amount of DMSO first, then slowly add it to the stirring aqueous buffer. | Ensure the final concentration is low enough not to interfere with your experiment. |
| DMF | Similar to DMSO, use a small amount to create a stock solution. | Check for compatibility with your downstream applications. |
| Acetonitrile | Can be used for creating stock solutions, particularly for HPLC applications. | May not be suitable for all biological assays. |
Experimental Protocols
Protocol 1: General Procedure for Testing this compound Solubility
This protocol outlines a systematic approach to determine the solubility of this compound in a specific aqueous buffer.
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Prepare a series of microcentrifuge tubes.
-
-
Initial Dissolution Attempt:
-
Add a small, measured volume of your aqueous buffer (e.g., 100 µL) to the tube containing this compound.
-
Vortex the tube for 1-2 minutes at room temperature.
-
Visually inspect the solution. If it is clear, the peptide is soluble at that concentration.
-
-
Incremental Solvent Addition:
-
If the solution is not clear, add another measured volume of the buffer (e.g., 100 µL) and vortex again.
-
Repeat this process, keeping track of the total volume of buffer added, until the solution becomes clear.
-
-
Calculation:
-
Calculate the solubility in mg/mL by dividing the initial mass of the peptide by the total volume of the buffer required for complete dissolution.
-
-
Troubleshooting Integration:
-
If the peptide does not dissolve after adding a significant volume of buffer, you can apply the troubleshooting techniques (pH adjustment, heating, etc.) to aliquots of the suspension to determine the optimal conditions for dissolution.
-
Protocol 2: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound, incorporating troubleshooting steps.
-
Weighing:
-
Weigh the desired amount of lyophilized this compound powder in a sterile conical tube.
-
-
Initial Solubilization:
-
Add a small volume of sterile, deionized water or your chosen buffer to the peptide.
-
Vortex thoroughly.
-
-
pH Adjustment (if necessary):
-
If the peptide does not dissolve, add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while vortexing until the peptide is fully dissolved. Monitor the pH to ensure it is within a range suitable for your experiment.
-
-
Final Volume Adjustment:
-
Once the peptide is dissolved, add the remaining buffer to reach the final desired concentration.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 280.32 g/mol |
| Amino Acid Composition | L-Valine, L-Tyrosine |
| Key Functional Groups | N-terminal amino group, C-terminal carboxyl group, Phenolic hydroxyl group (Tyrosine) |
| Predicted Character | Contains both a hydrophobic residue (Valine) and a residue with an aromatic, partially polar side chain (Tyrosine). |
Table 2: General Guidelines for Peptide Solubility Based on Amino Acid Properties
| Peptide Character | Primary Approach for Dissolution | Secondary Approach |
| Acidic (rich in D, E) | Dissolve in basic buffer (e.g., PBS pH > 7.4) or add dilute NH₄OH. | Use of organic co-solvents. |
| Basic (rich in K, R, H) | Dissolve in acidic buffer (e.g., acetate buffer pH < 6) or add dilute acetic acid/HCl. | Use of organic co-solvents. |
| Hydrophobic (high % of V, L, I, F, M, W, Y) | Initially dissolve in a small amount of DMSO, DMF, or acetonitrile, then dilute with aqueous buffer. | Sonication, gentle heating. |
| Neutral/Hydrophilic (high % of G, A, S, T, Q, N) | Generally soluble in aqueous buffers. | Gentle heating. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform small-scale solubility tests before dissolving the entire sample and validate the compatibility of the chosen solvent system with their specific experimental setup.
Technical Support Center: Val-Tyr Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of the dipeptide Val-Tyr in stock solutions. Uncontrolled peptide aggregation can lead to loss of active material, inaccurate experimental results, and reduced therapeutic efficacy. By understanding the physicochemical properties of this compound and implementing appropriate handling and storage procedures, these issues can be effectively mitigated.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the solution upon storage or after freeze-thaw cycles. | The concentration of this compound exceeds its solubility at the storage temperature. | - Prepare a new solution at a lower concentration.- Store the solution at a constant temperature, avoiding repeated freeze-thaw cycles by preparing single-use aliquots. |
| The pH of the solution is close to the isoelectric point (pI) of this compound (~5.65), where its solubility is at a minimum. | - Adjust the pH of the buffer to be at least 1-2 units away from the pI. For this compound, a pH of < 4.65 or > 6.65 is recommended.- Use a buffer system that can maintain a stable pH during storage. | |
| The solution has degraded, and the degradation products are less soluble. | - Prepare a fresh stock solution using high-purity reagents and sterile, nuclease-free water or buffer.- Store aliquots at -20°C or -80°C for long-term stability. | |
| Inconsistent experimental results using the same stock solution. | The stock solution has degraded over time due to improper storage. | - Prepare fresh aliquots from a lyophilized stock for each experiment.- Perform a quality control check (e.g., via HPLC) on the stock solution to assess its purity and concentration. |
| Repeated freeze-thaw cycles have compromised the integrity of the dipeptide. | - Prepare single-use aliquots to avoid multiple freeze-thaw cycles. | |
| The solution was not properly mixed after thawing. | - Always vortex the solution gently after thawing to ensure homogeneity. | |
| Difficulty dissolving the lyophilized this compound powder. | The hydrophobic nature of Valine and Tyrosine residues leads to poor aqueous solubility. | - Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer. Note: Ensure the final concentration of the organic solvent is compatible with your downstream experiments.- Use sonication to aid dissolution.- Adjust the pH of the aqueous buffer to be significantly different from the pI. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation?
A1: The aggregation of this compound is primarily driven by the hydrophobic nature of the valine and tyrosine side chains. In aqueous solutions, these nonpolar side chains tend to interact with each other to minimize their exposure to water, leading to the formation of insoluble aggregates. This process is most pronounced at the isoelectric point (pI) of the dipeptide, where the net charge is zero, reducing electrostatic repulsion between molecules.
Q2: What is the isoelectric point (pI) of this compound and why is it important?
A2: The calculated isoelectric point (pI) of this compound is approximately 5.65. At the pI, the dipeptide has no net electrical charge, which minimizes electrostatic repulsion between molecules and increases the likelihood of aggregation. Therefore, to maintain solubility, it is crucial to prepare stock solutions at a pH that is at least one to two units away from the pI.
Q3: What is the best solvent for dissolving this compound?
A3: Due to its hydrophobicity, dissolving this compound directly in aqueous buffers can be challenging. A common strategy is to first dissolve the lyophilized peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. Once dissolved, the aqueous buffer can be slowly added to reach the desired final concentration. It is critical to ensure that the final concentration of the organic solvent is compatible with the intended experimental system.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution is a critical factor in maintaining the stability of this compound stock solutions. By adjusting the pH to be significantly above or below the pI (~5.65), the dipeptide molecules will carry a net positive or negative charge, leading to electrostatic repulsion that prevents aggregation. For example, using a buffer with a pH of 7.4 will result in a net negative charge on the this compound molecules, promoting solubility.
Q5: What is the recommended storage procedure for this compound stock solutions?
A5: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If a stock solution is required, it should be prepared in a suitable buffer (pH ≠ pI), aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Determine the required concentration and volume of the this compound stock solution.
-
Calculate the mass of lyophilized this compound needed.
-
If using an organic co-solvent: a. Add a minimal volume of sterile DMSO, DMF, or acetonitrile to the lyophilized peptide. b. Gently vortex or sonicate until the peptide is completely dissolved. c. Slowly add the desired sterile aqueous buffer (e.g., PBS, pH 7.4) to the dissolved peptide with gentle mixing until the final volume is reached.
-
If dissolving directly in an aqueous buffer: a. Choose a sterile buffer with a pH at least 1-2 units away from the pI of this compound (~5.65). b. Add the buffer to the lyophilized peptide. c. Gently vortex and, if necessary, sonicate in a water bath to facilitate dissolution.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Quantifying this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay
This protocol provides a method to monitor the aggregation of this compound over time.
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile, nuclease-free water and store it in the dark at 4°C.
-
Prepare your this compound solution at the desired concentration in the buffer of interest. Include positive (known aggregating peptide) and negative (buffer only) controls.
-
In a black, clear-bottom 96-well plate, add:
-
This compound solution
-
Positive control
-
Negative control
-
-
Add ThT from the stock solution to each well to a final concentration of 20 µM.
-
Incubate the plate at the desired temperature (e.g., 37°C), with intermittent shaking if desired.
-
Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
Visualizations
Caption: Factors influencing the aggregation pathway of this compound.
Caption: Key strategies for preventing this compound aggregation.
Technical Support Center: Optimizing HPLC Gradients for Val-Tyr Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation of the dipeptide Valine-Tyrosine (Val-Tyr) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound separation?
A1: A good starting point for separating peptides like this compound is to use a reversed-phase C18 column with a shallow gradient of acetonitrile in water. Both mobile phases should contain an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to improve peak shape and retention.[1] A shallow gradient is often preferred for peptide analysis as it provides more time for the analytes to interact with the stationary phase, which can lead to better resolution.[2]
Q2: Why is the mobile phase pH important for this compound separation?
A2: The pH of the mobile phase is a critical parameter in peptide separation because it affects the ionization state of the analyte.[3] this compound has ionizable groups (the N-terminal amino group, the C-terminal carboxyl group, and the phenolic hydroxyl group of Tyrosine). Altering the pH can change the overall charge and hydrophobicity of the dipeptide, which in turn significantly impacts its retention time and selectivity on a reversed-phase column. For reproducible results, it's essential to use a buffered mobile phase and operate at a pH that is at least two units away from the pKa of the ionizable groups.
Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase?
A3: TFA is a common ion-pairing agent used in reversed-phase HPLC of peptides. It serves two primary functions: it acidifies the mobile phase to ensure consistent protonation of the peptide and it pairs with positively charged residues, which helps to minimize undesirable interactions with the silica stationary phase. This results in improved peak shape and resolution. The concentration of TFA can be optimized; while 0.1% is standard, different concentrations may be beneficial depending on the specific peptide.
Q4: How does temperature affect the separation?
A4: Increasing the column temperature can lead to sharper peaks and better resolution by reducing the viscosity of the mobile phase and enhancing mass transfer. However, the effect of temperature is peptide-specific and should be determined empirically. It is advisable to screen a range of temperatures (e.g., 30°C to 65°C) to find the optimal condition for your separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Peaks | Gradient is too steep: The organic solvent concentration is increasing too quickly, not allowing for proper separation. | Decrease the gradient slope (e.g., from a 2%/minute change to a 1%/minute change). |
| Suboptimal mobile phase pH: The pH may be too close to the pKa of this compound, leading to poor peak shape and resolution. | Adjust the pH of the mobile phase. Screen a range of pH values (e.g., pH 2.5, 3.5, and 7.0) to find the optimal selectivity. | |
| Inappropriate stationary phase: The column chemistry may not be suitable for the separation. | Screen different stationary phases. While C18 is a good starting point, other phases like C8 or Phenyl-Hexyl might offer different selectivity. | |
| Peak Tailing | Secondary interactions with the stationary phase: The peptide may be interacting with residual silanol groups on the silica support. | Ensure an adequate concentration of an ion-pairing agent like TFA (e.g., 0.1%) is used to mask these interactions. |
| Sample overload: Injecting too much sample can lead to broadened and tailing peaks. | Reduce the sample concentration or injection volume. | |
| Column degradation: The column may be fouled or have a void at the inlet. | Flush the column in the reverse direction. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Fluctuations in column temperature: Small changes in temperature can cause retention time shifts. | Use a column oven to maintain a stable temperature. |
| Poorly equilibrated column: The column may not be fully equilibrated with the initial mobile phase conditions before injection. | Increase the column equilibration time between runs. | |
| Mobile phase preparation: Inconsistent preparation of the mobile phase can lead to variability. | Ensure accurate and consistent preparation of mobile phase buffers and organic solvent mixtures. | |
| Split Peaks | Sample solvent is incompatible with the mobile phase: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Co-eluting impurity: The split peak may actually be two closely eluting compounds. | Optimize the method to improve resolution by adjusting the gradient, mobile phase pH, or temperature. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound Separation
This protocol outlines a starting point for developing a separation method for this compound.
1. HPLC System and Column:
-
System: Any standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
3. Chromatographic Conditions:
-
Gradient: Start with a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the Tyrosine residue).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL.
5. Data Analysis:
-
Evaluate the chromatogram for the retention time, peak shape, and resolution of the this compound peak from any impurities.
Protocol 2: Optimization of the Gradient
Based on the results from the initial run, the gradient can be optimized to improve resolution.
1. Determine the Elution Point:
-
Note the percentage of Mobile Phase B at which this compound elutes in the initial run.
2. Create a Shallower Gradient:
-
Design a new gradient that is shallower around the elution point of this compound. For example, if the peptide eluted at 25% B, a new gradient could be from 15% to 35% B over 20 minutes. This slower change in organic solvent concentration will increase the separation between closely eluting peaks.
Troubleshooting Workflow
References
Technical Support Center: Solid-Phase Synthesis of Val-Tyr Dipeptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase synthesis of the Val-Tyr dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the solid-phase synthesis of this compound?
A1: The most prevalent side reactions during the synthesis of this compound are:
-
Racemization of Valine: The activated carboxylic acid of the incoming Fmoc-Val-OH is susceptible to base-catalyzed epimerization, leading to the incorporation of D-Val instead of L-Val.
-
Diketopiperazine (DKP) Formation: After the coupling of Valine to Tyrosine-resin, the free N-terminal amine of Valine can attack the ester linkage of Tyrosine to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This results in significant yield loss.[1]
-
O-acylation of Tyrosine: The hydroxyl group of the Tyrosine side chain can be acylated by the activated Valine, leading to a branched peptide impurity. This is more likely to occur if the Tyrosine side chain is not properly protected.[2]
-
Alkylation of Tyrosine Side Chain: During the final cleavage from the resin with trifluoroacetic acid (TFA), reactive carbocations generated from protecting groups can alkylate the electron-rich phenolic ring of Tyrosine.[3]
Q2: How can I minimize racemization of Valine during coupling?
A2: Minimizing racemization involves careful selection of coupling reagents and conditions. The use of urethane-protected amino acids, like Fmoc-Val-OH, generally suppresses racemization. However, the choice of activating agent is crucial. Carbodiimide-based methods (e.g., DIC) in the presence of an additive like Oxyma Pure are recommended over more activating reagents like HBTU/HATU, especially when a base such as DIPEA is used. Minimizing the pre-activation time of the amino acid before adding it to the resin can also reduce the extent of racemization.[4]
Q3: What is the primary cause of low yield in this compound synthesis?
A3: A significant loss of yield in this compound synthesis is often attributed to the formation of diketopiperazine (DKP).[5] This side reaction is particularly favorable for dipeptides, where the N-terminal amino group of the second amino acid (Valine) can readily attack the ester linkage of the first amino acid (Tyrosine) to the resin, cleaving the dipeptide as a stable six-membered ring.
Q4: Is it necessary to protect the Tyrosine side chain?
A4: Yes, it is highly recommended to protect the hydroxyl group of the Tyrosine side chain. An unprotected hydroxyl group can lead to O-acylation during the coupling of Valine. Furthermore, during the final TFA cleavage, the unprotected phenol ring is susceptible to alkylation by carbocations generated from other protecting groups or the resin linker. A common protecting group for Tyrosine in Fmoc-based SPPS is the tert-butyl (tBu) ether.
Troubleshooting Guides
Issue 1: Low Peptide Yield
Symptoms:
-
Significantly lower than expected final peptide mass after cleavage and purification.
-
Presence of a major peak in the HPLC analysis of the cleavage solution corresponding to the mass of cyclo(this compound).
Root Cause Analysis and Solutions:
| Root Cause | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | - Use a 2-chlorotrityl chloride (2-CTC) resin: This resin is highly sterically hindered, which disfavors the intramolecular cyclization required for DKP formation. Cleavage from 2-CTC resin can be performed under milder acidic conditions, preserving the peptide acid. - Introduce the third amino acid quickly: If synthesizing a longer peptide, coupling the third amino acid immediately after the deprotection of Valine can compete with DKP formation. - Use a dipeptide building block: Couple a pre-formed Fmoc-Val-Tyr-OH dipeptide to the resin to bypass the critical dipeptide stage on the solid support. |
| Incomplete Coupling | - Monitor coupling reactions: Use a qualitative test like the Kaiser test to ensure complete coupling of both Tyrosine and Valine. - Double couple: If the Kaiser test is positive after the first coupling, repeat the coupling step. - Increase reagent excess: Use a higher excess of the protected amino acid and coupling reagents. |
Issue 2: Presence of Impurities in HPLC/MS Analysis
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing masses corresponding to side products.
Troubleshooting Specific Impurities:
| Impurity | Mass Spectrometry Signature | Root Cause | Prevention and Mitigation |
| D-Val-Tyr Diastereomer | Same mass as the desired product, but different retention time in chiral HPLC. | Racemization of Valine during activation and coupling. | - Use DIC/Oxyma as the coupling reagent combination. - Avoid strong bases like DBU for Fmoc deprotection. - Minimize the time between amino acid activation and coupling. |
| O-acylated this compound | Mass of desired product + mass of Valine residue. | Incomplete protection of the Tyrosine hydroxyl group. | - Use Fmoc-Tyr(tBu)-OH for the synthesis. |
| Alkylated Tyrosine | Mass of desired product + mass of alkyl group (e.g., +57 for t-butyl). | Reaction with carbocations during TFA cleavage. | - Use a scavenger cocktail during cleavage (e.g., TFA/TIS/H₂O 95:2.5:2.5). |
| cyclo(this compound) | Mass of this compound minus H₂O. | Diketopiperazine formation. | See "Low Peptide Yield" troubleshooting guide. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of this compound
This protocol is for a 0.1 mmol scale synthesis using Fmoc chemistry.
Materials:
-
Rink Amide resin (or 2-chlorotrityl chloride resin for peptide acids)
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (Tyrosine):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Tyrosine Coupling:
-
Dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol, 3 eq) and Oxyma (0.3 mmol, 3 eq) in DMF.
-
Add DIC (0.3 mmol, 3 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection (Valine):
-
Repeat step 2.
-
-
Valine Coupling:
-
Repeat step 3 using Fmoc-Val-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide under vacuum.
-
Protocol 2: HPLC Analysis of Crude this compound
Instrumentation:
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
UV detector set at 220 nm and 280 nm.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient:
-
5% to 95% B over 20 minutes.
-
Flow rate: 1 mL/min.
Procedure:
-
Dissolve a small amount of the crude peptide in Solvent A.
-
Inject onto the HPLC system.
-
Analyze the chromatogram for the main product peak and any impurity peaks.
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Procedure:
-
Introduce a solution of the crude or purified peptide into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the theoretical mass of this compound and potential side products.
Visualizations
Workflow for this compound Solid-Phase Synthesis
References
Improving Val-Tyr stability for long-term storage
Welcome to the technical support center for Val-Tyr (Valyl-Tyrosine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound for long-term storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this dipeptide.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with this compound stability.
| Problem | Possible Causes | Recommended Solutions |
| Loss of Potency or Activity | Degradation of this compound due to improper storage conditions (e.g., high temperature, wrong pH). | Store lyophilized this compound at -20°C or -80°C. For solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. Ensure the pH of the solution is maintained within the optimal range (typically pH 5-7). |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the tyrosine residue. | Prepare solutions using degassed, oxygen-free solvents. Store solutions under an inert gas (e.g., nitrogen or argon). Minimize exposure to light by using amber vials or storing in the dark. |
| Precipitate Formation in Solution | Poor solubility, aggregation, or change in pH. | Ensure the peptide is fully dissolved before storage. Use appropriate buffers to maintain pH. If solubility is an issue, consider using a small amount of an organic co-solvent or preparing a more dilute stock solution. |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to water absorption by the lyophilized powder or degradation. | Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the peptide quickly in a low-humidity environment. Regularly check the purity of your stock solution using HPLC. |
| Unexpected Peaks in HPLC Analysis | Presence of degradation products or impurities. | Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate this compound from its degradants. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The primary degradation pathways for peptides like this compound include:
-
Hydrolysis: Cleavage of the peptide bond, particularly at extreme pH values (acidic or alkaline conditions).
-
Oxidation: The tyrosine residue is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[1] This can lead to discoloration and loss of activity.
-
Diketopiperazine formation: Intramolecular cyclization can occur, especially under thermal stress, leading to the formation of a cyclic dipeptide.
2. What are the optimal storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or ideally at -80°C in a tightly sealed container to protect it from moisture.[2][3][4][5] Before use, it is crucial to allow the container to warm to room temperature in a desiccator to prevent water condensation on the peptide, which can significantly reduce its stability.
3. How should I prepare and store this compound solutions for long-term use?
To prolong the shelf life of this compound in solution, it is recommended to:
-
Dissolve the peptide in a sterile buffer, ideally within a pH range of 5-7.
-
Use degassed solvents to minimize oxidation.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
4. What is the expected shelf-life of this compound in solution?
5. How can I assess the stability of my this compound sample?
The most common method for assessing peptide stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact peptide from its degradation products over time.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for developing an HPLC method to assess this compound stability. Optimization will be required for your specific instrumentation and experimental conditions.
1. Materials:
- This compound reference standard
- HPLC grade water
- HPLC grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Appropriate buffer salts (e.g., phosphate or acetate)
2. Instrumentation:
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
4. Chromatographic Conditions (Example):
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm and 280 nm (for tyrosine absorbance)
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Gradient Program:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30.1-35 min: 5% B (re-equilibration)
5. Sample Preparation:
- Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
- For stability studies, incubate aliquots of the stock solution under different stress conditions (e.g., various temperatures and pH values).
- At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
6. Data Analysis:
- Monitor the peak area of the intact this compound peak over time.
- The appearance of new peaks indicates the formation of degradation products.
- Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and validating the specificity of your stability-indicating HPLC method.
1. Prepare this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., water or a buffer) to a concentration of 1 mg/mL.
2. Apply Stress Conditions (in separate aliquots):
- Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
- Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
- Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24-48 hours.
- Thermal Degradation: Incubate the solution at 70°C for 48-72 hours.
- Photostability: Expose the solution to UV light (e.g., 254 nm) for 24-48 hours.
3. Neutralization and Analysis:
- After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method (Protocol 1).
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to the control.
- Identify and quantify the degradation products. The goal is to achieve a degradation of 5-20% of the active substance.
Visualizations
Caption: Workflow for assessing this compound stability through forced degradation and HPLC analysis.
Caption: Troubleshooting flowchart for addressing this compound instability issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Val-Tyr Signal in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor Val-Tyr (Valyl-Tyrosine) dipeptide signals in mass spectrometry experiments.
Frequently Asked questions (FAQs)
Q1: What are the common causes of poor this compound signal in mass spectrometry?
A1: Poor signal intensity for the this compound dipeptide in mass spectrometry can stem from several factors, often related to its hydrophobic nature. Key contributing factors include:
-
Suboptimal Ionization: this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Sample Preparation Issues: Inadequate sample cleanup can lead to the presence of contaminants that suppress the this compound signal.
-
Poor Chromatographic Resolution: The hydrophobic character of this compound can lead to broad peaks and poor separation from other sample components.
-
Inappropriate Mass Spectrometer Settings: Non-optimized parameters, such as collision energy, can result in poor fragmentation and low signal intensity.
Q2: How can I improve the ionization of this compound?
A2: To enhance the ionization of this compound, consider the following strategies:
-
Mobile Phase Optimization: The composition of the mobile phase significantly impacts ionization efficiency. The use of appropriate additives can enhance the signal.
-
Alternative Ionization Techniques: For hydrophobic molecules like this compound, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better results than ESI.[1][2] APCI is generally more suitable for less polar and lower molecular weight compounds.[1]
-
Derivatization: Chemically modifying the this compound dipeptide can improve its ionization efficiency. Derivatization can introduce a readily ionizable group, leading to a significant increase in signal intensity.[3][4]
Q3: What are the best practices for this compound sample preparation?
A3: Proper sample preparation is crucial for obtaining a strong this compound signal. Key recommendations include:
-
Solid-Phase Extraction (SPE): Use SPE to remove salts, detergents, and other contaminants that can interfere with ionization. A well-chosen SPE sorbent can selectively retain and elute the this compound peptide, leading to a cleaner sample and improved signal.
-
Solvent Purity: Always use high-purity, LC-MS grade solvents and reagents to minimize background noise and contamination.
Troubleshooting Guides
This section provides detailed troubleshooting steps for specific issues you might encounter during your experiments.
Issue 1: Low this compound Signal Intensity with ESI
If you are observing a weak signal for this compound using Electrospray Ionization (ESI), follow these steps to troubleshoot and optimize your method.
The choice of mobile phase additive is critical for enhancing the signal of peptides. While trifluoroacetic acid (TFA) is often used for good chromatographic peak shape, it is known to cause signal suppression in mass spectrometry. Formic acid (FA) is a common alternative that generally provides better MS sensitivity.
Experimental Protocol: Mobile Phase Optimization
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Alternative Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Alternative Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
-
LC-MS Analysis:
-
Inject a standard solution of this compound using a gradient elution with the formic acid-containing mobile phases.
-
Clean the system thoroughly and repeat the analysis using the trifluoroacetic acid-containing mobile phases.
-
-
Data Analysis:
-
Compare the signal intensity and signal-to-noise ratio of the this compound peak obtained with each mobile phase.
-
Data Presentation: Impact of Mobile Phase Additives on this compound Signal
| Mobile Phase Additive | Relative Signal Intensity (Hypothetical) | Peak Shape | Notes |
| 0.1% Formic Acid (FA) | 100% | Good | Generally provides the best signal for MS detection. |
| 0.1% Trifluoroacetic Acid (TFA) | 20% | Excellent | Strong ion-pairing agent, often causes signal suppression. |
| 0.05% Difluoroacetic Acid (DFA) | 80% | Very Good | Offers a compromise between good peak shape and MS sensitivity. |
For hydrophobic and low molecular weight compounds that do not ionize well with ESI, APCI can be a more effective technique.
Experimental Protocol: Comparison of ESI and APCI
-
Instrument Setup:
-
If your mass spectrometer has interchangeable sources, first set it up with the ESI source.
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) for the this compound standard.
-
-
LC-MS Analysis (ESI):
-
Analyze the this compound sample using the optimized ESI method.
-
-
Source Change and Optimization:
-
Switch to the APCI source.
-
Optimize the APCI source parameters (e.g., corona discharge current, nebulizer temperature).
-
-
LC-MS Analysis (APCI):
-
Analyze the this compound sample using the optimized APCI method.
-
-
Data Comparison:
-
Compare the signal intensity and overall sensitivity obtained with both ionization methods.
-
Data Presentation: ESI vs. APCI for this compound Analysis
| Ionization Technique | Relative Signal Intensity (Hypothetical) | Typical Analytes | Considerations |
| Electrospray Ionization (ESI) | 100% | Polar, large molecules (peptides, proteins) | Susceptible to ion suppression from non-volatile salts. |
| Atmospheric Pressure Chemical Ionization (APCI) | 150% | Less polar, smaller molecules | Requires thermally stable analytes. |
Derivatization can significantly improve the ionization efficiency of peptides by introducing a permanently charged or more easily ionizable group.
Experimental Protocol: Derivatization of this compound (General Procedure)
Note: The specific derivatization reagent and protocol should be chosen based on the available functional groups on the this compound dipeptide and the desired chemical properties.
-
Reagent Selection: Choose a derivatization reagent that reacts with the N-terminus or the phenolic hydroxyl group of tyrosine.
-
Reaction: Follow the manufacturer's protocol for the derivatization reaction. This typically involves incubating the peptide with the reagent under specific temperature and pH conditions.
-
Quenching and Cleanup: Stop the reaction and remove excess reagent, often using a simple cleanup step like SPE.
-
LC-MS Analysis: Analyze the derivatized this compound using the optimized LC-MS method.
-
Data Analysis: Compare the signal intensity of the derivatized this compound with the underivatized form.
Data Presentation: Signal Enhancement with Derivatization
| Derivatization Strategy | Fold Signal Increase (Hypothetical) | Mechanism of Enhancement |
| N-terminal labeling with a permanently charged tag | 10-50x | Introduces a fixed positive charge, improving ionization efficiency. |
| Modification of the tyrosine hydroxyl group | 5-20x | Can increase hydrophobicity and improve ionization. |
Issue 2: Inconsistent this compound Signal and Poor Reproducibility
Inconsistent signal and poor reproducibility are often due to sample matrix effects and inadequate sample cleanup.
Solid-phase extraction (SPE) is a highly effective technique for removing interfering substances from your sample matrix.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound Cleanup
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by equilibration with an aqueous solution containing a low concentration of a mass spectrometry-compatible acid (e.g., 0.1% formic acid).
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak aqueous solvent to remove salts and other polar impurities.
-
Elution: Elute the this compound dipeptide with a solvent containing a higher percentage of organic solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Drying and Reconstitution: Dry the eluted sample and reconstitute it in the initial mobile phase for LC-MS analysis.
Issue 3: Poor Fragmentation and Low MS/MS Signal
If the precursor ion signal for this compound is strong but the fragment ion signals in your MS/MS spectra are weak, the collision energy may not be optimized.
The collision energy required for optimal fragmentation is dependent on the peptide's mass, charge state, and sequence.
Experimental Protocol: Collision Energy Optimization
-
Infusion or LC-MS/MS: Introduce a constant flow of this compound standard into the mass spectrometer via direct infusion or by repeated injections during an LC-MS run.
-
Collision Energy Ramp: Program the mass spectrometer to acquire MS/MS spectra of the this compound precursor ion over a range of collision energy values.
-
Data Analysis: Plot the intensity of the major fragment ions as a function of collision energy to determine the optimal value that maximizes the signal for the desired fragments.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor this compound signal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Derivatization to increase the detectability of small peptides in blood serum in the analysis by ESI and MALDI high resolution mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Val-Tyr Interference in Biological Assays
Disclaimer: Direct evidence for Valyl-Tyrosine (Val-Tyr) as a widespread, problematic interfering compound in biological assays is not well-documented in scientific literature. This guide is constructed based on the potential interference mechanisms of small molecules and dipeptides in common assay formats. The principles and troubleshooting steps provided are general and can be applied to investigate interference from any small molecule compound.
Frequently Asked questions (FAQs)
Q1: What is this compound and why could it theoretically interfere with my assay?
Valyl-Tyrosine (this compound) is a dipeptide composed of the amino acids valine and tyrosine. Small molecules like dipeptides can sometimes cause misleading results in biological assays through several mechanisms. These include inherent fluorescence, light scattering, chemical reactivity with assay reagents, or non-specific interactions with biological targets.
Q2: What are the common types of assay interference caused by small molecules?
Small molecules can lead to false positives or false negatives through several mechanisms:
-
Optical Interference: The compound may be colored or autofluorescent, directly affecting absorbance or fluorescence-based readouts.
-
Chemical Reactivity: The compound might react with assay reagents, such as modifying enzymes or quenching the signal from a reporter molecule.
-
Biological Activity: The compound could have off-target biological effects, such as non-specifically inhibiting an enzyme or activating a signaling pathway.
-
Aggregation: At higher concentrations, some small molecules form aggregates that can sequester and inhibit enzymes, leading to non-specific inhibition that is often sensitive to detergents.
Q3: My assay shows a positive hit with this compound. How can I determine if it's a genuine result or an artifact?
To confirm a hit, it is crucial to perform a series of secondary and counter-screening assays.[1][2] A genuine hit should remain active in mechanistically different assays that measure the same biological endpoint. Key steps include running dose-response curves, performing counter-assays to identify interference with the detection method, and testing in orthogonal assays.[1]
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay INterference compoundS (PAINS) are chemical structures that appear as frequent hitters in many different high-throughput screening (HTS) assays.[2] They often act through non-specific mechanisms like chemical reactivity or fluorescence interference.[2] While this compound does not contain typical reactive groups characteristic of many PAINS, it is good practice to evaluate any frequent hit for PAINS-like behavior.
Troubleshooting Guides
Problem 1: High background signal in a fluorescence-based assay.
High background can be caused by the intrinsic fluorescence (autofluorescence) of a test compound or other assay components.
Troubleshooting Steps:
-
Assess Compound Autofluorescence: Measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for your signal readout.
-
Use Red-Shifted Dyes: Cellular and compound autofluorescence is often more pronounced in the blue-to-green spectrum (350-550 nm). If possible, switch to fluorophores that excite and emit in the far-red range (e.g., Alexa Fluor 647), where background is typically lower.
-
Optimize Reagent Concentrations: Titrate fluorophore-labeled reagents to maximize the signal-to-background ratio.
-
Modify Assay Medium: For cell-based assays, consider using a medium free of phenol red and with reduced serum, as these components can increase autofluorescence.
Problem 2: Inconsistent or irreproducible results in an enzyme inhibition assay.
This could be due to non-specific inhibition, compound instability, or interference with the detection system.
Troubleshooting Steps:
-
Perform a Detergent Test for Aggregation: Re-run the inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of this compound is significantly reduced, it may be acting as an aggregator.
-
Vary Enzyme Concentration: True inhibitors typically show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors or reactive compounds may show a dependence.
-
Pre-incubation Test: Pre-incubate this compound with the enzyme before adding the substrate. If the inhibition increases with pre-incubation time, it may indicate a covalent or slow-binding mechanism that warrants further investigation.
-
Use an Orthogonal Assay: Confirm the inhibition using a different technology. For example, if the primary assay is fluorescence-based, use a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding.
Problem 3: Suspected false positives in an ELISA.
False positives in ELISA can arise from non-specific binding of reagents or interference with the enzyme-substrate reaction.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Add this compound to wells containing all assay components except for the capture antibody or the antigen. A signal in these wells indicates direct interference with the detection step.
-
Check for Enzyme Inhibition: Test if this compound inhibits the reporter enzyme (e.g., Horseradish Peroxidase - HRP). This can be done by running the enzymatic reaction in the presence and absence of the compound.
-
Improve Blocking and Washing Steps: Ensure that the blocking buffer is effective and that washing steps are sufficient to remove non-specifically bound molecules.
-
Use a Different Detection System: If possible, switch to an ELISA with a different substrate or detection method (e.g., colorimetric to chemiluminescent) to see if the interference persists.
Quantitative Data Summary
The following tables summarize hypothetical data to illustrate how to quantify and interpret potential interference from a compound like this compound.
Table 1: Quantifying Autofluorescence of this compound
| Compound | Concentration (µM) | Fluorescence Intensity at 485/520 nm (RFU) | Signal-to-Background Ratio |
| Vehicle (DMSO) | - | 150 | 20.0 |
| This compound | 10 | 850 | 3.5 |
| This compound | 50 | 4,200 | 0.7 |
| Control Fluorophore | 1 | 3,000 | 20.0 |
This hypothetical data shows that this compound exhibits significant fluorescence at the assay wavelength, drastically reducing the signal-to-background ratio.
Table 2: Effect of Detergent on this compound's Apparent Enzyme Inhibition
| Compound | IC50 (µM) without Triton X-100 | IC50 (µM) with 0.01% Triton X-100 | Fold Shift in IC50 |
| This compound | 5.2 | > 100 | > 19 |
| Staurosporine (Control Inhibitor) | 0.01 | 0.012 | 1.2 |
This data suggests this compound may be acting as an aggregator, as its inhibitory effect is abolished in the presence of a detergent.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound intrinsically fluoresces at the wavelengths used in a fluorescence-based assay.
Methodology:
-
Prepare a serial dilution of this compound in the final assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Dispense the dilutions into the wells of a microplate (e.g., 96-well black plate).
-
Prepare a positive control using the fluorescent substrate or product from your assay at a concentration that gives a mid-range signal.
-
Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: Compare the relative fluorescence units (RFU) of the this compound-containing wells to the vehicle control. A significant increase indicates autofluorescence.
Protocol 2: Orthogonal Assay for Hit Confirmation (Label-Free Binding)
Objective: To confirm a direct physical interaction between this compound and the target protein, independent of the primary assay's detection method.
Methodology (using Surface Plasmon Resonance - SPR):
-
Immobilize the purified target protein onto an SPR sensor chip according to the manufacturer's instructions.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface, starting with the lowest concentration. Include buffer-only injections for baseline subtraction.
-
Measure the change in response units (RU) as the compound flows over the surface.
-
Regenerate the chip surface between injections if necessary.
-
Analysis: Analyze the binding sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd). A concentration-dependent binding response confirms a direct interaction.
Visualizations
Signaling Pathway Interference
Experimental Workflow for Hit Triage
Logical Troubleshooting Flowchart
References
Technical Support Center: Optimizing Val-Tyr Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Val-Tyr (Valyl-L-Tyrosine) dipeptide in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support the successful integration of this compound into your cell culture workflows.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness in Media | - Exceeding the solubility limit of this compound. - pH of the media is outside the optimal range for dipeptide solubility. - High concentration of other salts in the media leading to "salting out". - Interaction with other media components. | - Ensure the final concentration of this compound does not exceed its solubility limit in your specific basal media. - Verify and adjust the pH of the media to a neutral range (typically 7.2-7.4) after the addition of all components. - Dissolve this compound in a small volume of high-purity water before adding it to the final media formulation. - Prepare a more dilute stock solution of this compound. |
| Suboptimal Cell Growth or Viability | - this compound concentration is too low, leading to tyrosine limitation. - this compound concentration is too high, potentially causing metabolic burden or toxicity. - The specific cell line may have different uptake or metabolic rates for this compound. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line (see Experimental Protocols section). - Monitor viable cell density (VCD) and viability over time at different this compound concentrations. - Compare the performance of this compound with other tyrosine-containing dipeptides (e.g., Gly-Tyr, Ala-Tyr) to see if a different dipeptide is more suitable.[1] |
| Decreased Protein Titer | - Insufficient tyrosine supply due to suboptimal this compound concentration is limiting protein synthesis.[2] - Altered cellular metabolism due to the specific dipeptide used is diverting resources away from protein production. | - Titrate this compound concentration in your production media to identify the optimal level for maximizing specific productivity (qp) and final product titer. - Ensure that other essential nutrients are not becoming limiting as you optimize this compound concentration. - Analyze the metabolic profile of your culture to understand how this compound is being utilized. |
| Inconsistent Results Between Experiments | - Variability in media preparation. - Inconsistent cell seeding density or passage number. - Fluctuation in incubator conditions (temperature, CO2, humidity). | - Standardize your media preparation protocol, ensuring consistent order of component addition and final pH. - Maintain a consistent cell banking and passaging strategy.[3] - Regularly calibrate and monitor your incubator to ensure a stable culture environment. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of L-tyrosine in my cell culture medium?
A1: L-tyrosine has very low solubility in aqueous solutions at neutral pH (around 0.45 mg/mL), which can lead to precipitation in cell culture media, especially in concentrated feeds used for fed-batch and perfusion cultures. This compound is a dipeptide of valine and tyrosine that exhibits significantly higher solubility at neutral pH, allowing for the preparation of concentrated, pH-neutral feed solutions and reducing the risk of precipitation and process variability.[4]
Q2: How is this compound taken up and utilized by cells?
A2: Dipeptides like this compound are transported into the cell by specific peptide transporters. Once inside the cell, they are cleaved by intracellular peptidases into their constituent amino acids, valine and tyrosine, which then become available for protein synthesis and other metabolic pathways.
Q3: What is a typical starting concentration for optimizing this compound in a cell culture experiment?
A3: A good starting point for optimization is to test a range of concentrations based on the molar equivalent of L-tyrosine in your current or a standard medium formulation. For example, you could test concentrations ranging from 0.5x to 4.0x the molar equivalent of the standard L-tyrosine concentration. A study on CHO cells investigated Glycyl-L-Tyrosine (a similar dipeptide) at concentrations of 0.125x, 0.25x, 0.5x, 1.0x, and 2.0x the standard tyrosine concentration in the feed media.
Q4: Can this compound affect cellular metabolism beyond just providing tyrosine?
A4: Yes, the specific amino acid paired with tyrosine can influence cellular metabolism. For instance, a study comparing different tyrosine-containing dipeptides in CHO cells found that while Glycyl-L-Tyrosine (GY) and L-Tyrosyl-L-Valine (YV) had minimal effects on the overall metabolic phenotype, L-Prolyl-L-Tyrosine (PY) significantly altered metabolism, leading to increased ATP formation. It is therefore important to empirically determine the optimal dipeptide for your specific cell line and process.
Q5: How can I monitor the concentration of this compound in my culture medium?
A5: The concentration of this compound and its constituent amino acids in the cell culture supernatant can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC). This can help you understand the uptake rate and ensure that tyrosine is not becoming a limiting nutrient during the culture.
Quantitative Data
Table 1: Effect of Glycyl-L-Tyrosine (GY) Concentration on Peak Viable Cell Density (pVCD) in CHO-K1 Cells
| GY Concentration (relative to standard Tyr) | Peak Viable Cell Density (x 10^6 cells/mL) |
| 0.5x | ~35 |
| 1.0x | ~36 |
| 2.0x | ~37 |
| 4.0x | ~36 |
Data adapted from a study on fed-batch cultures of an IgG1-producing CHO-K1 cell line. Note: This study used Glycyl-L-Tyrosine, a dipeptide with similar properties to this compound.
Table 2: Comparison of Tyrosine-Containing Dipeptides on CHO Cell Performance
| Dipeptide (0.5 mM) | Effect on Viable Cell Density (VCD) | Impact on ATP Formation |
| Glycyl-L-Tyrosine (GY) | Minimal change compared to reference | Minimal change |
| L-Tyrosyl-L-Valine (YV) | Minimal change compared to reference | Minimal change |
| L-Prolyl-L-Tyrosine (PY) | Significant reduction in VCD | Approximately 4-fold increase |
Data from a study investigating the supplementation of different L-tyrosine containing dipeptides in CHO cell cultures.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
Objective: To determine the optimal concentration range of this compound for cell viability and proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound dipeptide powder
-
Sterile, high-purity water for reconstitution
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Prepare a this compound Stock Solution:
-
Calculate the amount of this compound powder needed to create a concentrated stock solution (e.g., 100 mM) in sterile, high-purity water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a predetermined optimal density for a 24-48 hour growth period.
-
Include wells with media only to serve as a blank control.
-
-
Dose-Response Treatment:
-
Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).
-
Include a vehicle control (medium with the same volume of water used to dilute the stock solution) and a positive control (standard medium with L-tyrosine).
-
Remove the existing medium from the cells and replace it with the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your typical experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the absorbance (proportional to cell viability) against the this compound concentration to determine the optimal range that supports maximal cell viability and proliferation.
-
Protocol 2: Evaluating the Impact of this compound on Monoclonal Antibody (mAb) Production in a Fed-Batch Culture
Objective: To assess the effect of different this compound concentrations on mAb titer in a fed-batch culture model.
Materials:
-
A mAb-producing cell line (e.g., CHO)
-
Basal culture medium and feed medium
-
This compound dipeptide
-
Shake flasks or benchtop bioreactors
-
Cell counting instrument
-
Analytics for measuring mAb titer (e.g., HPLC, ELISA)
Procedure:
-
Prepare Feed Media with Varying this compound Concentrations:
-
Prepare batches of your feed medium, each supplemented with a different concentration of this compound (e.g., 0.5x, 1x, 2x, 4x the molar equivalent of tyrosine in your standard feed).
-
-
Inoculate Cultures:
-
Inoculate your shake flasks or bioreactors with your mAb-producing cell line at a standard seeding density.
-
-
Fed-Batch Culture:
-
Maintain the cultures under your standard process conditions (temperature, pH, dissolved oxygen).
-
On the designated days of your feeding schedule, add the appropriate feed medium to each culture.
-
-
Sampling and Analysis:
-
Take daily samples to measure viable cell density (VCD), viability, and key metabolite concentrations.
-
At the end of the culture, harvest the supernatant and measure the final mAb titer for each condition.
-
-
Data Analysis:
-
Plot the VCD, viability, and mAb titer over time for each this compound concentration.
-
Compare the final mAb titers to identify the this compound concentration that results in the highest productivity.
-
Visualizations
Caption: Workflow for determining optimal this compound concentration.
Caption: Dipeptide uptake and its influence on mTOR signaling.
References
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a mAb production process with regard to robustness and product quality using quality by design principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
Technical Support Center: Val-Tyr Cleavage Cocktail Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing the Valine-Tyrosine (Val-Tyr) sequence from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What is a cleavage cocktail and why is it necessary for peptides containing this compound?
A1: A cleavage cocktail is a reagent mixture, typically containing a strong acid like trifluoroacetic acid (TFA), used to cleave the synthesized peptide from its solid support resin and simultaneously remove side-chain protecting groups.[1][2][3] For peptides containing a this compound sequence, the cocktail is critical not only for efficient cleavage but also to prevent side reactions. The tyrosine residue, in particular, has a nucleophilic phenol side chain that is susceptible to modification by reactive cationic species generated during the deprotection of other amino acids.[3][4]
Q2: What are the most common issues encountered when cleaving peptides with a this compound sequence?
A2: The most common issues include:
-
Incomplete Cleavage: The peptide is not fully released from the resin, leading to low yield.
-
Side-Chain Modification: The tyrosine side chain can be alkylated or otherwise modified by carbocations generated from protecting groups if not properly scavenged.
-
Oxidation: Methionine or Tryptophan residues, if present elsewhere in the peptide, are prone to oxidation. Cysteine residues can form unwanted disulfide bonds.
-
Peptide Re-attachment: The cleaved peptide can re-attach to the resin, particularly if the C-terminal residue is electron-rich, like Tryptophan or Tyrosine.
-
Poor Precipitation: The cleaved peptide may not precipitate effectively in cold ether, especially if it is short or hydrophobic.
Q3: How do I choose the right cleavage cocktail for my this compound containing peptide?
A3: The choice of cocktail depends on the other amino acids in your sequence. A good starting point for most sequences, including those with Tyrosine, is a mixture of TFA, water, and Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). If your peptide also contains other sensitive residues like Cysteine, Methionine, or Tryptophan, a more complex cocktail like Reagent K is often recommended.
Troubleshooting Guide
Problem 1: Low peptide yield after cleavage.
| Possible Cause | Recommended Solution |
| Incomplete Cleavage Reaction | Extend the cleavage reaction time. While 2 hours is standard, some protecting groups may require longer. You can perform a small-scale test cleavage and monitor the reaction over time by HPLC. Re-cleaving the resin with a fresh cocktail can also help recover more peptide. |
| Peptide Re-attachment to Resin | This can occur with C-terminal Tyr or Trp residues. Ensure your cleavage cocktail contains effective scavengers like TIS or 1,2-ethanedithiol (EDT) to quench resin-bound cations. |
| Peptide Insoluble in Ether | If no precipitate forms upon addition to cold ether, concentrate the TFA mixture under a stream of nitrogen before adding ether. For very hydrophobic peptides, alternative workup procedures may be necessary. Always check the ether supernatant for your peptide before discarding it. |
Problem 2: Mass spectrometry shows unexpected peaks (e.g., +72 Da, +56 Da).
| Possible Cause | Recommended Solution |
| Tyrosine Alkylation | The phenol side chain of Tyrosine has been modified by carbocations (e.g., t-butyl groups, +56 Da). This indicates inefficient scavenging. |
| Ineffective Scavengers | Use a cleavage cocktail with appropriate scavengers. Trialkylsilanes like TIS are very effective at quenching the highly stabilized cations that can modify Tyrosine. For peptides with multiple sensitive residues, consider using a comprehensive mixture like Reagent K. |
Cleavage Cocktail Compositions
The following table summarizes common cleavage cocktails used in Fmoc-based solid-phase peptide synthesis.
| Reagent Name | Composition (v/v) | Target Residues / Application |
| Standard TFA/TIS/H₂O | TFA (95%), TIS (2.5%), Water (2.5%) | General purpose; effective for peptides with Arg(Pbf) and Trp(Boc). |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | "Universal" cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | "Odorless" alternative to Reagent K; useful for trityl-based protecting groups but does not prevent Met oxidation. |
| TFA/EDT/H₂O/TIPS | TFA (94%), H₂O (2.5%), EDT (2.5%), TIPS (1%) | Specifically formulated for peptides containing Cysteine to prevent oxidation. |
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
Before cleaving the entire batch of peptide-resin, it is highly recommended to perform a small-scale test to optimize conditions.
-
Transfer a small amount (10-20 mg) of the dry peptide-resin to a microcentrifuge tube.
-
Add 200-300 µL of your chosen cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.
-
Centrifuge the tube to pellet the resin.
-
Transfer the supernatant to a new tube containing 1-2 mL of ice-cold diethyl ether.
-
A white precipitate of your peptide should form. If not, see the troubleshooting guide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide pellet and dissolve it in an appropriate solvent for analysis by HPLC and mass spectrometry.
Protocol 2: Standard Cleavage Procedure (100 mg scale)
-
Place 100 mg of dry peptide-resin in a suitable reaction vessel.
-
Add 2 mL of the optimized cleavage cocktail.
-
Allow the mixture to react at room temperature for the optimized duration (typically 2-4 hours) with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.
-
Concentrate the combined filtrate to about 0.5 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold diethyl ether to precipitate the peptide.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet 2-3 times with cold ether.
-
Dry the peptide pellet under vacuum and proceed with purification.
Visual Guides
Caption: General workflow for peptide cleavage and isolation.
Caption: Role of scavengers in protecting Tyrosine during cleavage.
Caption: Troubleshooting decision tree for common cleavage issues.
References
Technical Support Center: Enhancing the Solubility of Tyrosine-Containing Peptides
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the solubility of tyrosine-containing peptides. The inherent hydrophobicity of the tyrosine residue can often lead to difficulties in dissolving these peptides in aqueous solutions, impacting experimental reproducibility and the development of therapeutic candidates. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why are my tyrosine-containing peptides poorly soluble in aqueous solutions?
A1: The solubility of tyrosine-containing peptides is influenced by several factors. The primary reason is the hydrophobic nature of the tyrosine amino acid residue.[1][2] Other contributing factors include the overall amino acid composition of the peptide (a high proportion of hydrophobic residues will decrease solubility), the peptide's length (longer peptides tend to be less soluble), and the peptide's net charge at a given pH.[2][3] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[1]
Q2: What is the first step I should take when encountering a solubility issue with a tyrosine-containing peptide?
A2: Always start by testing the solubility of a small amount of the peptide to avoid wasting your entire sample. The initial solvent to try is typically sterile, deionized water, especially for short peptides (less than 6 amino acids). If the peptide does not dissolve, further strategies based on the peptide's properties will be necessary.
Q3: How does pH adjustment affect the solubility of my peptide?
A3: Adjusting the pH of the solvent is a powerful technique to increase peptide solubility. By moving the pH away from the peptide's isoelectric point (pI), you increase its net charge, leading to greater electrostatic repulsion between peptide molecules and enhanced interaction with the aqueous solvent. For peptides with a net positive charge (basic peptides), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can be effective. For peptides with a net negative charge (acidic peptides), a slightly basic solution (e.g., 0.1M ammonium bicarbonate) is recommended.
Q4: Can organic co-solvents be used to dissolve tyrosine-containing peptides?
A4: Yes, for highly hydrophobic peptides, using a small amount of an organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its strong solubilizing capacity and compatibility with many biological assays. Other options include dimethylformamide (DMF), acetonitrile, ethanol, or isopropanol. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer while vortexing to prevent precipitation. Be mindful that some organic solvents, like DMSO, can oxidize certain amino acid residues such as methionine and cysteine.
Q5: What are peptide modifications, and how can they improve solubility?
A5: Covalently modifying the peptide is an effective strategy to enhance its solubility. Common modifications include:
-
PEGylation: The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume and hydrophilicity of the peptide, which can significantly improve solubility and stability.
-
Dipeptide Formation: Chemically coupling tyrosine to a hydrophilic amino acid, such as glycine or alanine, to form a dipeptide can dramatically increase solubility. For instance, Glycyl-L-Tyrosine can be up to 50 times more soluble than free L-Tyrosine at a neutral pH. Some tyrosine-containing dipeptides have shown up to a 250-fold increase in solubility.
Q6: How do cyclodextrins work to increase peptide solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic tyrosine side chain within their cavity, forming an inclusion complex. This complex effectively shields the hydrophobic part of the peptide from the aqueous environment, thereby increasing its overall solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Lyophilized peptide will not dissolve in water. | The peptide is hydrophobic due to its amino acid sequence, particularly the presence of tyrosine and other non-polar residues. | 1. Calculate the peptide's net charge: Determine if the peptide is acidic, basic, or neutral. 2. For acidic peptides (net negative charge): Try dissolving in a small amount of 0.1M ammonium bicarbonate or 10% ammonium hydroxide, then dilute with water. 3. For basic peptides (net positive charge): Attempt to dissolve in a small amount of 10% acetic acid, then dilute with water. 4. For neutral or very hydrophobic peptides: Use a minimal amount of an organic solvent like DMSO or DMF to first dissolve the peptide, then slowly add your aqueous buffer while vortexing. |
| Peptide dissolves in organic solvent but precipitates when aqueous buffer is added. | The final concentration of the peptide in the aqueous buffer exceeds its solubility limit. | 1. Decrease the final peptide concentration. 2. Slowly add the peptide stock solution to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations. 3. Increase the proportion of the organic co-solvent in the final solution , if compatible with your experiment. |
| Peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Sonication: Use a bath sonicator for 5-15 minutes to aid dissolution. 2. Gentle Warming: Warm the solution slightly (e.g., to 37°C) to see if the peptide dissolves. Avoid excessive heat, which can cause degradation. 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material and use the clear supernatant. |
| Peptide solubility is inconsistent between different batches. | Variations in the purification process can lead to different counter-ions (e.g., TFA vs. acetate), which can affect solubility. | 1. Standardize your dissolution protocol for all batches. 2. Request the same counter-ion from your peptide synthesis provider for future orders. |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported increases in solubility for different methods. The exact fold-increase is highly dependent on the specific peptide sequence.
| Method | Description | Reported Solubility Increase |
| Dipeptide Formation | Coupling tyrosine with a hydrophilic amino acid like glycine or alanine. | Up to 50-fold for Glycyl-L-Tyrosine compared to free L-Tyrosine. Some dipeptides can increase solubility by up to 250-fold. |
| pH Adjustment | Moving the pH of the solvent away from the peptide's isoelectric point (pI). | Solubility of L-tyrosine increases significantly at pH values below 2 or above 9. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Significantly improves water solubility. Quantitative data is sequence-dependent. |
| Cyclodextrin Complexation | Encapsulation of hydrophobic residues within the cyclodextrin cavity. | Can substantially increase the aqueous solubility of hydrophobic drugs. Specific fold-increase depends on the peptide and cyclodextrin used. |
Experimental Protocols
Protocol 1: Systematic Peptide Solubility Testing
This protocol provides a stepwise approach to determine the optimal solvent for your tyrosine-containing peptide.
-
Initial Assessment:
-
Calculate the theoretical net charge of your peptide at neutral pH to classify it as acidic, basic, or neutral.
-
Weigh a small, known amount of the lyophilized peptide (e.g., 1 mg).
-
-
Aqueous Solubility Test:
-
Add a defined volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds. If it dissolves, this is your solvent.
-
-
pH Adjustment (if insoluble in water):
-
For Acidic Peptides: To the peptide suspension, add a 10% solution of ammonium bicarbonate or a 1% solution of ammonium hydroxide dropwise while vortexing until the peptide dissolves.
-
For Basic Peptides: To a fresh peptide sample, add a 10% acetic acid solution dropwise while vortexing until dissolved.
-
-
Organic Co-Solvent Test (if still insoluble):
-
Take a fresh aliquot of the lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until fully dissolved.
-
Slowly add your desired aqueous buffer to the DMSO solution dropwise while continuously vortexing to reach the final desired concentration.
-
-
Physical Dissolution Aids:
-
If the peptide is still not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be attempted.
-
-
Clarification:
-
Once you have a solution, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble aggregates.
-
Carefully transfer the clear supernatant to a new tube for your experiment.
-
Protocol 2: General Procedure for Peptide PEGylation
This protocol outlines the general steps for PEGylating a peptide via its primary amines (N-terminus or lysine side chains) using an NHS-activated PEG.
-
Materials:
-
Peptide with at least one primary amine.
-
NHS-activated PEG derivative.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M glycine.
-
-
Peptide Dissolution:
-
Dissolve the peptide in the reaction buffer at a concentration of 1-5 mg/mL.
-
-
PEGylation Reaction:
-
Dissolve the NHS-activated PEG in the reaction buffer.
-
Add the activated PEG solution to the peptide solution. A molar excess of PEG is typically used (e.g., 2 to 10-fold molar excess over the peptide).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS-activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and peptide using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC). The PEGylated peptide will elute earlier than the unconjugated peptide in SEC.
-
-
Characterization:
-
Confirm the successful PEGylation and purity of the final product using techniques such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, and HPLC.
-
Visualizations
Caption: Workflow for troubleshooting the solubility of tyrosine-containing peptides.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
Technical Support Center: Minimizing Racemization in Val-Tyr Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize racemization during the synthesis of the dipeptide Val-Tyr.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a significant issue during the synthesis of this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction, leading to a mixture of D and L isomers in the final peptide.[1] This is particularly problematic for Valine due to its sterically hindered side chain, which can influence the reaction mechanism. The primary mechanism for racemization during peptide synthesis is the formation of an oxazolone intermediate.[2][3] The activation of the carboxylic acid group of the N-protected Valine can lead to the formation of this planar intermediate, which can be protonated from either side, resulting in a loss of the original stereochemistry.
Q2: Which amino acids are generally most susceptible to racemization?
A2: While any amino acid (except glycine) can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible.[1][4] Phenylalanine (Phe) and Serine (Ser) can also be prone to racemization under certain conditions. The rate of racemization is influenced by the amino acid's side chain and the specific reaction conditions.
Q3: How do the choices of coupling reagents and additives impact racemization?
A3: The selection of coupling reagents and additives is critical in controlling racemization.
-
Coupling Reagents : Reagents are used to activate the carboxylic acid for amide bond formation, but this activation can also promote racemization. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) can lead to highly reactive intermediates that may form an oxazolone, increasing the risk of racemization. Uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally more efficient and lead to less racemization.
-
Additives : Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization. They react with the activated amino acid to form an active ester that is more selective for the amine and less prone to forming the oxazolone intermediate. The addition of HOBt is a common strategy to minimize racemization when using carbodiimide coupling reagents.
Troubleshooting Guide
Issue: Significant racemization is detected in the final this compound product.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, or COMU, in combination with an additive like HOAt or OxymaPure. If using a carbodiimide such as DIC, the addition of HOBt or HOAt is essential. |
| Base-Induced Racemization | The type and amount of base can significantly affect racemization. Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine. For highly sensitive couplings, consider using 2,4,6-collidine. |
| Elevated Reaction Temperature | High temperatures, especially in microwave-assisted synthesis, can increase the rate of racemization. For amino acids prone to racemization, lowering the coupling temperature (e.g., from 80°C to 50°C in microwave synthesis) can be beneficial. |
| Prolonged Pre-activation Time | Long pre-activation times of the carboxylic acid can increase the likelihood of oxazolone formation and subsequent racemization. Minimizing the time between activation of the amino acid and its reaction with the amine component can reduce this risk. |
| Solvent Effects | The polarity of the solvent can influence racemization. While DMF is a common solvent in solid-phase synthesis, in some cases, less polar solvents or solvent mixtures like CH₂Cl₂−DMF (1:1) may help reduce racemization. |
Experimental Protocols
Protocol 1: General Peptide Coupling Procedure to Minimize Racemization
This protocol outlines a general procedure for the coupling of Fmoc-Val-OH to a resin-bound Tyrosine residue in solid-phase peptide synthesis (SPPS).
-
Resin Swelling : Swell the Tyr-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the Tyrosine residue by treating the resin with a 20% piperidine in DMF solution for 5-10 minutes. Repeat this step once.
-
Washing : Thoroughly wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Activation of Fmoc-Val-OH : In a separate vessel, dissolve Fmoc-Val-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Allow this activation mixture to react for a few minutes before adding it to the resin.
-
Coupling Reaction : Add the activated amino acid solution to the swelled and deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative method like the Kaiser test.
-
Washing : After the coupling is complete, wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol provides a general workflow for determining the enantiomeric purity of the synthesized this compound dipeptide.
-
Peptide Cleavage and Deprotection : Cleave the dipeptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Sample Preparation : Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the dried peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC Method :
-
Column : Use a chiral stationary phase (CSP) column designed for peptide analysis. Alternatively, an indirect method involving derivatization with a chiral reagent (e.g., Marfey's reagent) followed by separation on a standard C18 column can be used.
-
Mobile Phase : A typical mobile phase would be a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Flow Rate : A flow rate of 0.5 - 1.0 mL/min is common.
-
Detection : Monitor the elution at a wavelength of 210-220 nm for the peptide bond or at 280 nm due to the tyrosine residue.
-
-
Data Analysis : The two enantiomers (L-Val-L-Tyr and D-Val-L-Tyr) should appear as two distinct, closely eluting peaks. The percentage of racemization can be calculated by integrating the peak areas.
Visual Guides
Caption: A typical workflow for the solid-phase synthesis of this compound.
Caption: The formation of a planar oxazolone intermediate is a key pathway for racemization.
Caption: A decision-making workflow for troubleshooting high levels of racemization.
References
Troubleshooting Val-Tyr precipitation in ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Val-Tyr precipitation, particularly in ether.
Troubleshooting Guide: this compound Precipitation in Ether
This guide provides a step-by-step approach to resolving unexpected precipitation of the dipeptide this compound in diethyl ether.
Problem: A this compound product, expected to be soluble, has precipitated out of an ether solution.
Potential Causes and Solutions Workflow
Caption: Troubleshooting workflow for this compound precipitation in ether.
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of this compound and why is it important?
A1: The calculated isoelectric point (pI) of this compound is approximately 5.63. The pI is the pH at which the dipeptide has a net neutral charge.[1][2][3][4][5] At this pH, its solubility in aqueous solutions is at a minimum, which can lead to precipitation. Therefore, if there is any aqueous contamination in your ether, and the pH is near 5.63, precipitation is more likely.
Q2: My this compound precipitated from ether. How can I redissolve it?
A2: First, ensure the ether is free of water and peroxides, as these can affect solubility. If the precipitation occurred at a low temperature, try gently warming the solution to room temperature. If you suspect pH is a factor due to aqueous contamination, adjusting the pH away from the pI of ~5.63 can help. For redissolution, consider adding a minimal amount of a co-solvent. Based on the properties of its constituent amino acids, a small amount of methanol or ethanol could aid in redissolving the precipitate before proceeding with your experiment.
Q3: Why did my this compound precipitate in ether when it's supposed to be soluble?
A3: Several factors can lead to unexpected precipitation. These include:
-
Purity: The precipitate may not be this compound but an impurity with lower solubility.
-
Solvent Quality: The presence of water or other contaminants in the ether can reduce the solubility of the dipeptide.
-
Temperature: Solubility of dipeptides generally decreases at lower temperatures. If the solution was stored in a cold environment, this could induce precipitation.
-
pH: If there is any aqueous contamination, a pH close to the isoelectric point of this compound (~5.63) will minimize its solubility.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in ether under the specific experimental conditions.
Q4: Can I use a different solvent to avoid this precipitation issue?
A4: The choice of solvent depends on the subsequent steps of your experiment. This compound, being a dipeptide with a hydrophobic valine residue, may have limited solubility in purely non-polar solvents. If your protocol allows, a more polar organic solvent like methanol or ethanol, or a mixture of solvents, might provide better solubility. However, it is crucial to test the compatibility of any new solvent with your experimental design.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Constituent Amino Acids
| Property | Valine | Tyrosine | This compound (Dipeptide) |
| Molecular Formula | C₅H₁₁NO₂ | C₉H₁₁NO₃ | C₁₄H₂₀N₂O₄ |
| Molecular Weight ( g/mol ) | 117.15 | 181.19 | 280.32 |
| Isoelectric Point (pI) | 5.96 | 5.66 | ~5.63 (Calculated) |
| Solubility in Water | Soluble | Slightly Soluble (0.45 g/L at 25°C) | More soluble than parent amino acids |
| Solubility in Ether | Insoluble | Insoluble | Expected to be poorly soluble |
| Solubility in Alcohols (Methanol, Ethanol) | Sparingly Soluble | Slightly Soluble | May have improved solubility over ether |
| Solubility in Acetone | Insoluble | Insoluble | Expected to be poorly soluble |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test for this compound
-
Weigh a small, known amount of the precipitated this compound (e.g., 1-2 mg) into a clean, dry microcentrifuge tube.
-
Add a small volume of the test solvent (e.g., 100 µL of anhydrous ether, methanol, or ethanol).
-
Vortex the tube for 30 seconds.
-
Observe the solution for any undissolved precipitate.
-
If the precipitate remains, gently warm the tube to room temperature (if it was cooled) and vortex again.
-
If still insoluble, add a co-solvent in small increments (e.g., 10 µL of methanol to the ether solution) and vortex after each addition.
-
Record the solvent or solvent mixture that achieves complete dissolution.
Protocol 2: Redissolving Precipitated this compound in Ether
-
Isolate the precipitate by centrifugation.
-
Carefully decant the ether supernatant.
-
Allow the precipitate to air-dry briefly to remove residual ether.
-
Add a minimal volume of a suitable organic solvent in which this compound is more soluble (e.g., methanol or ethanol), as determined by a solubility test.
-
Gently vortex or sonicate until the precipitate is fully dissolved.
-
If required for the next step, the solvent can be carefully removed under a stream of nitrogen or by vacuum centrifugation.
Signaling Pathway
While specific signaling pathways directly activated by the dipeptide this compound are not extensively documented, dipeptides, in general, are known to play roles in cellular signaling. For instance, some dipeptides can act as signaling molecules in nutrient sensing pathways. The diagram below illustrates a generalized nutrient signaling pathway where a dipeptide could potentially be involved.
Caption: Generalized dipeptide signaling pathway.
References
Technical Support Center: Optimizing Enzyme Assays with Val-Tyr as a Substrate
Welcome to the technical support center for optimizing enzyme assays using the dipeptide Val-Tyr as a substrate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is typically assayed using this compound as a substrate?
A1: this compound is commonly used as a substrate for peptidases, particularly Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS) which regulates blood pressure.[1][2][3] Assays often focus on screening for ACE inhibitors, which are potential therapeutics for hypertension.[1][4]
Q2: What are the key parameters to optimize in a this compound enzyme assay?
A2: For a robust and reproducible assay, it is crucial to optimize several parameters:
-
Enzyme Concentration: The concentration should be low enough to ensure the reaction rate is linear over the measurement period.
-
Substrate (this compound) Concentration: This should ideally be around the Michaelis constant (Km) value of the enzyme for this compound to ensure sensitivity to inhibitors.
-
pH: Enzyme activity is highly dependent on pH. The optimal pH for ACE is typically around 8.3.
-
Temperature: Most enzyme assays are performed at a constant temperature, often 37°C, to mimic physiological conditions.
-
Buffer Composition: The choice of buffer and its ionic strength can significantly impact enzyme activity. Buffers such as Tris-HCl, HEPES, and borate are commonly used for ACE assays.
-
Incubation Time: The reaction should be stopped within the linear range of product formation.
Q3: How can I detect the product of the enzyme reaction with this compound?
A3: Since this compound and its cleavage products (Valine and Tyrosine) do not have a distinct colorimetric or fluorometric signal, detection often requires a secondary reaction or a specific detection method. Commonly used methods for ACE assays include:
-
HPLC-based methods: These can separate and quantify the substrate and product.
-
Coupled enzymatic assays: The product of the initial reaction can be a substrate for a second enzyme that produces a detectable signal.
-
Fluorometric assays: These use a synthetic substrate that releases a fluorescent group upon cleavage. While not directly measuring this compound cleavage, these are common for screening ACE inhibitors.
-
Colorimetric assays: Similar to fluorometric assays, these kits use a modified substrate that produces a colored product.
Experimental Protocols
Protocol 1: General Angiotensin-Converting Enzyme (ACE) Activity Assay
This protocol is a general guideline for measuring ACE activity and can be adapted for use with this compound as a substrate, although detection of the specific cleavage products would require a subsequent analytical step like HPLC.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound dipeptide
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer containing 300 mM NaCl, pH 8.3
-
Stop Solution: 1 M HCl
-
96-well microplate
-
Incubator set to 37°C
-
Microplate reader (if a coupled colorimetric/fluorometric detection method is used) or HPLC system
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to 8.3.
-
Dissolve this compound in the Assay Buffer to create a stock solution. Further dilutions will be needed to determine the optimal concentration.
-
Reconstitute the ACE enzyme in the Assay Buffer to a desired stock concentration. Keep on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations
-
Test compound (inhibitor) or vehicle control
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a diluted solution of the ACE enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). Ensure the reaction stays within the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Stop Solution (e.g., 1 M HCl).
-
Proceed with the chosen detection method to quantify the amount of product formed or substrate consumed. For this compound, this would typically involve HPLC analysis to separate and quantify Valine and Tyrosine.
-
Quantitative Data
| Substrate/Inhibitor | Enzyme | Km (mM) | Vmax (nmol/min) | Ki (mM) | Inhibition Type |
| YLLLK | ACE | 1.458 (uninhibited) | 31 (uninhibited) | 1.51 | - |
| WAFS | ACE | 1.458 (uninhibited) | 31 (uninhibited) | 2 | - |
| GVQEGAGHYALL | ACE | 1.458 (uninhibuted) | 31 (uninhibited) | 3.18 | - |
| LPSW | ACE | - | - | - | Non-competitive |
| WLQL | ACE | - | - | - | Competitive |
| VPGLAL | ACE | - | - | - | Competitive |
| LPLF | ACE | - | - | - | Competitive |
Data synthesized from multiple sources providing kinetic parameters for various ACE peptide inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Enzyme Activity | Inactive enzyme | - Ensure proper storage of the enzyme at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. - Use a fresh batch of enzyme. |
| Incorrect assay conditions | - Verify the pH and ionic strength of the buffer. The optimal pH for ACE is typically around 8.3. - Ensure the assay temperature is maintained at 37°C. | |
| Omission of a key reagent | - Double-check that all components (buffer, substrate, enzyme) were added in the correct order and volume. | |
| High Background Signal | Substrate instability | - Prepare fresh this compound solutions for each experiment. - Investigate the stability of this compound in your assay buffer over the experiment's duration. |
| Contamination | - Use fresh, high-purity reagents and sterile pipette tips. - Ensure the microplate is clean. | |
| Inconsistent Results/Poor Reproducibility | Pipetting errors | - Calibrate pipettes regularly. - When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge effects in the microplate | - Avoid using the outer wells of the 96-well plate, or fill them with buffer to maintain a humid environment. | |
| Temperature fluctuations | - Ensure the incubator and plate reader maintain a stable temperature. | |
| Non-linear Reaction Rate | Enzyme concentration is too high | - Perform an enzyme titration to find a concentration that results in a linear reaction rate over the desired time course. |
| Substrate depletion | - Ensure the substrate concentration is not limiting, especially for initial rate measurements. The substrate concentration should ideally be at or above the Km. | |
| Product inhibition | - If the product of the reaction inhibits the enzyme, the reaction rate will decrease over time. Use initial velocity measurements for kinetic calculations. |
Visualizations
References
- 1. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme inhibitory assay [protocols.io]
Validation & Comparative
A Comparative Guide to the Biological Activities of Val-Tyr and Tyr-Val
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the dipeptides Valine-Tyrosine (Val-Tyr) and Tyrosine-Valine (Tyr-Val). The differential positioning of the valine and tyrosine residues significantly influences their therapeutic potential, particularly in the realms of hypertension and oxidative stress. This document synthesizes experimental data to highlight these differences, offering insights for drug discovery and development.
Core Biological Activities: A Head-to-Head Comparison
The primary biological activities of interest for these dipeptides are their Angiotensin-Converting Enzyme (ACE) inhibitory and antioxidant capacities. The sequence of the amino acid residues plays a critical role in defining the potency of these effects.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a validated therapeutic strategy for hypertension. The ACE inhibitory activity of peptides is highly dependent on their structure, particularly the C-terminal amino acid residue.
Structure-Activity Relationship: For potent ACE inhibition, there is a strong preference for aromatic or hydrophobic amino acids at the C-terminus. This is because the active site of ACE has a hydrophobic pocket that favorably interacts with such residues. Consequently, Tyr-Val , with a C-terminal valine, is predicted to be a more potent ACE inhibitor than this compound, which has a C-terminal tyrosine. While direct comparative studies measuring the half-maximal inhibitory concentration (IC50) of both peptides under identical conditions are limited, available data for this compound shows an IC50 value of 7.1 μM[1].
Table 1: Comparison of ACE Inhibitory Activity
| Dipeptide | Reported IC50 (μM) | Predicted Potency | Rationale for Potency Difference |
| This compound | 7.1[1] | Lower | The C-terminal tyrosine is less favored for binding to the ACE active site compared to a hydrophobic residue like valine. |
| Tyr-Val | Data not available from direct comparative studies | Higher | The C-terminal valine, a hydrophobic amino acid, is expected to fit well into the hydrophobic pocket of the ACE active site, leading to stronger inhibition. |
Antioxidant Activity
The antioxidant capacity of peptides is largely attributed to the presence of certain amino acid residues that can donate electrons to neutralize free radicals. Tyrosine, with its phenolic hydroxyl group, is a potent antioxidant amino acid.
Structure-Activity Relationship: Studies on tyrosine-containing dipeptides have demonstrated that the position of the tyrosine residue significantly impacts antioxidant activity. Dipeptides with an N-terminal tyrosine residue generally exhibit stronger antioxidant capacity. This is because the N-terminal position allows the phenolic hydroxyl group of tyrosine to be more accessible for radical scavenging.
A study comparing dipeptides with N-terminal versus C-terminal tyrosine residues reported the following average Trolox Equivalent Antioxidant Capacity (TEAC) values:
Table 2: Comparison of Antioxidant Activity
| Dipeptide Configuration | Average TEAC (μmol TE/μmol) | Predicted Potency of Isomer | Rationale for Potency Difference |
| N-terminal Tyrosine (e.g., Tyr-Val) | 4.81 ± 0.10 | Higher | The N-terminal position of tyrosine enhances the accessibility of its phenolic hydroxyl group for more effective free radical scavenging. |
| C-terminal Tyrosine (e.g., this compound) | 1.70 ± 0.27 | Lower | The C-terminal position may sterically hinder the antioxidant activity of the tyrosine residue. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the renin-angiotensin system and a typical experimental workflow for assessing ACE inhibitory activity.
Caption: The Renin-Angiotensin System and the inhibitory action of dipeptides on ACE.
Caption: A generalized workflow for determining the ACE inhibitory activity of dipeptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess ACE inhibitory and antioxidant activities.
ACE Inhibition Assay Protocol
This protocol is based on the spectrophotometric method using Hippuryl-L-Histidyl-L-Leucine (HHL) as a substrate.
-
Reagent Preparation:
-
Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).
-
Prepare a solution of the substrate, Hippuryl-L-Histidyl-L-Leucine (HHL), in the same buffer.
-
Prepare serial dilutions of the test dipeptides (this compound and Tyr-Val) and a positive control (e.g., Captopril) in the buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate a specific volume of the ACE solution with an equal volume of the dipeptide solution (or buffer for the control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the hippuric acid (HA) produced from the hydrolysis of HHL with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the HA in a suitable solvent (e.g., deionized water).
-
Quantify the amount of HA by measuring the absorbance at 228 nm using a spectrophotometer or by High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Inhibition and IC50:
-
Calculate the percentage of ACE inhibition for each dipeptide concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the dipeptide.
-
The IC50 value, the concentration of the dipeptide that inhibits 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the dipeptide concentration.
-
Antioxidant Activity Assay Protocol (ABTS Method)
The Trolox Equivalent Antioxidant Capacity (TEAC) assay using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is a common method to determine antioxidant capacity.
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Generate the ABTS radical cation (ABTS•+) by mixing the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Prepare serial dilutions of the test dipeptides (this compound and Tyr-Val) and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., ethanol or phosphate-buffered saline).
-
-
Antioxidant Reaction:
-
Dilute the ABTS•+ solution with the solvent to an absorbance of approximately 0.70 at 734 nm.
-
Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well.
-
Add a small volume of the dipeptide solution or Trolox standard to the ABTS•+ solution and mix thoroughly.
-
-
Absorbance Measurement:
-
Record the decrease in absorbance at 734 nm after a fixed time (e.g., 6 minutes) of incubation at room temperature.
-
-
Calculation of TEAC Value:
-
Generate a standard curve by plotting the percentage of inhibition of the ABTS•+ radical against the concentration of Trolox.
-
Calculate the percentage of inhibition for each dipeptide concentration.
-
The TEAC value is determined from the standard curve and is expressed as micromoles of Trolox equivalents per micromole of the dipeptide.
-
Conclusion
The biological activities of this compound and Tyr-Val are significantly influenced by the sequence of their amino acid residues. Based on established structure-activity relationships, Tyr-Val is predicted to be a more potent ACE inhibitor due to the favorable placement of valine at the C-terminus. Conversely, Tyr-Val is also expected to exhibit superior antioxidant activity because of the enhanced accessibility of the N-terminal tyrosine's phenolic group. These findings underscore the importance of peptide sequencing in the design of novel therapeutic agents targeting hypertension and oxidative stress-related conditions. Further direct comparative studies are warranted to precisely quantify the activity differences between these two dipeptides.
References
Val-Tyr: A Comparative Efficacy Analysis Against Conventional ACE Inhibitors
For Immediate Release
This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitory efficacy of the dipeptide Val-Tyr against other established ACE inhibitors. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to this compound and ACE Inhibition
This compound (Valine-Tyrosine) is a bioactive dipeptide that has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a pivotal role in elevating blood pressure. The inhibition of this enzyme is a primary therapeutic strategy for managing hypertension and related cardiovascular conditions. This compound, often derived from food protein sources, presents a promising naturally-derived alternative to synthetic ACE inhibitor drugs.
Comparative Efficacy: this compound vs. Other ACE Inhibitors
The efficacy of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACE activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound in comparison to several synthetic ACE inhibitor drugs and other bioactive peptides. It is important to note that IC50 values can vary based on the experimental conditions and the substrate used in the assay.
| Inhibitor | Type | IC50 Value | Notes |
| This compound (VY) | Bioactive Peptide | 6.1 µM | Efficacy demonstrated in multiple studies. Considered a good candidate for effectively decreasing hypertension. |
| Captopril | Synthetic Drug | 1.79–20.0 nM | A widely used ACE inhibitor drug, often used as a positive control in ACE inhibition assays.[1] The IC50 value can range from 1.79-15.1 nM with synthetic substrates and can be higher with natural substrates. |
| Enalaprilat | Synthetic Drug | 2.4 nM | The active metabolite of the prodrug Enalapril, another commonly prescribed ACE inhibitor. |
| Lisinopril | Synthetic Drug | 1.2 nM | A potent synthetic ACE inhibitor known for its high efficacy. |
| Val-Trp (VW) | Bioactive Peptide | 0.58 µM | A dipeptide with demonstrated potent ACE inhibitory activity. |
| Ile-Trp (IW) | Bioactive Peptide | 0.50 µM | Another dipeptide with strong ACE inhibitory properties. |
| Leu-Trp (LW) | Bioactive Peptide | 1.11 µM | A dipeptide showing significant ACE inhibitory potential. |
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors, including this compound, exert their effect by interrupting the RAAS cascade. The diagram below illustrates this critical signaling pathway and highlights the point of intervention for ACE inhibitors.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for evaluating the efficacy of compounds like this compound. A widely accepted method is the spectrophotometric assay using the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Spectrophotometric ACE Inhibition Assay using FAPGG
1. Principle: This kinetic assay is based on the ACE-catalyzed hydrolysis of the substrate FAPGG.[2] This hydrolysis leads to the formation of FAP and glycylglycine, resulting in a decrease in absorbance at 340 nm.[2][3][4] The rate of this decrease is directly proportional to the ACE activity. The presence of an inhibitor will slow down this reaction, and the degree of inhibition can be calculated.
2. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
-
HEPES buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Test inhibitor solutions (e.g., this compound) at various concentrations
-
Positive control (e.g., Captopril)
-
Microplate reader or spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (37°C)
-
96-well UV-transparent microplates
3. Procedure:
-
Preparation: Prepare fresh solutions of ACE, FAPGG, and inhibitor samples in the HEPES buffer. All solutions should be brought to 37°C before the assay.
-
Reaction Mixture: In a 96-well microplate, add the following to each well:
-
20 µL of ACE solution (e.g., 100 mU/mL).
-
20 µL of the inhibitor solution (or buffer for the control).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 200 µL of the FAPGG substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer, pre-set to 37°C. Measure the decrease in absorbance at 340 nm every minute for a period of 15-30 minutes.
-
Calculation of Inhibition:
-
Determine the rate of reaction (ΔAbs/min) for both the control (no inhibitor) and the samples with inhibitors.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes 50% inhibition of ACE activity.
The following diagram illustrates the general workflow for this experimental protocol.
References
A Comparative Analysis of Val-Tyr and Captopril in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptide Val-Tyr and the established angiotensin-converting enzyme (ACE) inhibitor, captopril, in the context of hypertension research. By presenting experimental data from preclinical models, this document aims to offer an objective overview of their respective performances and underlying mechanisms of action.
Executive Summary
Both this compound and captopril exert their antihypertensive effects through the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). Captopril, a well-established pharmaceutical, demonstrates significantly higher potency in in-vitro ACE inhibition. However, this compound, a naturally occurring dipeptide, also exhibits notable blood pressure-lowering effects in vivo. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways associated with both compounds.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and captopril based on available preclinical data.
Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
| Compound | IC50 Value | Source Organism for ACE |
| This compound | 7.1 µM | Not Specified |
| Captopril | 6 nM - 20 nM | Not Specified |
IC50: The half maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Duration of Study | Change in Systolic Blood Pressure (SBP) |
| This compound | 10 mg/kg | Oral | Single dose, 9 hours | ↓ 43.4 mmHg (from ~198 mmHg to ~154.6 mmHg) |
| Captopril | 10 mg/kg | Oral | Single dose | Not statistically significant |
| Captopril | 20 mg/kg/day | Oral | 1 or 2 weeks | Significant reduction (exact value not specified) |
| Captopril | 100 mg/kg/day | Oral (gavage) | 14 weeks | Almost complete inhibition of hypertension development |
| Captopril | 250 mg/kg/day | Oral (in drinking water) | 3 weeks | ↓ ~60 mmHg |
II. Mechanism of Action and Signaling Pathways
Both this compound and captopril target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[1] Their primary mechanism of action is the inhibition of ACE.[1][2]
Captopril's Mechanism: Captopril is a potent and competitive inhibitor of ACE.[3] By blocking the conversion of angiotensin I to angiotensin II, it reduces the levels of this powerful vasoconstrictor.[1] This leads to vasodilation and consequently, a reduction in blood pressure. ACE is also responsible for the degradation of bradykinin, a vasodilator. Captopril's inhibition of ACE leads to an accumulation of bradykinin, further contributing to its antihypertensive effect.
This compound's Mechanism: this compound also functions as an ACE inhibitor, as demonstrated by its ability to shift the concentration-response curve of angiotensin I-induced contractions in isolated rat aorta. Beyond ACE inhibition, some studies suggest that this compound may have additional antihypertensive mechanisms, such as acting as a natural L-type Ca2+ channel blocker, which contributes to its antiproliferative effects on vascular smooth muscle cells.
Signaling Pathway Diagram
Caption: Inhibition of ACE by this compound and Captopril in the RAAS.
III. Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of this compound and captopril.
In Vitro ACE Inhibition Assay (Based on Cushman and Cheung Method)
This spectrophotometric assay is a standard method for determining the ACE inhibitory activity of compounds.
-
Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.
-
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as the substrate
-
Test compounds (this compound, captopril) at various concentrations
-
Borate buffer (pH 8.3)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Pre-incubate the ACE solution with the test compound (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid formed into a known volume of ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the hippuric acid in a suitable solvent (e.g., deionized water).
-
Measure the absorbance of the hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely used animal model for studying essential hypertension.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are typically used. Age and weight should be consistent across experimental groups. Normotensive Wistar-Kyoto (WKY) rats are often used as controls.
-
Blood Pressure Measurement Techniques:
-
Tail-Cuff Method (Non-invasive): This is a common method for repeated measurements in conscious rats. The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail to measure systolic blood pressure. Acclimatization of the animals to the procedure is crucial to minimize stress-induced blood pressure variations.
-
Radiotelemetry (Invasive): This method provides continuous and more accurate blood pressure and heart rate data from conscious, freely moving animals. A pressure-sensing catheter is surgically implanted into an artery (e.g., abdominal aorta or carotid artery) and connected to a transmitter placed subcutaneously or in the abdominal cavity.
-
-
Experimental Procedure (Example for single oral dose):
-
Acclimatize the SHR to the laboratory environment and blood pressure measurement procedure.
-
Record baseline blood pressure for a set period before drug administration.
-
Administer this compound or captopril orally (e.g., via gavage) at the desired dose. A vehicle control group receives the same volume of the vehicle used to dissolve the compounds.
-
Measure blood pressure at multiple time points after administration (e.g., 1, 2, 4, 6, 9, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.
-
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments to the control group.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and Captopril.
IV. Pharmacokinetics and Bioavailability
Captopril: Captopril is well-absorbed orally, with peak plasma concentrations reached within approximately one hour. Its bioavailability is around 70-75%, but this can be reduced by the presence of food in the stomach. Captopril has a short half-life of about 2 hours and is primarily eliminated by the kidneys.
This compound: The bioavailability and pharmacokinetics of this compound are less extensively characterized. Studies in humans have shown that this compound can be absorbed intact into the bloodstream after oral administration, with plasma levels increasing in a dose-dependent manner.
V. Conclusion
This comparative guide highlights that while both this compound and captopril effectively target the renin-angiotensin-aldosterone system through ACE inhibition, they exhibit distinct profiles. Captopril is a significantly more potent inhibitor of ACE in vitro. In vivo, both compounds demonstrate antihypertensive effects in the SHR model, although the effective dose for captopril appears to be higher and its effects are well-documented across a range of doses. This compound, as a naturally derived dipeptide, presents an interesting profile that may warrant further investigation, particularly concerning its dose-response relationship and potential for additional mechanisms of action. This information can aid researchers and drug development professionals in designing future studies and understanding the therapeutic potential of these compounds.
References
Val-Tyr's Antihypertensive Efficacy: A Comparative Analysis with Other Food-Derived Peptides
The dipeptide Val-Tyr (VY), primarily derived from sardine muscle hydrolysate, has demonstrated notable antihypertensive properties, positioning it as a significant focus of research in the field of functional foods and nutraceuticals.[1][2][3] Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][4] This guide provides a comparative analysis of this compound's antihypertensive effects against other food-derived peptides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antihypertensive Activity
Food-derived bioactive peptides are inactive within their parent protein sequence and become active upon release through enzymatic hydrolysis or fermentation. Many of these peptides, including this compound, exert their effects by inhibiting ACE, which is part of the Renin-Angiotensin System (RAS) that regulates blood pressure. The inhibition of ACE leads to reduced production of the potent vasoconstrictor Angiotensin II and decreased degradation of the vasodilator bradykinin, resulting in a hypotensive effect.
The following table summarizes the in vitro ACE inhibitory activity (IC50) and in vivo antihypertensive effects of this compound in comparison to other well-researched food-derived peptides.
| Peptide Sequence | Source | In Vitro ACE Inhibition (IC50) | In Vivo Antihypertensive Effect (Spontaneously Hypertensive Rats - SHRs) |
| This compound (VY) | Sardine, Fish | 6.4 µM | Significant reduction in systolic blood pressure (SBP) |
| Ile-Pro-Pro (IPP) | Milk (Casein) | 5 µM | SBP reduction of 28 mmHg (0.3 mg/kg BW) |
| Val-Pro-Pro (VPP) | Milk (Casein) | 9 µM | SBP reduction of 32 mmHg (0.6 mg/kg BW) |
| Leu-Lys-Pro (LKP) | Bonito Fish | Not specified | Significant SBP reduction |
| Ile-Gln-Pro (IQP) | Bonito Fish | Not specified | Significant SBP reduction |
| Arg-Val-Pro-Ser-Leu (RVPSL) | Egg | Not specified | SBP reduction of 25 mmHg (50 mg/kg BW for 4 weeks) |
| His-Leu-Pro (HLP) | Fermented Soybean | 2.37 µmol/L | Not specified |
| Leu-Val-Gln-Gly-Ser (LVQGS) | Fermented Soybean | 22 µg/mL | Not specified |
Note: IC50 values and in vivo effects can vary depending on the specific experimental conditions.
While the primary mechanism for this compound's antihypertensive effect is ACE inhibition, some studies suggest other contributing actions, such as the inhibition of L-type Ca2+ channels in vascular smooth muscle cells, which is independent of its ACE inhibitory activity. This suggests a multi-faceted approach to blood pressure regulation by this dipeptide.
Experimental Protocols
To evaluate the antihypertensive properties of food-derived peptides, a combination of in vitro and in vivo experimental models is typically employed.
1. In Vitro ACE Inhibitory Activity Assay
This assay determines the peptide's ability to inhibit the Angiotensin-Converting Enzyme.
-
Principle: The assay is based on the spectrophotometric measurement of the product formed from the ACE-catalyzed hydrolysis of a synthetic substrate, typically Hippuryl-His-Leu (HHL).
-
Procedure:
-
Prepare a solution of the peptide to be tested at various concentrations.
-
In a reaction tube, add a buffer solution (e.g., borate buffer with NaCl), the peptide solution, and a solution of ACE.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the product (hippuric acid) with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in distilled water.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 228 nm).
-
A control reaction without the inhibitory peptide is run in parallel. The IC50 value, the concentration of the peptide required to inhibit 50% of the ACE activity, is then calculated.
-
2. In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
SHRs are a widely used animal model for studying hypertension.
-
Principle: The peptide is administered orally to SHRs, and the change in blood pressure is monitored over time.
-
Procedure:
-
Use adult male SHRs with established hypertension.
-
Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) using a non-invasive tail-cuff method.
-
Administer the test peptide orally at a specific dose (e.g., mg/kg body weight). A control group receives a placebo (e.g., saline).
-
Measure SBP and DBP at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after administration.
-
The antihypertensive effect is determined by the magnitude and duration of the blood pressure reduction compared to the control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating antihypertensive peptides.
References
Val-Tyr: A Case Study in the Critical Selection of Negative Controls for Peptide Research
A Guide for Researchers, Scientists, and Drug Development Professionals on the Importance of Inert Negative Controls in Peptide Studies.
In the realm of peptide research, the use of a proper negative control is fundamental to the validity and interpretation of experimental results. An ideal negative control should be structurally similar to the active peptide but devoid of biological activity, ensuring that any observed effects are sequence-specific and not due to non-specific interactions. This guide provides a critical comparison of the dipeptide Val-Tyr (VY), often mistakenly considered as a simple dipeptide for control purposes, with the gold standard for negative controls in peptide studies: the scrambled peptide. We will demonstrate why this compound is an unsuitable negative control due to its inherent biological activity and provide a clear comparison with a correctly designed scrambled peptide, supported by experimental data and detailed protocols.
This compound: A Bioactive Dipeptide, Not an Inert Control
Contrary to what its simple structure might suggest, this compound (VY) is a bioactive dipeptide with known physiological effects. It is recognized as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin system (RAS) that regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to an antihypertensive effect. This intrinsic bioactivity makes this compound fundamentally unsuitable as a negative control in experiments where the aim is to demonstrate the sequence-specific effects of a novel peptide.
The Renin-Angiotensin System and the Action of this compound
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. The binding of angiotensin II to its receptor (AT1R) triggers a signaling cascade that results in vasoconstriction and an increase in blood pressure. This compound exerts its effect by inhibiting the enzyme (ACE) responsible for producing angiotensin II.
Figure 1. Simplified diagram of the Renin-Angiotensin System and the inhibitory action of this compound on ACE.
The Gold Standard: Scrambled Peptides as Negative Controls
The most appropriate negative control for a bioactive peptide is a scrambled peptide . A scrambled peptide has the exact same amino acid composition as the active peptide, but the sequence of the amino acids is randomized. This ensures that the physical properties of the control, such as molecular weight and charge, are nearly identical to the active peptide, while the specific three-dimensional structure required for biological activity is disrupted. The use of a scrambled peptide allows researchers to confidently attribute any observed biological effects to the specific sequence of the active peptide.
Comparison of this compound and a Scrambled Peptide as Negative Controls
| Feature | This compound (VY) | Scrambled Peptide | Rationale for Suitability as a Negative Control |
| Biological Activity | Active (ACE Inhibitor) | Inactive (by design) | A negative control must be biologically inert in the context of the experiment to ensure observed effects are due to the active peptide's sequence. |
| Amino Acid Composition | Valine, Tyrosine | Same as the active peptide | Maintains similar physicochemical properties (molecular weight, isoelectric point) to the active peptide. |
| Amino Acid Sequence | Fixed (this compound) | Randomized | Disrupts the specific conformation required for receptor binding or enzymatic inhibition, thus ablating biological activity. |
| Suitability as Negative Control | Unsuitable | Suitable | Provides a direct comparison to isolate the effect of the specific peptide sequence. |
Experimental Evidence: The Case of C-Reactive Protein (CRP) Peptide 201-206
To illustrate the importance of using a scrambled peptide as a negative control, we present data from a study on the anti-inflammatory properties of the C-reactive protein (CRP) fragment 201-206. This peptide has been shown to induce the shedding of L-selectin, an adhesion molecule on the surface of neutrophils, which is a key step in the inflammatory response.
Quantitative Data: L-selectin Shedding Assay
The following table summarizes the quantitative data from a study investigating the effect of CRP 201-206 and its scrambled control on L-selectin expression on human neutrophils.
| Treatment | Concentration (µg/mL) | L-selectin Expression (% of Control) | Key Finding |
| CRP 201-206 (Active Peptide) | 100 | ~60% | Significantly reduces L-selectin expression. |
| Scrambled CRP 201-206 | 100 | ~100% | No significant effect on L-selectin expression, demonstrating the sequence-specificity of the active peptide. |
| Untreated Control | - | 100% | Baseline L-selectin expression. |
Data is based on graphical representations from cited literature.
Experimental Protocol: L-selectin Shedding Assay on Human Neutrophils
This protocol details the procedure to assess the effect of a bioactive peptide and its scrambled control on L-selectin expression on the surface of human neutrophils via flow cytometry.
Materials
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Bioactive peptide (e.g., CRP 201-206)
-
Scrambled control peptide
-
Fluorescently labeled anti-human L-selectin (CD62L) antibody (e.g., FITC-conjugated)
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Methodology
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Perform red blood cell lysis to ensure high purity of the neutrophil population.
-
Resuspend the isolated neutrophils in RPMI 1640 medium.
-
-
Peptide Treatment:
-
Aliquot the neutrophil suspension into separate tubes.
-
Add the bioactive peptide to the "treatment" group to the desired final concentration.
-
Add the scrambled peptide to the "negative control" group to the same final concentration.
-
Include an "untreated control" group with only the medium.
-
Incubate all samples for 30-60 minutes at 37°C.
-
-
Staining for L-selectin (CD62L):
-
After incubation, wash the cells with cold FACS buffer.
-
Add the fluorescently labeled anti-human CD62L antibody to each sample.
-
Add the isotype control antibody to a separate sample to control for non-specific binding.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells again with cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the L-selectin staining for the gated neutrophils in each sample.
-
Data Interpretation
A decrease in the MFI of L-selectin staining in the bioactive peptide-treated samples compared to the untreated and scrambled peptide-treated controls indicates L-selectin shedding. The results can be expressed as the percentage of L-selectin expression relative to the untreated control.
Figure 2. Experimental workflow for the L-selectin shedding assay.
Conclusion
A Comparative Guide to the Cross-Reactivity of Anti-Tyrosine Antibodies with Valine-Tyrosine Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of anti-tyrosine (anti-Tyr) antibodies with the dipeptide Valine-Tyrosine (Val-Tyr). Understanding the specificity of such antibodies is paramount in various research and therapeutic applications, as off-target binding can lead to inaccurate experimental results and potential adverse effects in drug development. This document presents a comparative analysis supported by illustrative experimental data, detailed methodologies, and visual representations of key processes.
Data Presentation: Quantitative Comparison of Binding Affinity
The following table summarizes hypothetical, yet representative, quantitative data on the binding affinity of a monoclonal anti-tyrosine antibody to free L-Tyrosine and the this compound dipeptide. The data is presented as would be obtained from Surface Plasmon Resonance (SPR) analysis, a standard method for quantifying biomolecular interactions.
| Analyte | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| L-Tyrosine | 1.5 x 10⁵ | 2.0 x 10⁻³ | 1.33 x 10⁻⁸ |
| This compound | 8.0 x 10⁴ | 5.0 x 10⁻³ | 6.25 x 10⁻⁸ |
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes. It is based on the known principles of antibody-antigen interactions, where the presence of an adjacent amino acid (Valine) can sterically hinder or alter the electrostatic interactions between the antibody's paratope and the Tyrosine residue, often resulting in a lower association rate and a higher dissociation rate, and consequently, a weaker binding affinity (higher KD). Actual experimental results may vary depending on the specific antibody clone, experimental conditions, and the nature of the peptide.
Experimental Protocols
Detailed methodologies for two key experiments used to assess antibody cross-reactivity are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive technique used to determine the specificity and cross-reactivity of an antibody.[1][2] This method measures the ability of an analyte in solution (e.g., this compound) to compete with an immobilized antigen (e.g., Tyrosine-conjugated protein) for binding to a limited amount of antibody.
Protocol:
-
Coating: Microtiter plate wells are coated with a conjugate of Tyrosine linked to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the wells are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the well surface are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The blocking buffer is removed, and the wells are washed three times with the wash buffer.
-
Competition: A fixed concentration of the anti-Tyrosine antibody is pre-incubated with varying concentrations of the competitor analytes (L-Tyrosine and this compound) in separate tubes for 1-2 hours at room temperature.
-
Incubation: 100 µL of the antibody-analyte mixtures are added to the coated and blocked wells. The plate is incubated for 1-2 hours at 37°C. During this step, the free antibody (not bound to the competitor analyte) will bind to the immobilized Tyrosine-BSA conjugate.
-
Washing: The wells are washed five times with the wash buffer to remove unbound antibodies and antibody-analyte complexes.
-
Detection: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The wells are washed five times with the wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of the competitor analyte in the solution.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between two biomolecules.[3]
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for covalent immobilization of the anti-Tyrosine antibody via amine coupling.
-
Antibody Immobilization: The anti-Tyrosine antibody is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface until the desired immobilization level is reached.
-
Deactivation: The remaining active esters on the sensor surface are deactivated using an injection of ethanolamine-HCl.
-
Analyte Preparation: A series of concentrations for both L-Tyrosine and this compound are prepared in a suitable running buffer (e.g., HBS-EP).
-
Binding Analysis: Each concentration of the analytes is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase). The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.
-
Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting a solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte, allowing for multiple binding cycles.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Signaling Pathway Diagram
Tyrosine phosphorylation is a critical event in numerous cellular signaling pathways. Anti-tyrosine antibodies are often used to study these pathways. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway.
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing antibody cross-reactivity using Competitive ELISA.
Caption: Workflow for determining antibody cross-reactivity via Competitive ELISA.
References
Val-Tyr: A Potent ACE Inhibitor for Hypertension Management - An In Vitro and In Vivo Validation Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the angiotensin-converting enzyme (ACE) inhibitory activity of the dipeptide Val-Tyr with other known ACE inhibitors. Supported by experimental data, this document details the in vitro and in vivo validation of this compound, offering insights into its potential as a therapeutic agent for hypertension.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. In vitro studies have consistently demonstrated the significant ACE inhibitory potential of this compound.
To provide a clear comparison, the table below summarizes the IC50 values of this compound alongside other well-characterized ACE inhibitory peptides, Ile-Pro-Pro and Val-Pro-Pro, and the widely used pharmaceutical drug, Captopril.
| Compound | IC50 (µM) | Source |
| This compound (VY) | 7.1 | [1] |
| Ile-Pro-Pro (IPP) | 5.0 | [1] |
| Val-Pro-Pro (VPP) | 9.0 | |
| Captopril | 0.006 - 0.023 | [2][3] |
In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a well-established animal model for studying human essential hypertension. In vivo studies using this model are crucial for validating the real-world efficacy of potential antihypertensive compounds. A single oral administration of this compound to SHRs has been shown to induce a significant and prolonged reduction in systolic blood pressure.[2]
The following table compares the in vivo antihypertensive effects of this compound with other ACE inhibitors following oral administration to SHRs.
| Compound | Dose | Route | Animal Model | Blood Pressure Reduction | Source |
| This compound (VY) | 10 mg/kg | Oral | 18-week-old SHR | Systolic: ↓ 43.4 mmHg (from 198.0 to 154.6 mmHg over 9 hours) | |
| Captopril | 30 mg/kg | Oral | SHR | Potentiated antihypertensive action when combined with diuretics | |
| Ile-Pro-Pro (IPP) & Val-Pro-Pro (VPP) | Not specified in SHR | Oral | Mildly hypertensive humans | Systolic: ↓ 2.1 mmHg, Diastolic: ↓ 1.6 mmHg (8 hours post-dose) |
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common in vitro method for determining the ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Test compound (e.g., this compound)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare solutions of ACE, HHL, and the test compound in borate buffer at desired concentrations.
-
Enzyme Reaction:
-
Pre-incubate a mixture of the ACE solution and the test compound solution (or buffer for control) at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination: Stop the enzymatic reaction by adding HCl.
-
Extraction of Hippuric Acid: Extract the hippuric acid produced from the reaction mixture using ethyl acetate.
-
Quantification:
-
Evaporate the ethyl acetate from the extracted sample.
-
Re-dissolve the dried hippuric acid in a suitable buffer or water.
-
Measure the absorbance of the solution using a spectrophotometer at a wavelength of 228 nm.
-
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol describes a general procedure for evaluating the antihypertensive effects of a test compound in the SHR model.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 16-20 weeks old, with established hypertension.
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions and handling procedures for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of the conscious rats using a non-invasive tail-cuff method.
-
Administration of Test Compound:
-
Administer the test compound (e.g., this compound) or vehicle (control) to the rats via oral gavage at a predetermined dose.
-
-
Blood Pressure Monitoring:
-
Measure the blood pressure at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in blood pressure from the baseline for both the treated and control groups.
-
Statistically analyze the data to determine the significance of the blood pressure reduction.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams have been generated.
Caption: The Renin-Angiotensin System (RAS) and the site of ACE inhibition by this compound.
Caption: General experimental workflow for in vitro and in vivo validation of ACE inhibitors.
References
- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue distribution of antihypertensive dipeptide, this compound, after its single oral administration to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
The Pivotal Role of Structure in the Bioactivity of Val-Tyr and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Valyl-Tyrosine (Val-Tyr), a naturally occurring bioactive compound, has garnered significant attention in the scientific community for its potential therapeutic applications, primarily as an antihypertensive and antioxidant agent.[1] Its biological activity is intrinsically linked to its molecular structure, and subtle modifications to its constituent amino acids can dramatically alter its efficacy. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data, to aid researchers in the design and development of novel peptide-based therapeutics.
Comparative Analysis of Biological Activity
The primary biological activities attributed to this compound and its analogs are the inhibition of the Angiotensin-Converting Enzyme (ACE) and antioxidant effects. The following sections present a comparative analysis of these activities based on available experimental data.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is a known inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Comparative ACE Inhibitory Activity of this compound and its Analogs
| Peptide | N-terminal Amino Acid | C-terminal Amino Acid | IC50 (µM) - Substrate: HHL | IC50 (µM) - Substrate: FAPGG | Reference |
| This compound (VY) | Valine | Tyrosine | 21.4 | 31.6 | [2] |
| Val-Trp (VW) | Valine | Tryptophan | 16.2 | 25.1 | [2] |
| Ile-Tyr (IY) | Isoleucine | Tyrosine | 29.5 | 160 | [2] |
| Lys-Tyr (KY) | Lysine | Tyrosine | 107 | >200 | [2] |
| Ala-Tyr | Alanine | Tyrosine | 37 (mg/ml) | - | |
| Val-Phe | Valine | Phenylalanine | - | - | - |
| Tyr-Val | Tyrosine | Valine | - | - | - |
Structure-Activity Relationship for ACE Inhibition:
The data in Table 1 and findings from various studies highlight several key structural features that govern the ACE inhibitory activity of dipeptides like this compound:
-
C-terminal Aromatic Residue: The presence of an aromatic amino acid, such as Tyrosine or Tryptophan, at the C-terminus is crucial for potent ACE inhibition. The bulky aromatic ring is thought to interact favorably with a hydrophobic pocket in the active site of ACE.
-
N-terminal Hydrophobic Residue: A hydrophobic amino acid with a branched side chain, like Valine or Isoleucine, at the N-terminus generally enhances inhibitory activity.
-
The Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine residue of this compound can form a hydrogen bond with the active site of ACE, contributing to its binding affinity.
-
Stereochemistry: The L-configuration of the amino acids is generally preferred for optimal binding to the active site of ACE.
Antioxidant Activity
The antioxidant properties of this compound and its analogs are primarily attributed to the ability of the tyrosine residue to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals. The Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) assays are commonly used to quantify antioxidant activity.
Table 2: Comparative Antioxidant Capacity of Tyrosine-Containing Dipeptides
| Dipeptide | N-terminal Amino Acid | C-terminal Amino Acid | TEAC (µmol TE/µmol) | ORAC (µmol TE/µmol) | Reference |
| Tyr-Ala | Tyrosine | Alanine | 4.81 ± 0.10 | - | |
| Ala-Tyr | Alanine | Tyrosine | 1.70 ± 0.27 | - | |
| Tyr-Gly | Tyrosine | Glycine | 4.9 | - | |
| Gly-Tyr | Glycine | Tyrosine | 1.6 | - | |
| Tyr-Ser | Tyrosine | Serine | 4.7 | - | |
| Ser-Tyr | Serine | Tyrosine | 1.8 | - | |
| Trp-Tyr | Tryptophan | Tyrosine | 5.17 | 5.1 |
Note: Direct TEAC or ORAC values for this compound were not found in the same comparative study. However, the data for other tyrosine-containing dipeptides clearly demonstrates the impact of the tyrosine position on antioxidant activity.
Structure-Activity Relationship for Antioxidant Activity:
The antioxidant capacity of this compound and its analogs is significantly influenced by the following structural aspects:
-
Position of the Tyrosine Residue: Dipeptides with tyrosine at the N-terminus generally exhibit significantly higher antioxidant activity compared to those with tyrosine at the C-terminus. This is likely due to the increased accessibility of the phenolic hydroxyl group for radical scavenging.
-
The Phenolic Hydroxyl Group: This group is the primary site of antioxidant activity, acting as a hydrogen donor to neutralize free radicals.
-
Presence of other Redox-Active Residues: The presence of other antioxidant amino acids, such as Tryptophan, can lead to synergistic effects, as seen in the Trp-Tyr dipeptide.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric method using Hippuryl-Histidyl-Leucine (HHL) as the substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test peptides (this compound and its analogs) at various concentrations in borate buffer.
-
In a microcentrifuge tube, mix 50 µL of the peptide solution with 50 µL of ACE solution (e.g., 2 mU/mL in borate buffer).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of HHL solution (e.g., 5 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing vigorously.
-
Centrifuge the mixture to separate the phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried HA residue in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of ACE inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
This protocol describes the measurement of antioxidant capacity against the ABTS radical cation.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Spectrophotometer
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Generate the ABTS radical cation (ABTS•+) by mixing the two stock solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of Trolox standards of known concentrations.
-
Prepare solutions of the test peptides at various concentrations.
-
Add 10 µL of the peptide solution or Trolox standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A blank reading is taken with the solvent used for the samples.
-
The percentage of inhibition of absorbance is calculated for each concentration of the peptide and Trolox.
-
The TEAC value is calculated by dividing the slope of the linear plot of percentage inhibition versus concentration for the peptide by the slope of the same plot for Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol measures the antioxidant scavenging activity against peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of Trolox standards and solutions of the test peptides.
-
In a black 96-well plate, add 25 µL of the peptide solution or Trolox standard.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in the fluorescence reader, which is pre-set to 37°C.
-
Record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in SAR studies and experimental procedures can enhance understanding. The following diagrams, generated using Graphviz, illustrate a typical SAR workflow and the renin-angiotensin system.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: The role of this compound as an ACE inhibitor in the Renin-Angiotensin System.
Conclusion
The biological activities of this compound and its analogs are intricately linked to their chemical structures. For ACE inhibition, a C-terminal aromatic residue and an N-terminal hydrophobic residue are key determinants of potency. In contrast, for antioxidant activity, the placement of the tyrosine residue at the N-terminus significantly enhances efficacy. This comparative guide, by presenting quantitative data and detailed experimental protocols, aims to provide a valuable resource for researchers dedicated to the rational design of novel and more effective peptide-based therapeutic agents. Further research focusing on the systematic synthesis and evaluation of a broader range of this compound analogs will undoubtedly provide deeper insights into their structure-activity relationships and pave the way for the development of next-generation drugs.
References
A Comparative Analysis of Val-Tyr and Val-Phe Dipeptides for Angiotensin-Converting Enzyme (ACE) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptides Val-Tyr and Val-Phe in their interaction with the Angiotensin-Converting Enzyme (ACE). ACE is a key therapeutic target for the management of hypertension and other cardiovascular disorders. Understanding the structure-activity relationship of small peptides as ACE inhibitors is crucial for the development of novel antihypertensive agents.
Quantitative Comparison of ACE Inhibitory Activity
The inhibitory potential of a compound against ACE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Dipeptide | Receptor/Enzyme | IC50 (µM) | Notes |
| This compound | Angiotensin-Converting Enzyme (ACE) | 17.13 - 146 (substrate-dependent)[1] | The IC50 for this compound has been experimentally determined and shows dependency on the substrate used in the assay.[1] |
| Val-Phe | Angiotensin-Converting Enzyme (ACE) | Not experimentally determined in the provided search results. | Based on structure-activity relationship studies, peptides with a C-terminal aromatic residue (like Phenylalanine) and a penultimate hydrophobic residue (like Valine) are known to be effective ACE inhibitors.[2] Therefore, Val-Phe is hypothesized to exhibit significant ACE inhibitory activity. |
Experimental Protocol: In Vitro ACE Inhibition Assay
The following protocol outlines a common method for determining the ACE inhibitory activity of peptides. This method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
This compound and Val-Phe dipeptides
-
Phosphate buffer (pH 8.3) with sodium chloride
-
1 M HCl
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in phosphate buffer.
-
Prepare a stock solution of HHL in phosphate buffer.
-
Prepare stock solutions of this compound and Val-Phe in ultrapure water.
-
-
Enzyme Inhibition Reaction:
-
In a reaction tube, add the ACE solution and a specific concentration of the inhibitor (this compound or Val-Phe).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid produced into ethyl acetate by vigorous mixing.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
-
Quantification:
-
Carefully collect the ethyl acetate layer containing the hippuric acid.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried hippuric acid in a suitable buffer or ultrapure water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[3]
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the renin-angiotensin signaling pathway, the mechanism of ACE inhibition, and the experimental workflow for determining ACE inhibitory activity.
Figure 1: Simplified Renin-Angiotensin System (RAS) pathway.
Figure 2: Competitive inhibition of ACE by this compound or Val-Phe.
Figure 3: Experimental workflow for the ACE inhibition assay.
References
In Silico Docking Analysis of Val-Tyr: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in silico docking of the dipeptide Val-Tyr with various potential protein targets. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development.
The dipeptide this compound (Valyl-Tyrosine) has garnered interest for its potential bioactive properties, including its role as an antihypertensive agent.[1][2][3] Understanding its molecular interactions with target proteins is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide focuses on the in silico docking studies of this compound against four key protein targets: Angiotensin-Converting Enzyme (ACE), Dipeptidyl Peptidase-4 (DPP-4), the L-type Calcium Channel, and the SARS-CoV-2 Main Protease (Mpro).
Comparative Docking Analysis
Molecular docking simulations predict the binding affinity between a ligand (this compound) and a protein target. This affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. The following table summarizes the hypothetical binding affinities of this compound with the selected target proteins, based on typical ranges observed for similar peptide inhibitors.
| Target Protein | PDB ID | Hypothetical Binding Energy (kcal/mol) | Potential Therapeutic Application |
| Angiotensin-Converting Enzyme (ACE) | 1O86 | -8.5 | Antihypertensive |
| Dipeptidyl Peptidase-4 (DPP-4) | 1N1M | -7.9 | Antidiabetic |
| L-type Calcium Channel (CaV1.2) | 6JP8 | -7.2 | Antihypertensive, Antiarrhythmic |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -6.8 | Antiviral |
Note: The binding energy values presented in this table are illustrative and intended for comparative purposes. Actual binding energies would need to be determined through specific in silico docking experiments.
Experimental Protocols
This section outlines a detailed methodology for performing in silico docking of the this compound dipeptide with a target protein using AutoDock Vina, a widely used open-source docking program.[4]
Preparation of the Receptor (Target Protein)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use Angiotensin-Converting Enzyme (PDB ID: 1O86).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file using molecular visualization software such as PyMOL or Chimera.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[4]
-
Preparation of the Ligand (this compound)
-
Generate Ligand Structure: The 3D structure of the this compound dipeptide can be generated using chemical drawing software like ChemDraw or Avogadro.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Prepare the Ligand:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the dipeptide.
-
Save the prepared ligand structure in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Define the Grid Box: A grid box defines the search space for the docking simulation on the receptor. The center and dimensions of the grid box should encompass the known active site or binding pocket of the target protein.
-
Configure AutoDock Vina: Create a configuration file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the search space.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze the Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores. The pose with the lowest binding energy is typically considered the most favorable. Further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues can be performed using visualization software.
Signaling Pathways and Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with the target proteins and a general workflow for in silico docking studies.
References
- 1. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indico4.twgrid.org [indico4.twgrid.org]
For researchers, scientists, and drug development professionals, understanding the metabolic stability of dipeptides is crucial for the design and development of peptide-based therapeutics and prodrugs. This guide provides a comparative analysis of the metabolic stability of Val-Tyr and its related dipeptides: Tyr-Val, Val-Val, and Tyr-Tyr, supported by experimental data and detailed protocols.
The stability of a dipeptide in biological matrices such as plasma is a critical determinant of its pharmacokinetic profile and in vivo efficacy. The sequence of amino acids in a dipeptide significantly influences its susceptibility to enzymatic degradation by peptidases present in the blood. This guide explores these differences through a comparative lens, focusing on this compound and its isomers and analogs.
Comparative Metabolic Stability
Based on this principle, dipeptides with Valine at the N-terminus are expected to be significantly more stable than those with Tyrosine at the N-terminus. In studies of mammalian protein degradation, N-terminal Valine is associated with a very long half-life of approximately 100 hours, whereas N-terminal Tyrosine is associated with a much shorter half-life of 2.8 hours. This suggests that this compound and Val-Val would exhibit greater metabolic stability compared to Tyr-Val and Tyr-Tyr.
One study has reported the in vivo elimination half-life of this compound in the human circulatory system to be approximately 3.1 hours, indicating a notable level of stability for this dipeptide. In contrast, other dipeptides such as Glycyl-L-tyrosine have been shown to be rapidly cleared from plasma, with half-lives in the order of minutes. This highlights the profound impact of the N-terminal amino acid on dipeptide stability.
| Dipeptide | Predicted Relative Stability | Supporting Rationale |
| Val-Val | Highest | N-terminal Valine is a stabilizing residue according to the N-end rule. |
| This compound | High | N-terminal Valine is a stabilizing residue. The in vivo elimination half-life has been estimated to be around 3.1 hours. |
| Tyr-Val | Low | N-terminal Tyrosine is a destabilizing residue according to the N-end rule. |
| Tyr-Tyr | Lowest | N-terminal Tyrosine is a destabilizing residue. The presence of two aromatic residues may also influence peptidase recognition. |
Experimental Protocols
To assess the metabolic stability of dipeptides, a standardized in vitro plasma stability assay can be employed. The following protocol provides a detailed methodology for such an experiment.
In Vitro Plasma Stability Assay
1. Objective: To determine the in vitro half-life (t½) of dipeptides in human plasma.
2. Materials:
-
Test dipeptides (this compound, Tyr-Val, Val-Val, Tyr-Tyr)
-
Human plasma (pooled, with anticoagulant such as heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-related peptide or small molecule)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of each test dipeptide and the internal standard in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
In microcentrifuge tubes, add the test dipeptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM.
-
Incubate the tubes at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Protein Precipitation:
-
Immediately add the withdrawn aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent dipeptide at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the dipeptide remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining dipeptide against time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Visualizing the Workflow and Degradation Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Conclusion
The metabolic stability of dipeptides is a complex characteristic governed by their amino acid composition and sequence. Based on established principles of peptide degradation, this compound and Val-Val are predicted to be more stable than their counterparts with N-terminal tyrosine, Tyr-Val and Tyr-Tyr. The provided experimental protocol offers a robust framework for empirically determining and comparing the in vitro half-lives of these and other dipeptides, which is an essential step in the preclinical development of peptide-based drug candidates. Further direct comparative studies are warranted to provide precise quantitative data on the metabolic stability of these specific dipeptides.
Val-Tyr as a Substrate for Specific Peptidases: A Comparative Guide
The dipeptide Valyl-Tyrosine (Val-Tyr) serves as a valuable substrate for studying the activity and specificity of various peptidases. Its structure, featuring a hydrophobic amino acid (Valine) at the N-terminus and an aromatic amino acid (Tyrosine) at the C-terminus, makes it a target for several classes of proteolytic enzymes. This guide provides a comparative analysis of this compound as a substrate for three specific peptidases: α-Chymotrypsin, Carboxypeptidase A, and Leucine Aminopeptidase.
Introduction to a-Chymotrypsin, Carboxypeptidase A, and Leucine Aminopeptidase
α-Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic and aromatic amino acids, such as tyrosine, tryptophan, and phenylalanine. This specificity suggests that chymotrypsin would hydrolyze the peptide bond in this compound, releasing Valine and Tyrosine.
Carboxypeptidase A is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond, showing a preference for substrates with aromatic or branched aliphatic residues at the C-terminus[1]. Consequently, Carboxypeptidase A is expected to cleave the C-terminal tyrosine from the this compound dipeptide.
Leucine Aminopeptidase (LAP) is a metalloexopeptidase that hydrolyzes amino acid residues from the N-terminus of peptides and proteins[2]. While its name suggests a preference for leucine, LAP exhibits broad specificity and can cleave various N-terminal amino acids, including valine[3].
Comparative Analysis of Peptidase Activity on this compound and Related Substrates
Direct comparative kinetic data for the hydrolysis of the simple dipeptide this compound by α-chymotrypsin, carboxypeptidase A, and leucine aminopeptidase is limited in the readily available scientific literature. However, by examining their activity on structurally similar substrates, we can infer their potential efficacy in cleaving this compound. The following table summarizes the kinetic parameters for these enzymes with relevant dipeptide or N-acetylated amino acid derivatives.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| α-Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | 193 | 0.7 | 2.8 x 10⁵ | [Bender, M. L., Kézdy, F. J., & Gunter, C. R. (1964). J. Am. Chem. Soc., 86(18), 3714–3721.] |
| N-Acetyl-L-tyrosine amide | 0.026 | 7.3 | 3.6 | [Bender, M. L., Kézdy, F. J., & Gunter, C. R. (1964). J. Am. Chem. Soc., 86(18), 3714–3721.] | |
| Carboxypeptidase Y | BOC-Tyr-Ala | 0.0057 | 29.9 | 0.19 | [Zhang, L., et al. (2018). J. Agric. Food Chem., 66(33), 8789-8796.][4] |
| Leucine Aminopeptidase (porcine kidney) | L-Leucine-p-nitroanilide | 46 | - | - | [Royer, G. P., & Andrews, J. P. (1973). J. Biol. Chem., 248(5), 1807-1812.] |
Note: The provided data for α-Chymotrypsin is for N-acetylated tyrosine derivatives, which mimic the C-terminal portion of a peptide substrate. The data for Carboxypeptidase Y (a carboxypeptidase with similar specificity to Carboxypeptidase A) is for the synthesis of a dipeptide, providing an indication of its affinity for tyrosine-containing dipeptides. The data for Leucine Aminopeptidase is for an artificial chromogenic substrate.
Based on the known specificities, α-chymotrypsin is expected to efficiently hydrolyze the peptide bond in this compound due to the presence of tyrosine at the P1 position. Carboxypeptidase A would also be expected to cleave this compound, though potentially at a slower rate for dipeptides with a free N-terminal amino group. Leucine aminopeptidase is likely to hydrolyze this compound by removing the N-terminal valine, and its efficiency would be influenced by the C-terminal tyrosine.
Experimental Protocols
General Peptidase Activity Assay Using Dipeptide Substrates
This section outlines a generalized protocol for determining the kinetic parameters of a peptidase with a dipeptide substrate like this compound. The protocol can be adapted for either a spectrophotometric or an HPLC-based method.
1. Materials and Reagents:
-
Purified peptidase (e.g., α-Chymotrypsin, Carboxypeptidase A, or Leucine Aminopeptidase)
-
Dipeptide substrate (e.g., this compound)
-
Assay buffer (specific to the peptidase, e.g., Tris-HCl or phosphate buffer at optimal pH)
-
Stopping reagent (e.g., trifluoroacetic acid for HPLC, or a specific inhibitor)
-
For spectrophotometric assay: a chromogenic or fluorogenic reagent that reacts with the product (e.g., ninhydrin for free amino acids)
-
For HPLC analysis: HPLC system with a suitable column (e.g., C18) and mobile phases (e.g., water and acetonitrile with 0.1% TFA)
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified peptidase in a suitable buffer and store on ice. The final enzyme concentration in the assay will depend on its activity.
-
Prepare a stock solution of the this compound substrate in the assay buffer. A range of substrate concentrations will be needed to determine Km and Vmax.
3. Spectrophotometric Assay Protocol:
-
Set up a series of reactions in microcentrifuge tubes or a microplate. Each reaction should contain the assay buffer and a different concentration of the this compound substrate.
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a small volume of the enzyme solution to each tube/well.
-
Incubate the reactions for a fixed period during which the reaction rate is linear.
-
Stop the reaction by adding a stopping reagent or by heat inactivation.
-
Add the chromogenic/fluorogenic reagent and incubate to allow for color/fluorescence development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a spectrophotometer or fluorometer.
-
Create a standard curve using known concentrations of the product (e.g., Tyrosine or Valine) to quantify the amount of product formed.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
4. HPLC-Based Assay Protocol:
-
Follow steps 1-4 of the spectrophotometric assay protocol.
-
Stop the reaction by adding a stopping reagent like trifluoroacetic acid.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume of each sample onto the HPLC system.
-
Separate the substrate (this compound) from the products (Valine and Tyrosine) using a suitable gradient of mobile phases.
-
Detect the substrate and products by monitoring the absorbance at a specific wavelength (e.g., 280 nm for tyrosine).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the pure product.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for determining peptidase kinetic parameters.
References
- 1. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 2. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetically Controlled Carboxypeptidase-Catalyzed Synthesis of Novel Antioxidant Dipeptide Precursor BOC-Tyr-Ala [journal.hep.com.cn]
A Head-to-Head Comparison of Val-Tyr and Losartan: A Tale of Two Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antihypertensive therapeutics, the renin-angiotensin system (RAS) is a cornerstone target. This guide provides a detailed, data-driven comparison of two distinct molecules that modulate the RAS: the dipeptide Val-Tyr and the well-established drug, losartan. While both ultimately lead to a reduction in blood pressure, their mechanisms of action, pharmacokinetics, and points of intervention within this critical physiological pathway are fundamentally different. This report synthesizes available experimental data to offer a clear, objective comparison for research and development professionals.
Executive Summary
This guide delineates the key differences between this compound, an angiotensin-converting enzyme (ACE) inhibitor, and losartan, an angiotensin II receptor blocker (ARB). Losartan directly antagonizes the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive effects of angiotensin II. In contrast, this compound inhibits the angiotensin-converting enzyme (ACE), thereby reducing the production of angiotensin II itself. This fundamental mechanistic divergence leads to differing pharmacological profiles, which are summarized below.
Data Presentation: Quantitative Comparison
The following tables provide a summary of the available quantitative data for this compound and losartan, facilitating a direct comparison of their key pharmacological parameters.
Table 1: Comparative Efficacy and Potency
| Parameter | This compound | Losartan |
| Mechanism of Action | Angiotensin-Converting Enzyme (ACE) Inhibitor | Angiotensin II Receptor Blocker (ARB) |
| Target | Angiotensin-Converting Enzyme | Angiotensin II Type 1 (AT1) Receptor |
| IC50 (ACE Inhibition) | 7.1 µM[1] | Not Applicable |
| pKi (AT1 Receptor Binding) | Not Applicable | 7.17 ± 0.07[2][3] |
| Active Metabolite | None | E-3174 (10-40 times more potent than losartan)[4][5] |
Table 2: Comparative Pharmacokinetics
| Parameter | This compound | Losartan |
| Oral Bioavailability | Readily absorbed into human circulatory system | ~33% |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (in humans, after 12 mg oral dose) | 1-2 hours |
| Elimination Half-life (t1/2) | ~3.1 hours (in humans) | 1.5-2.5 hours (E-3174 metabolite: 6-9 hours) |
| Metabolism | N/A | Approximately 14% is converted to the active metabolite E-3174 by CYP2C9 and CYP3A4 |
| Excretion | N/A | Renal and biliary |
Table 3: In Vivo Antihypertensive Effects
| Study Type | Animal Model | Dose | Blood Pressure Reduction | Reference |
| This compound | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg (oral) | Prolonged reduction in systolic blood pressure for up to 9 hours. | |
| Losartan | Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day (for 8 weeks) | Inhibition of blood pressure elevation. | |
| Losartan | Human (LIFE Study) | 50-100 mg/day | Mean reduction of 30.2/16.6 mmHg (systolic/diastolic). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the typical protocols used to determine the key efficacy parameters of this compound and losartan.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (for this compound)
The ACE inhibitory activity of this compound is determined by measuring the rate of substrate conversion by ACE in the presence and absence of the inhibitor. A common method involves the use of the substrate hippuryl-histidyl-leucine (HHL).
-
Preparation of Reagents : Prepare solutions of ACE (e.g., from rabbit lung), the substrate HHL, and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer with sodium chloride, pH 8.3).
-
Enzyme Reaction : The test compound is pre-incubated with the ACE solution at 37°C for a short period (e.g., 5 minutes). The reaction is initiated by adding the HHL substrate and incubated for a longer period (e.g., 45-60 minutes) at 37°C.
-
Reaction Termination and Detection : The reaction is stopped, often by adding a strong acid (e.g., HCl) or a denaturing agent. The product of the reaction, hippuric acid, is then extracted with an organic solvent (e.g., ethyl acetate).
-
Quantification : The amount of hippuric acid produced is quantified by measuring its absorbance using a UV-Vis spectrophotometer at a specific wavelength (e.g., 228 nm).
-
IC50 Calculation : The percentage of ACE inhibition is calculated by comparing the rate of reaction with and without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce ACE activity by 50%, is then determined from a dose-response curve.
AT1 Receptor Binding Assay (for Losartan)
Radioligand binding assays are employed to determine the affinity of losartan for the angiotensin II type 1 (AT1) receptor.
-
Membrane Preparation : Cell membranes expressing the AT1 receptor (e.g., from rat liver or transfected cell lines) are prepared and homogenized.
-
Radioligand : A radiolabeled ligand that specifically binds to the AT1 receptor, such as [125I][Sar1,Ile8]AngII, is used.
-
Competition Binding : A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (losartan).
-
Separation of Bound and Free Ligand : After incubation to reach equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters that trap the membranes.
-
Quantification : The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis : The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of losartan that inhibits 50% of the specific binding of the radioligand) is calculated. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and losartan, as well as the experimental workflows for their characterization.
Caption: Mechanism of Action of this compound and Losartan.
Caption: Experimental Workflow for ACE Inhibition Assay.
Caption: Experimental Workflow for AT1 Receptor Binding Assay.
Conclusion
This compound and losartan represent two distinct and effective strategies for mitigating the hypertensive effects of the renin-angiotensin system. This compound, as an ACE inhibitor, curtails the production of angiotensin II, while losartan, an ARB, blocks its action at the AT1 receptor. The choice between these or similar molecules in a drug development program will depend on the desired pharmacological profile, including considerations of potency, pharmacokinetics, and potential off-target effects. The data and methodologies presented in this guide provide a foundational resource for researchers and scientists engaged in the discovery and development of novel cardiovascular therapeutics.
References
Val-Tyr's Antihypertensive Efficacy: A Comparative Analysis in Spontaneously Hypertensive Rats and Other Preclinical & Clinical Models
For Immediate Release – A comprehensive review of existing research highlights the consistent antihypertensive effects of the dipeptide Valyl-Tyrosine (Val-Tyr) across multiple preclinical and clinical models, with the spontaneously hypertensive rat (SHR) serving as a foundational model for its characterization. This guide synthesizes the available data on this compound's efficacy, comparing its performance in the gold-standard SHR model against other significant models, including transgenic hypertensive mice and humans with mild hypertension.
Executive Summary
This compound, a bioactive peptide derived from sources such as sardine muscle, has demonstrated significant blood pressure-lowering effects. Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system (RAS).[1][2][3] Additionally, emerging evidence suggests this compound may exert its effects through other pathways, including the blockade of L-type Ca2+ channels in vascular smooth muscle cells, contributing to vasodilation and an antiproliferative effect.[4] This dual-action potential makes this compound a subject of considerable interest in the development of nutraceuticals and pharmaceuticals for hypertension management.
Comparative Efficacy of this compound Across Models
The antihypertensive effects of this compound have been documented in spontaneously hypertensive rats (SHR), the Tsukuba Hypertensive Mouse (THM) model, and in clinical studies with mild hypertensive human subjects.[1] The data from these studies are summarized below for direct comparison.
Quantitative Data Summary
| Model | Dosage | Administration Route | Treatment Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | Single Oral | 9 hours | ↓ 43.4 mmHg (from 198.0 to 154.6 mmHg) | Not Reported | |
| Tsukuba Hypertensive Mouse (THM) | 0.1 mg/g (100 mg/kg) | Single Oral | Up to 9 hours | Prolonged Reduction (Specific mmHg not detailed) | Not Reported | |
| Mild Hypertensive Humans | 3 mg, twice daily | Oral (drink) | 4 weeks | ↓ 9.7 mmHg | ↓ 5.3 mmHg |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Spontaneously Hypertensive Rat (SHR) Protocol
-
Animal Model: 18-week-old male spontaneously hypertensive rats (SHR).
-
Treatment: A single dose of this compound (10 mg/kg body weight) was administered orally.
-
Blood Pressure Measurement: Systolic blood pressure was measured at baseline (0 hours) and monitored for up to 9 hours post-administration.
-
Tissue Analysis: Following the experimental period, tissues such as the kidney, lung, and abdominal aorta were collected to measure this compound accumulation, ACE activity, and angiotensin II levels.
Tsukuba Hypertensive Mouse (THM) Protocol
-
Animal Model: 11-week-old male Tsukuba Hypertensive Mice (THM), which are transgenic for human renin and angiotensinogen genes.
-
Treatment: A single oral administration of this compound at a dose of 0.1 mg/g body weight.
-
Blood Pressure Measurement: Blood pressure was monitored for a prolonged period of up to 9 hours post-administration.
-
Plasma Analysis: Plasma concentrations of this compound, angiotensin I, and angiotensin II were measured at various time points to correlate with the observed depressor effect.
Mild Hypertensive Human Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 29 volunteers with high-normal blood pressure or mild essential hypertension.
-
Intervention: The treatment group received a 100-ml drink containing 3 mg of this compound twice daily for 4 weeks. The control group received a placebo drink.
-
Blood Pressure Measurement: Blood pressure was measured weekly in the morning in a sitting position.
-
Blood Analysis: Blood samples were taken at the end of the control and experimental periods to measure plasma levels of angiotensin I, angiotensin II, aldosterone, and this compound.
Signaling Pathways and Mechanisms of Action
This compound's primary antihypertensive effect is attributed to its inhibition of the Angiotensin-Converting Enzyme (ACE). By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This leads to reduced vasoconstriction and lower blood pressure.
Beyond ACE inhibition, this compound has been shown to block L-type calcium channels in vascular smooth muscle cells. This action inhibits calcium influx, leading to vasodilation and is also associated with an antiproliferative effect on these cells.
Experimental Workflow
The typical workflow for evaluating the antihypertensive effects of this compound in a preclinical model such as SHR is depicted below.
Conclusion
The body of evidence strongly supports the antihypertensive efficacy of this compound, with the spontaneously hypertensive rat model providing robust initial data that has been subsequently corroborated in other preclinical and clinical settings. The dipeptide's primary mechanism through ACE inhibition is well-established, with its effects on L-type calcium channels presenting an additional avenue for its therapeutic action. The consistency of findings across different models underscores the potential of this compound as a viable agent for blood pressure management. Further research, particularly long-term clinical trials, is warranted to fully elucidate its therapeutic benefits and optimal dosing strategies in a broader hypertensive population.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive mechanism of the dipeptide this compound in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of valyl-tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative action of an angiotensin I-converting enzyme inhibitory peptide, this compound, via an L-type Ca2+ channel inhibition in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Val-Tyr: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents like the dipeptide Val-Tyr (L-Valyl-L-Tyrosine) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Key Safety and Disposal Information
This compound should be handled with standard laboratory precautions. While not classified as a hazardous substance for transport, it can be harmful if swallowed and is considered very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that it is not disposed of down the drain or in regular trash.[2][3][4][5] The primary disposal method is to contact a licensed professional waste disposal service.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C14H20N2O4 | |
| Molecular Weight | 280.32 g/mol | |
| Appearance | Solid | |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Storage Temperature | −20°C |
Experimental Protocols: Disposal Procedures
The following step-by-step process outlines the recommended procedure for the disposal of this compound, from initial handling to final disposal.
Section 1: Personal Protective Equipment (PPE) and Handling
-
Personal Protective Equipment : Always wear standard laboratory PPE when handling this compound. This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Handling : Handle this compound in a well-ventilated area to avoid inhalation of any dust. Avoid contact with skin, eyes, and clothing.
Section 2: Waste Classification and Segregation
-
Waste Classification : Classify all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as chemical waste.
-
Segregation : Collect all solid and liquid this compound waste in a dedicated, clearly labeled, and leak-proof waste container. Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EHS) office.
Section 3: In-Lab Chemical Inactivation and Neutralization (Optional)
For aqueous solutions of this compound, an in-lab chemical inactivation step may be considered to break down the peptide before collection by a waste disposal service. This procedure should only be performed by trained personnel in a chemical fume hood and in accordance with your institution's EHS guidelines.
-
Select an Inactivation Reagent : A common and effective method for peptide breakdown is hydrolysis using a strong base, such as 1 M sodium hydroxide (NaOH).
-
Inactivate the Peptide Waste :
-
In a suitable container within a chemical fume hood, carefully add the aqueous this compound waste to the 1 M NaOH solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Allow the mixture to react for a minimum of 1-2 hours to ensure complete hydrolysis of the peptide bond.
-
-
Neutralization :
-
After the inactivation period, neutralize the basic solution to a pH between 6 and 8. This can be achieved by slowly adding a weak acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH with a calibrated pH meter.
-
-
Final Collection : The neutralized solution should still be collected as chemical waste. Transfer the solution to a clearly labeled chemical waste container.
Section 4: Final Disposal
-
Container Labeling : Label the waste container clearly with "Chemical Waste," the name "this compound (inactivated and neutralized solution if applicable)," and the approximate concentration and quantity. Include the accumulation start date.
-
Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected.
-
Professional Disposal : Arrange for the collection and disposal of the chemical waste through your institution's certified hazardous waste management service.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Val-Tyr
For researchers engaged in drug development and scientific discovery, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the dipeptide Val-Tyr (Valyl-Tyrosine), including detailed operational and disposal plans. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and is very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1)[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical-resistant with side-shields | To prevent eye contact with this compound powder or solutions[1][2]. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | To avoid skin contact. Gloves should be inspected before use and changed regularly[3][4]. |
| Body Protection | Laboratory Coat | Full-coverage, buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | Suitable Respirator | Use in poorly ventilated areas or when handling bulk powder | To prevent inhalation of dust particles. A fume hood is recommended for handling powders. |
| Footwear | Closed-toe Shoes | Non-permeable | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and experimental accuracy.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store lyophilized (powdered) this compound in a tightly sealed container in a cool, dry, and dark environment, typically at -20°C.
-
Reconstituted solutions should be stored at 2°C to 8°C for short-term use or frozen (–20°C or below) for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
2. Preparation and Use:
-
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.
-
Before handling, allow the container to reach room temperature to prevent condensation.
-
When reconstituting, use high-purity water or a recommended buffer solution. Swirl gently to dissolve; do not shake vigorously.
-
Clearly label all containers with the chemical name, concentration, preparation date, and any relevant hazard information.
3. Spill Response:
-
In case of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials from a spill kit.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material and decontaminate the area.
-
Collect all contaminated materials in a labeled, sealed container for hazardous waste disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate contaminated waste from regular trash.
-
Containerize: Use appropriate, sealed, and clearly labeled containers for both solid and liquid hazardous waste.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
